FFN 102 mesylate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3.CH4O3S/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;1-5(2,3)4/h3-5,14H,1-2,13H2;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZDFYRVIVZPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Fluorescence Mechanism of FFN102 Mesylate
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of FFN102 mesylate, a fluorescent false neurotransmitter (FFN), detailing its mechanism of action, photophysical properties, and its application in neurobiology. FFN102 is a powerful tool for visualizing dopaminergic neurotransmission at the level of individual synapses.
Core Mechanism of Fluorescence Change
The fluorescence of FFN102 is fundamentally linked to its molecular structure and the pH of its surrounding environment.[1] FFN102 is a coumarin-based molecule containing a phenol group, which is responsible for its pH-dependent photophysical properties.[1] The mechanism can be understood as an equilibrium between two states: the protonated phenol form and the deprotonated phenolate form.[1][2]
-
In Acidic Environments (Low Fluorescence): Inside synaptic vesicles, the environment is acidic (pH ≈ 5.0-5.5).[1] In this state, the phenol group of FFN102 is protonated. This protonated form has an absorption and excitation maximum at approximately 340 nm and exhibits low fluorescence intensity.[1][3]
-
In Neutral Environments (High Fluorescence): Upon exocytosis, FFN102 is released into the neutral pH of the cytoplasm or the extracellular space (pH ≈ 7.4).[1] In this environment, the phenol group deprotonates to form a phenolate. This deprotonated form has a shifted excitation maximum of around 370 nm and is significantly more fluorescent.[1][3][4]
While the excitation maximum is pH-dependent, the emission maximum remains largely independent of pH, consistently observed at approximately 435-453 nm.[1][3] The key change is the dramatic increase in fluorescence intensity as the probe moves from the acidic vesicle to the neutral extracellular space.[1] This "switching" property makes FFN102 an excellent reporter for optically measuring the release of synaptic vesicle contents.[1][4][5]
Biological Pathway and Interaction
FFN102 was designed as a fluorescent analog of dopamine to hijack the natural machinery of dopaminergic neurons.[6] Its journey and function within the neuron follow a distinct pathway.
-
Uptake: FFN102 is a highly polar compound that is selectively taken up from the extracellular space into the cytoplasm of dopaminergic neurons via the Dopamine Transporter (DAT).[1] This process is competitive and can be blocked by DAT inhibitors such as cocaine and nomifensine.[1]
-
Vesicular Sequestration: Once inside the neuron's cytoplasm, FFN102 is recognized and transported into synaptic vesicles by the Vesicular Monoamine Transporter 2 (VMAT2).[1][4] This is the same transporter responsible for loading dopamine into vesicles.[7]
-
Storage and Quenching: Inside the acidic lumen of the synaptic vesicle, FFN102 reverts to its protonated, low-fluorescence state.[1]
-
Activity-Dependent Release: Neuronal depolarization, induced by electrical stimulation or high potassium concentrations, triggers the fusion of these vesicles with the presynaptic membrane, leading to the exocytotic release of FFN102 into the synaptic cleft.[1]
-
Signal Generation: The transition to the neutral pH of the synaptic cleft causes FFN102 to deprotonate and fluoresce brightly, providing a direct optical signal of neurotransmitter release.[1][5] This process can be monitored either by the increase in fluorescence in the extracellular space or by the corresponding decrease in fluorescence within the presynaptic terminal (destaining).[1][6]
Quantitative Data Summary
The key photophysical and chemical properties of FFN102 mesylate are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₀NClO₃·CH₃SO₃H | [3] |
| Molecular Weight | 335.76 g/mol | [3] |
| logD (pH 7.4) | -1.45 | [1] |
| pKa | 6.2 | [1] |
| Solubility (Water) | up to 20 mM (with gentle warming) | [3] |
| Solubility (DMSO) | up to 100 mM | [3] |
| Spectral Property | Acidic (pH 5.0) | Neutral (pH 7.4-7.5) | Reference(s) |
| Excitation Maximum | ~340 nm | ~370 nm | [1][3] |
| Emission Maximum | ~435-453 nm | ~435-453 nm | [1][3] |
| Relative Fluorescence | Low | High | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of FFN102. The following protocols are based on established research.
FFN102 Loading and Imaging in Acute Brain Slices
This protocol describes the procedure for labeling dopaminergic terminals in brain tissue.[1]
Materials:
-
FFN102 mesylate stock solution (e.g., in DMSO or water)
-
Oxygenated artificial cerebrospinal fluid (ACSF)
-
Acute brain slices (e.g., mouse striatum)
-
Incubation and imaging chambers
Procedure:
-
Loading: Incubate freshly prepared brain slices in oxygenated ACSF containing 10 µM FFN102 for 30-45 minutes at room temperature.[1]
-
Wash: Transfer the slices to an imaging chamber and continuously superfuse with oxygenated ACSF for at least 5-10 minutes to wash out unbound FFN102 from the extracellular space.[1]
-
Imaging: Visualize FFN102-labeled presynaptic terminals (puncta) using fluorescence microscopy. For pH-ratiometric imaging, alternate excitation between 340 nm and 370 nm.[1]
-
Stimulated Release: To measure neurotransmitter release, evoke exocytosis by perfusing the slice with ACSF containing a high concentration of potassium (e.g., 40 mM KCl) or by using local electrical stimulation.[1] Monitor the subsequent loss of fluorescence from the puncta.[1]
Control Experiment: To confirm that uptake is DAT-dependent, pre-incubate slices with a DAT inhibitor (e.g., 1 µM nomifensine for 10 minutes) before and during the FFN102 incubation step. This should result in a significant decrease in labeled terminals.[1]
Live-Cell Imaging of DAT Activity
This protocol is adapted for measuring the rate of FFN102 uptake in cultured dopaminergic neurons.[8]
Materials:
-
Cultured midbrain dopaminergic neurons
-
FFN102 mesylate
-
Hank's Balanced Salt Solution (HBSS)
-
Confocal microscope
Procedure:
-
Baseline: Place the cell culture dish on the microscope stage and locate a suitable field of view.
-
Application: Add 10 µM FFN102 in HBSS to the cells.[8]
-
Time-Series Imaging: Immediately begin a time-series acquisition, capturing images every 5 seconds. Use a 405 nm laser for excitation and collect emission between 405 nm and 470 nm.[8]
-
Analysis: Measure the rate of increase in fluorescence intensity inside the cells over time to determine the rate of FFN102 uptake through DAT.[8]
Logical Relationships
The core principle of FFN102 relies on the direct relationship between pH, the protonation state of the molecule, and its resulting fluorescence output.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. FFN102 (Mini 102), Fluorescent DAT and VMAT2 substrate (CAS 1234064-11-9) | Abcam [abcam.com]
- 5. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
An In-depth Technical Guide to the Fluorescence Mechanism of FFN102 Mesylate
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of FFN102 mesylate, a fluorescent false neurotransmitter (FFN), detailing its mechanism of action, photophysical properties, and its application in neurobiology. FFN102 is a powerful tool for visualizing dopaminergic neurotransmission at the level of individual synapses.
Core Mechanism of Fluorescence Change
The fluorescence of FFN102 is fundamentally linked to its molecular structure and the pH of its surrounding environment.[1] FFN102 is a coumarin-based molecule containing a phenol group, which is responsible for its pH-dependent photophysical properties.[1] The mechanism can be understood as an equilibrium between two states: the protonated phenol form and the deprotonated phenolate form.[1][2]
-
In Acidic Environments (Low Fluorescence): Inside synaptic vesicles, the environment is acidic (pH ≈ 5.0-5.5).[1] In this state, the phenol group of FFN102 is protonated. This protonated form has an absorption and excitation maximum at approximately 340 nm and exhibits low fluorescence intensity.[1][3]
-
In Neutral Environments (High Fluorescence): Upon exocytosis, FFN102 is released into the neutral pH of the cytoplasm or the extracellular space (pH ≈ 7.4).[1] In this environment, the phenol group deprotonates to form a phenolate. This deprotonated form has a shifted excitation maximum of around 370 nm and is significantly more fluorescent.[1][3][4]
While the excitation maximum is pH-dependent, the emission maximum remains largely independent of pH, consistently observed at approximately 435-453 nm.[1][3] The key change is the dramatic increase in fluorescence intensity as the probe moves from the acidic vesicle to the neutral extracellular space.[1] This "switching" property makes FFN102 an excellent reporter for optically measuring the release of synaptic vesicle contents.[1][4][5]
Biological Pathway and Interaction
FFN102 was designed as a fluorescent analog of dopamine to hijack the natural machinery of dopaminergic neurons.[6] Its journey and function within the neuron follow a distinct pathway.
-
Uptake: FFN102 is a highly polar compound that is selectively taken up from the extracellular space into the cytoplasm of dopaminergic neurons via the Dopamine Transporter (DAT).[1] This process is competitive and can be blocked by DAT inhibitors such as cocaine and nomifensine.[1]
-
Vesicular Sequestration: Once inside the neuron's cytoplasm, FFN102 is recognized and transported into synaptic vesicles by the Vesicular Monoamine Transporter 2 (VMAT2).[1][4] This is the same transporter responsible for loading dopamine into vesicles.[7]
-
Storage and Quenching: Inside the acidic lumen of the synaptic vesicle, FFN102 reverts to its protonated, low-fluorescence state.[1]
-
Activity-Dependent Release: Neuronal depolarization, induced by electrical stimulation or high potassium concentrations, triggers the fusion of these vesicles with the presynaptic membrane, leading to the exocytotic release of FFN102 into the synaptic cleft.[1]
-
Signal Generation: The transition to the neutral pH of the synaptic cleft causes FFN102 to deprotonate and fluoresce brightly, providing a direct optical signal of neurotransmitter release.[1][5] This process can be monitored either by the increase in fluorescence in the extracellular space or by the corresponding decrease in fluorescence within the presynaptic terminal (destaining).[1][6]
Quantitative Data Summary
The key photophysical and chemical properties of FFN102 mesylate are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₀NClO₃·CH₃SO₃H | [3] |
| Molecular Weight | 335.76 g/mol | [3] |
| logD (pH 7.4) | -1.45 | [1] |
| pKa | 6.2 | [1] |
| Solubility (Water) | up to 20 mM (with gentle warming) | [3] |
| Solubility (DMSO) | up to 100 mM | [3] |
| Spectral Property | Acidic (pH 5.0) | Neutral (pH 7.4-7.5) | Reference(s) |
| Excitation Maximum | ~340 nm | ~370 nm | [1][3] |
| Emission Maximum | ~435-453 nm | ~435-453 nm | [1][3] |
| Relative Fluorescence | Low | High | [1][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of FFN102. The following protocols are based on established research.
FFN102 Loading and Imaging in Acute Brain Slices
This protocol describes the procedure for labeling dopaminergic terminals in brain tissue.[1]
Materials:
-
FFN102 mesylate stock solution (e.g., in DMSO or water)
-
Oxygenated artificial cerebrospinal fluid (ACSF)
-
Acute brain slices (e.g., mouse striatum)
-
Incubation and imaging chambers
Procedure:
-
Loading: Incubate freshly prepared brain slices in oxygenated ACSF containing 10 µM FFN102 for 30-45 minutes at room temperature.[1]
-
Wash: Transfer the slices to an imaging chamber and continuously superfuse with oxygenated ACSF for at least 5-10 minutes to wash out unbound FFN102 from the extracellular space.[1]
-
Imaging: Visualize FFN102-labeled presynaptic terminals (puncta) using fluorescence microscopy. For pH-ratiometric imaging, alternate excitation between 340 nm and 370 nm.[1]
-
Stimulated Release: To measure neurotransmitter release, evoke exocytosis by perfusing the slice with ACSF containing a high concentration of potassium (e.g., 40 mM KCl) or by using local electrical stimulation.[1] Monitor the subsequent loss of fluorescence from the puncta.[1]
Control Experiment: To confirm that uptake is DAT-dependent, pre-incubate slices with a DAT inhibitor (e.g., 1 µM nomifensine for 10 minutes) before and during the FFN102 incubation step. This should result in a significant decrease in labeled terminals.[1]
Live-Cell Imaging of DAT Activity
This protocol is adapted for measuring the rate of FFN102 uptake in cultured dopaminergic neurons.[8]
Materials:
-
Cultured midbrain dopaminergic neurons
-
FFN102 mesylate
-
Hank's Balanced Salt Solution (HBSS)
-
Confocal microscope
Procedure:
-
Baseline: Place the cell culture dish on the microscope stage and locate a suitable field of view.
-
Application: Add 10 µM FFN102 in HBSS to the cells.[8]
-
Time-Series Imaging: Immediately begin a time-series acquisition, capturing images every 5 seconds. Use a 405 nm laser for excitation and collect emission between 405 nm and 470 nm.[8]
-
Analysis: Measure the rate of increase in fluorescence intensity inside the cells over time to determine the rate of FFN102 uptake through DAT.[8]
Logical Relationships
The core principle of FFN102 relies on the direct relationship between pH, the protonation state of the molecule, and its resulting fluorescence output.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. FFN102 (Mini 102), Fluorescent DAT and VMAT2 substrate (CAS 1234064-11-9) | Abcam [abcam.com]
- 5. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
FFN 102 Mesylate: A Technical Guide to its Spectral Properties and pH Dependence
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN 102 mesylate is a powerful scientific tool, a pH-responsive fluorescent false neurotransmitter (FFN) that offers a unique window into the workings of dopaminergic systems.[1] As a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), FFN 102 allows for the visualization of dopamine uptake, packaging into synaptic vesicles, and release from individual presynaptic terminals.[1][2] Its fluorescence is highly dependent on the surrounding pH, making it an invaluable probe for studying the pH dynamics of synaptic vesicles and the process of exocytosis.[2][3][4][5] This technical guide provides an in-depth overview of the spectral properties of this compound, its pH-dependent behavior, and the experimental protocols for its characterization and use.
Core Spectral and Physicochemical Properties
FFN 102 is a synthetic compound based on a coumarin scaffold, which is responsible for its fluorescent properties.[2] The key features that govern its utility as a fluorescent probe are detailed below.
| Property | Value | Reference |
| Molecular Weight | 335.76 g/mol | [1] |
| Purity | >98% | [6][7] |
| Solubility | Soluble in water to 50 mM and in DMSO to 100 mM | [6][7] |
| logD (pH 7.4) | -1.45 | [2] |
| pKa | 6.2 | [2][5] |
pH-Dependent Spectral Properties
The fluorescence of FFN 102 is intimately linked to the pH of its environment. This property arises from the protonation state of the hydroxyl group on the coumarin ring.[2] In the acidic environment of synaptic vesicles (pH ~5.0-5.6), the hydroxyl group is protonated, leading to distinct spectral characteristics compared to the neutral pH of the cytoplasm and extracellular space (pH ~7.4), where it is deprotonated.[2][4][5] This pH sensitivity allows for the ratiometric measurement of pH in the excitation spectrum and a significant increase in fluorescence intensity upon release from the acidic vesicle into the neutral extracellular space.[2][3]
| Spectral Property | Acidic Conditions (pH 5.0) | Neutral Conditions (pH 7.4-7.5) | Reference |
| Absorption Maximum | 331 nm | 371 nm | [2] |
| Excitation Maximum | 340 nm | 370 nm | [1][2] |
| Emission Maximum | 435 nm | 435 nm (or 453 nm) | [1][2] |
| Fluorescence Intensity | Low | High (4.6-fold increase from pH 5.3 to 7.3) | [3] |
Signaling Pathway and Mechanism of Action
The utility of FFN 102 as a fluorescent probe for dopaminergic neurotransmission stems from its specific interaction with key proteins in the dopamine lifecycle. The following diagram illustrates the pathway of FFN 102 uptake, vesicular packaging, and release.
References
- 1. This compound | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus | eLife [elifesciences.org]
- 6. FFN102 (Mini 102), Fluorescent DAT and VMAT2 substrate (CAS 1234064-11-9) | Abcam [abcam.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
FFN 102 Mesylate: A Technical Guide to its Spectral Properties and pH Dependence
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN 102 mesylate is a powerful scientific tool, a pH-responsive fluorescent false neurotransmitter (FFN) that offers a unique window into the workings of dopaminergic systems.[1] As a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), FFN 102 allows for the visualization of dopamine uptake, packaging into synaptic vesicles, and release from individual presynaptic terminals.[1][2] Its fluorescence is highly dependent on the surrounding pH, making it an invaluable probe for studying the pH dynamics of synaptic vesicles and the process of exocytosis.[2][3][4][5] This technical guide provides an in-depth overview of the spectral properties of this compound, its pH-dependent behavior, and the experimental protocols for its characterization and use.
Core Spectral and Physicochemical Properties
FFN 102 is a synthetic compound based on a coumarin scaffold, which is responsible for its fluorescent properties.[2] The key features that govern its utility as a fluorescent probe are detailed below.
| Property | Value | Reference |
| Molecular Weight | 335.76 g/mol | [1] |
| Purity | >98% | [6][7] |
| Solubility | Soluble in water to 50 mM and in DMSO to 100 mM | [6][7] |
| logD (pH 7.4) | -1.45 | [2] |
| pKa | 6.2 | [2][5] |
pH-Dependent Spectral Properties
The fluorescence of FFN 102 is intimately linked to the pH of its environment. This property arises from the protonation state of the hydroxyl group on the coumarin ring.[2] In the acidic environment of synaptic vesicles (pH ~5.0-5.6), the hydroxyl group is protonated, leading to distinct spectral characteristics compared to the neutral pH of the cytoplasm and extracellular space (pH ~7.4), where it is deprotonated.[2][4][5] This pH sensitivity allows for the ratiometric measurement of pH in the excitation spectrum and a significant increase in fluorescence intensity upon release from the acidic vesicle into the neutral extracellular space.[2][3]
| Spectral Property | Acidic Conditions (pH 5.0) | Neutral Conditions (pH 7.4-7.5) | Reference |
| Absorption Maximum | 331 nm | 371 nm | [2] |
| Excitation Maximum | 340 nm | 370 nm | [1][2] |
| Emission Maximum | 435 nm | 435 nm (or 453 nm) | [1][2] |
| Fluorescence Intensity | Low | High (4.6-fold increase from pH 5.3 to 7.3) | [3] |
Signaling Pathway and Mechanism of Action
The utility of FFN 102 as a fluorescent probe for dopaminergic neurotransmission stems from its specific interaction with key proteins in the dopamine lifecycle. The following diagram illustrates the pathway of FFN 102 uptake, vesicular packaging, and release.
References
- 1. This compound | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus | eLife [elifesciences.org]
- 6. FFN102 (Mini 102), Fluorescent DAT and VMAT2 substrate (CAS 1234064-11-9) | Abcam [abcam.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
FFN102 Mesylate: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
FFN102 mesylate is a powerful tool in neuroscience research, functioning as a fluorescent false neurotransmitter (FFN). This synthetic compound serves as a selective substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), enabling the visualization and functional analysis of dopaminergic systems.[1] Its unique pH-sensitive fluorescence makes it particularly valuable for studying the dynamics of dopamine uptake, storage, and release at the level of individual synapses.[1][2]
Core Mechanism and Applications
FFN102 is designed to mimic endogenous dopamine, allowing it to be actively taken up into dopaminergic neurons via DAT.[1] Once inside the neuron, it is packaged into synaptic vesicles by VMAT2.[1][3] The fluorescence of FFN102 is highly dependent on the surrounding pH. In the acidic environment of synaptic vesicles (pH ~5.0), its fluorescence emission is lower, while in the more neutral pH of the cytoplasm and extracellular space (pH ~7.4), its fluorescence is significantly brighter.[1] This property allows researchers to optically track the movement of FFN102 from the acidic vesicles to the extracellular space during exocytosis, providing a direct measure of neurotransmitter release.[1]
Key applications of FFN102 mesylate in neuroscience include:
-
Identifying and labeling dopaminergic neurons and their processes: Its selectivity for DAT allows for precise visualization of dopamine cell bodies, dendrites, and presynaptic terminals in brain tissue.[1]
-
Measuring dopamine transporter (DAT) activity: The rate of FFN102 uptake into neurons can be used to quantify DAT function.[1][4]
-
Monitoring vesicular loading and storage: As a VMAT2 substrate, FFN102 accumulation within vesicles can be used to study the function of this transporter.[1][3]
-
Visualizing and quantifying dopamine release: The pH-dependent increase in fluorescence upon exocytosis enables the optical measurement of evoked and spontaneous neurotransmitter release from individual synaptic terminals.[1]
-
Investigating the effects of pharmacological agents: FFN102 can be used to study how drugs, such as amphetamine, affect dopamine uptake and release.[1]
Physicochemical and Photophysical Properties
FFN102 mesylate is a polar compound, a characteristic designed to minimize non-specific tissue labeling and passive diffusion across cell membranes.[1] Its fluorescence properties are central to its utility as a research tool.
| Property | Value | Reference |
| Molecular Weight | 335.76 g/mol | |
| Formula | C₁₁H₁₀NClO₃·CH₃SO₃H | |
| Excitation Maximum (pH 5.0) | 340 nm | [1] |
| Excitation Maximum (pH 7.5) | 370 nm | [1] |
| Emission Maximum | 435 nm (independent of pH) | [1] |
| pKa | 6.2 | [1] |
| logD (pH 7.4) | -1.45 | [1] |
Experimental Protocols
Loading and Imaging of FFN102 in Acute Brain Slices
This protocol is adapted from Rodriguez et al. (2013) for studying dopamine dynamics in ex vivo brain tissue.[1]
Materials:
-
FFN102 mesylate
-
Artificial cerebrospinal fluid (ACSF), oxygenated (95% O₂, 5% CO₂)
-
Acute brain slices (e.g., coronal slices of mouse striatum, 300 µm thick)
-
Incubation chamber
-
Imaging chamber (e.g., Warner Instruments QE-1)
-
Two-photon microscope
Procedure:
-
Slice Preparation: Prepare acute brain slices using a vibratome and allow them to recover for at least 1 hour at room temperature in oxygenated ACSF.
-
FFN102 Loading: Incubate the slices in a solution of 10 µM FFN102 in oxygenated ACSF for 30-45 minutes at room temperature.[1]
-
Washing: Transfer the slices to the imaging chamber and perfuse with oxygenated ACSF at a rate of 1-3 mL/min for 5-10 minutes to wash out excess FFN102.[1]
-
Imaging: Acquire images using a two-photon microscope. The pH-dependent excitation of FFN102 can be utilized for ratiometric imaging.
-
Stimulation (for release studies): To evoke neurotransmitter release, locally apply electrical stimulation (e.g., 10 Hz train) with a bipolar electrode or perfuse with ACSF containing a high concentration of potassium (e.g., 40 mM KCl).[1]
Measuring FFN102 Uptake in Cell Culture
This protocol is based on a method for measuring DAT activity in cultured midbrain dopaminergic neurons.[4]
Materials:
-
Cultured dopaminergic neurons
-
FFN102 mesylate (10 µM)
-
Hank's Balanced Salt Solution (HBSS)
-
DAT inhibitor (e.g., 5 µM nomifensine) for control experiments
-
Confocal microscope
Procedure:
-
Cell Preparation: Wash cultured cells once with HBSS at room temperature.[4]
-
Control (Optional): For specificity control, pre-treat a separate well of cells with a DAT inhibitor (e.g., 5 µM nomifensine) for 10 minutes in HBSS.[4]
-
FFN102 Application: Add 10 µM FFN102 in HBSS to the cells.[4]
-
Time-Lapse Imaging: Immediately begin acquiring a time-series of images using a confocal microscope with a 405 nm laser for excitation and collecting emission between 405 nm and 470 nm.[4] Capture an image every 5 seconds.[4]
-
Data Analysis: Measure the rate of increase in fluorescence intensity inside the cells over time to determine the rate of FFN102 uptake.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involving FFN102 in a dopaminergic neuron and a typical experimental workflow for its use.
Caption: Mechanism of FFN102 action in a dopaminergic neuron.
Caption: General experimental workflow for FFN102 imaging.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
FFN102 Mesylate: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
FFN102 mesylate is a powerful tool in neuroscience research, functioning as a fluorescent false neurotransmitter (FFN). This synthetic compound serves as a selective substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), enabling the visualization and functional analysis of dopaminergic systems.[1] Its unique pH-sensitive fluorescence makes it particularly valuable for studying the dynamics of dopamine uptake, storage, and release at the level of individual synapses.[1][2]
Core Mechanism and Applications
FFN102 is designed to mimic endogenous dopamine, allowing it to be actively taken up into dopaminergic neurons via DAT.[1] Once inside the neuron, it is packaged into synaptic vesicles by VMAT2.[1][3] The fluorescence of FFN102 is highly dependent on the surrounding pH. In the acidic environment of synaptic vesicles (pH ~5.0), its fluorescence emission is lower, while in the more neutral pH of the cytoplasm and extracellular space (pH ~7.4), its fluorescence is significantly brighter.[1] This property allows researchers to optically track the movement of FFN102 from the acidic vesicles to the extracellular space during exocytosis, providing a direct measure of neurotransmitter release.[1]
Key applications of FFN102 mesylate in neuroscience include:
-
Identifying and labeling dopaminergic neurons and their processes: Its selectivity for DAT allows for precise visualization of dopamine cell bodies, dendrites, and presynaptic terminals in brain tissue.[1]
-
Measuring dopamine transporter (DAT) activity: The rate of FFN102 uptake into neurons can be used to quantify DAT function.[1][4]
-
Monitoring vesicular loading and storage: As a VMAT2 substrate, FFN102 accumulation within vesicles can be used to study the function of this transporter.[1][3]
-
Visualizing and quantifying dopamine release: The pH-dependent increase in fluorescence upon exocytosis enables the optical measurement of evoked and spontaneous neurotransmitter release from individual synaptic terminals.[1]
-
Investigating the effects of pharmacological agents: FFN102 can be used to study how drugs, such as amphetamine, affect dopamine uptake and release.[1]
Physicochemical and Photophysical Properties
FFN102 mesylate is a polar compound, a characteristic designed to minimize non-specific tissue labeling and passive diffusion across cell membranes.[1] Its fluorescence properties are central to its utility as a research tool.
| Property | Value | Reference |
| Molecular Weight | 335.76 g/mol | |
| Formula | C₁₁H₁₀NClO₃·CH₃SO₃H | |
| Excitation Maximum (pH 5.0) | 340 nm | [1] |
| Excitation Maximum (pH 7.5) | 370 nm | [1] |
| Emission Maximum | 435 nm (independent of pH) | [1] |
| pKa | 6.2 | [1] |
| logD (pH 7.4) | -1.45 | [1] |
Experimental Protocols
Loading and Imaging of FFN102 in Acute Brain Slices
This protocol is adapted from Rodriguez et al. (2013) for studying dopamine dynamics in ex vivo brain tissue.[1]
Materials:
-
FFN102 mesylate
-
Artificial cerebrospinal fluid (ACSF), oxygenated (95% O₂, 5% CO₂)
-
Acute brain slices (e.g., coronal slices of mouse striatum, 300 µm thick)
-
Incubation chamber
-
Imaging chamber (e.g., Warner Instruments QE-1)
-
Two-photon microscope
Procedure:
-
Slice Preparation: Prepare acute brain slices using a vibratome and allow them to recover for at least 1 hour at room temperature in oxygenated ACSF.
-
FFN102 Loading: Incubate the slices in a solution of 10 µM FFN102 in oxygenated ACSF for 30-45 minutes at room temperature.[1]
-
Washing: Transfer the slices to the imaging chamber and perfuse with oxygenated ACSF at a rate of 1-3 mL/min for 5-10 minutes to wash out excess FFN102.[1]
-
Imaging: Acquire images using a two-photon microscope. The pH-dependent excitation of FFN102 can be utilized for ratiometric imaging.
-
Stimulation (for release studies): To evoke neurotransmitter release, locally apply electrical stimulation (e.g., 10 Hz train) with a bipolar electrode or perfuse with ACSF containing a high concentration of potassium (e.g., 40 mM KCl).[1]
Measuring FFN102 Uptake in Cell Culture
This protocol is based on a method for measuring DAT activity in cultured midbrain dopaminergic neurons.[4]
Materials:
-
Cultured dopaminergic neurons
-
FFN102 mesylate (10 µM)
-
Hank's Balanced Salt Solution (HBSS)
-
DAT inhibitor (e.g., 5 µM nomifensine) for control experiments
-
Confocal microscope
Procedure:
-
Cell Preparation: Wash cultured cells once with HBSS at room temperature.[4]
-
Control (Optional): For specificity control, pre-treat a separate well of cells with a DAT inhibitor (e.g., 5 µM nomifensine) for 10 minutes in HBSS.[4]
-
FFN102 Application: Add 10 µM FFN102 in HBSS to the cells.[4]
-
Time-Lapse Imaging: Immediately begin acquiring a time-series of images using a confocal microscope with a 405 nm laser for excitation and collecting emission between 405 nm and 470 nm.[4] Capture an image every 5 seconds.[4]
-
Data Analysis: Measure the rate of increase in fluorescence intensity inside the cells over time to determine the rate of FFN102 uptake.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involving FFN102 in a dopaminergic neuron and a typical experimental workflow for its use.
Caption: Mechanism of FFN102 action in a dopaminergic neuron.
Caption: General experimental workflow for FFN102 imaging.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
Unraveling the pH-Dependent Fluorescence of FFN 102 Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of FFN 102 mesylate, a powerful fluorescent probe whose emission characteristics are intrinsically linked to environmental pH. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and its utility in neurobiological research and drug development, particularly in the study of dopaminergic systems.
Core Mechanism: A Tale of Protonation and Fluorescence
This compound, chemically known as 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate, is a fluorescent false neurotransmitter (FFN) designed to mimic endogenous monoamines. Its remarkable pH sensitivity stems from a phenol group located at the 7-position of its coumarin nucleus.[1] This phenol group can exist in either a protonated or deprotonated (phenolate) form, an equilibrium that is governed by the surrounding pH.[1]
The protonation state of this phenol group directly influences the molecule's photophysical properties.[1] At acidic pH, such as that found within synaptic vesicles (approximately pH 5-5.6), the phenol group is predominantly protonated.[1][2] Upon exocytosis into the neutral pH of the synaptic cleft (approximately pH 7.4), the phenol group deprotonates.[1][2] This transition leads to a significant shift in the absorption and excitation spectra and a marked increase in fluorescence emission, making FFN 102 an excellent tool for monitoring vesicular release.[1][3]
The probe is a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), allowing it to be selectively taken up into dopaminergic neurons and packaged into synaptic vesicles.[2] This specificity makes it an invaluable tool for studying the dynamics of dopamine release and reuptake at the level of individual synapses.[1][3]
Quantitative Photophysical Properties
The pH-dependent spectral characteristics of this compound are summarized below, providing a clear overview of its performance under different pH conditions.
| Property | Value | pH Condition | Reference |
| pKa | 6.2 | - | [1][2] |
| Excitation Maximum | 340 nm | 5.0 | [1] |
| 370 nm | 7.4 - 7.5 | [1] | |
| Emission Maximum | 453 nm | 5.0 | [1] |
| 435 - 453 nm | 7.4 - 7.5 | [1] | |
| logD (pH 7.4) | -1.45 | 7.4 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to investigate dopaminergic neurotransmission.
Preparation of this compound Stock Solutions
A stock solution of this compound is the starting point for most experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or aqueous buffer
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Based on the product's molecular weight (typically around 335.76 g/mol , but batch-specific values should be checked), calculate the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of DMSO or buffer to the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Store the stock solution at -20°C, protected from light.
Loading of FFN 102 into Brain Slices
This protocol describes the loading of FFN 102 into acute brain slices to visualize dopaminergic terminals.
Materials:
-
Acute brain slices (e.g., mouse striatal slices)
-
Artificial cerebrospinal fluid (ACSF), oxygenated (95% O2 / 5% CO2)
-
This compound stock solution
-
Incubation chamber
-
Imaging chamber (e.g., Warner Instruments QE-1)
-
Perfusion system
Procedure:
-
Prepare oxygenated ACSF.
-
Dilute the this compound stock solution in the oxygenated ACSF to a final concentration of 10 µM.[1]
-
Incubate the brain slices in the FFN 102-containing ACSF for 30-45 minutes at room temperature.[1]
-
After incubation, transfer the slices to an imaging chamber.
-
Hold the slices in place using a platinum wire and nylon holder.[1]
-
Perfuse the slices with fresh, oxygenated ACSF at a rate of 1-3 mL/min for 5-10 minutes to wash out excess probe before imaging.[1]
Live-Cell Imaging of FFN 102 Uptake in Cultured Neurons
This protocol outlines the measurement of FFN 102 uptake rates in cultured midbrain dopaminergic neurons.[4]
Materials:
-
Cultured midbrain dopaminergic neurons
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Dopamine transporter (DAT) inhibitor (e.g., nomifensine) for control experiments
-
Confocal microscope with a 405 nm laser
Procedure:
-
Add 10 µM FFN 102 in HBSS to the cultured cells.[4]
-
Immediately begin a time-series acquisition using a confocal microscope, with an exposure every 5 seconds.[4]
-
Excite the FFN 102 using the 405 nm laser line and collect emission between 405 nm and 470 nm.[4]
-
To confirm DAT-specificity, pre-treat a separate well of cells with a DAT inhibitor (e.g., 5 µM nomifensine) for 10 minutes before adding FFN 102.[4]
-
Measure the rate of fluorescence intensity increase inside the cells over time to determine the rate of FFN 102 uptake.[4]
-
To observe release dynamics, depolarize the cells by adding 50 mM KCl after the dye has been taken up.[4]
Measurement of pH-Dependent Fluorescence Spectra
This protocol details the characterization of the fluorescence properties of FFN 102 at different pH values.
Materials:
-
This compound
-
A series of buffers with a range of pH values (e.g., pH 2-10)
-
Spectrofluorometer
Procedure:
-
Prepare solutions of FFN 102 in each of the pH buffers.
-
Acquire the absorption spectra for each solution to determine the absorption maxima at different pH levels.[1]
-
To measure the excitation spectra, set the emission wavelength to 453 nm and scan a range of excitation wavelengths for each pH solution.[1]
-
To measure the emission spectra, excite the samples at their respective excitation maxima for acidic (e.g., 340 nm at pH 5.0) and neutral/basic (e.g., 370 nm at pH 7.4) conditions and scan the emission wavelengths.[1]
Visualizing the Process: From Uptake to Release
The journey of FFN 102 from the extracellular space to its release from a dopaminergic neuron can be visualized as a clear workflow.
Caption: Workflow of FFN 102 uptake, packaging, and release.
The signaling pathway of dopamine, which FFN 102 is designed to trace, involves synthesis, packaging, release, and reuptake.
Caption: Simplified dopamine synthesis, release, and reuptake pathway.
Applications in Drug Development and Neuroscience Research
The unique properties of this compound make it a versatile tool for:
-
High-throughput screening: Assessing the activity of compounds that modulate DAT and VMAT2 function.
-
Disease modeling: Studying alterations in dopamine neurotransmission in models of diseases like Parkinson's disease, schizophrenia, and addiction.[1]
-
Synaptic plasticity: Investigating the mechanisms underlying changes in synaptic strength and dopamine release.[1]
-
Functional neuroanatomy: Mapping dopaminergic projections and identifying active release sites in various brain regions.[1][3]
-
Pharmacology: Optically examining the mechanisms of action of drugs that affect dopamine signaling, such as amphetamines.[1]
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus | eLife [elifesciences.org]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
Unraveling the pH-Dependent Fluorescence of FFN 102 Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of FFN 102 mesylate, a powerful fluorescent probe whose emission characteristics are intrinsically linked to environmental pH. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and its utility in neurobiological research and drug development, particularly in the study of dopaminergic systems.
Core Mechanism: A Tale of Protonation and Fluorescence
This compound, chemically known as 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate, is a fluorescent false neurotransmitter (FFN) designed to mimic endogenous monoamines. Its remarkable pH sensitivity stems from a phenol group located at the 7-position of its coumarin nucleus.[1] This phenol group can exist in either a protonated or deprotonated (phenolate) form, an equilibrium that is governed by the surrounding pH.[1]
The protonation state of this phenol group directly influences the molecule's photophysical properties.[1] At acidic pH, such as that found within synaptic vesicles (approximately pH 5-5.6), the phenol group is predominantly protonated.[1][2] Upon exocytosis into the neutral pH of the synaptic cleft (approximately pH 7.4), the phenol group deprotonates.[1][2] This transition leads to a significant shift in the absorption and excitation spectra and a marked increase in fluorescence emission, making FFN 102 an excellent tool for monitoring vesicular release.[1][3]
The probe is a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), allowing it to be selectively taken up into dopaminergic neurons and packaged into synaptic vesicles.[2] This specificity makes it an invaluable tool for studying the dynamics of dopamine release and reuptake at the level of individual synapses.[1][3]
Quantitative Photophysical Properties
The pH-dependent spectral characteristics of this compound are summarized below, providing a clear overview of its performance under different pH conditions.
| Property | Value | pH Condition | Reference |
| pKa | 6.2 | - | [1][2] |
| Excitation Maximum | 340 nm | 5.0 | [1] |
| 370 nm | 7.4 - 7.5 | [1] | |
| Emission Maximum | 453 nm | 5.0 | [1] |
| 435 - 453 nm | 7.4 - 7.5 | [1] | |
| logD (pH 7.4) | -1.45 | 7.4 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to investigate dopaminergic neurotransmission.
Preparation of this compound Stock Solutions
A stock solution of this compound is the starting point for most experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or aqueous buffer
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Based on the product's molecular weight (typically around 335.76 g/mol , but batch-specific values should be checked), calculate the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of DMSO or buffer to the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Briefly centrifuge the vial to collect the solution at the bottom.
-
Store the stock solution at -20°C, protected from light.
Loading of FFN 102 into Brain Slices
This protocol describes the loading of FFN 102 into acute brain slices to visualize dopaminergic terminals.
Materials:
-
Acute brain slices (e.g., mouse striatal slices)
-
Artificial cerebrospinal fluid (ACSF), oxygenated (95% O2 / 5% CO2)
-
This compound stock solution
-
Incubation chamber
-
Imaging chamber (e.g., Warner Instruments QE-1)
-
Perfusion system
Procedure:
-
Prepare oxygenated ACSF.
-
Dilute the this compound stock solution in the oxygenated ACSF to a final concentration of 10 µM.[1]
-
Incubate the brain slices in the FFN 102-containing ACSF for 30-45 minutes at room temperature.[1]
-
After incubation, transfer the slices to an imaging chamber.
-
Hold the slices in place using a platinum wire and nylon holder.[1]
-
Perfuse the slices with fresh, oxygenated ACSF at a rate of 1-3 mL/min for 5-10 minutes to wash out excess probe before imaging.[1]
Live-Cell Imaging of FFN 102 Uptake in Cultured Neurons
This protocol outlines the measurement of FFN 102 uptake rates in cultured midbrain dopaminergic neurons.[4]
Materials:
-
Cultured midbrain dopaminergic neurons
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Dopamine transporter (DAT) inhibitor (e.g., nomifensine) for control experiments
-
Confocal microscope with a 405 nm laser
Procedure:
-
Add 10 µM FFN 102 in HBSS to the cultured cells.[4]
-
Immediately begin a time-series acquisition using a confocal microscope, with an exposure every 5 seconds.[4]
-
Excite the FFN 102 using the 405 nm laser line and collect emission between 405 nm and 470 nm.[4]
-
To confirm DAT-specificity, pre-treat a separate well of cells with a DAT inhibitor (e.g., 5 µM nomifensine) for 10 minutes before adding FFN 102.[4]
-
Measure the rate of fluorescence intensity increase inside the cells over time to determine the rate of FFN 102 uptake.[4]
-
To observe release dynamics, depolarize the cells by adding 50 mM KCl after the dye has been taken up.[4]
Measurement of pH-Dependent Fluorescence Spectra
This protocol details the characterization of the fluorescence properties of FFN 102 at different pH values.
Materials:
-
This compound
-
A series of buffers with a range of pH values (e.g., pH 2-10)
-
Spectrofluorometer
Procedure:
-
Prepare solutions of FFN 102 in each of the pH buffers.
-
Acquire the absorption spectra for each solution to determine the absorption maxima at different pH levels.[1]
-
To measure the excitation spectra, set the emission wavelength to 453 nm and scan a range of excitation wavelengths for each pH solution.[1]
-
To measure the emission spectra, excite the samples at their respective excitation maxima for acidic (e.g., 340 nm at pH 5.0) and neutral/basic (e.g., 370 nm at pH 7.4) conditions and scan the emission wavelengths.[1]
Visualizing the Process: From Uptake to Release
The journey of FFN 102 from the extracellular space to its release from a dopaminergic neuron can be visualized as a clear workflow.
Caption: Workflow of FFN 102 uptake, packaging, and release.
The signaling pathway of dopamine, which FFN 102 is designed to trace, involves synthesis, packaging, release, and reuptake.
Caption: Simplified dopamine synthesis, release, and reuptake pathway.
Applications in Drug Development and Neuroscience Research
The unique properties of this compound make it a versatile tool for:
-
High-throughput screening: Assessing the activity of compounds that modulate DAT and VMAT2 function.
-
Disease modeling: Studying alterations in dopamine neurotransmission in models of diseases like Parkinson's disease, schizophrenia, and addiction.[1]
-
Synaptic plasticity: Investigating the mechanisms underlying changes in synaptic strength and dopamine release.[1]
-
Functional neuroanatomy: Mapping dopaminergic projections and identifying active release sites in various brain regions.[1][3]
-
Pharmacology: Optically examining the mechanisms of action of drugs that affect dopamine signaling, such as amphetamines.[1]
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus | eLife [elifesciences.org]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
FFN102 Mesylate for Labeling Dopaminergic Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of FFN102 mesylate, a fluorescent false neurotransmitter, for the selective labeling and functional analysis of dopaminergic neurons. It details the underlying mechanisms, experimental protocols, and key quantitative data to facilitate its application in neuroscience research and drug development.
Introduction
FFN102 is a powerful tool for visualizing and studying dopaminergic systems. As a fluorescent analog of dopamine, it is selectively taken up by dopaminergic neurons through the dopamine transporter (DAT) and packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1][2] Its pH-sensitive fluorescence makes it particularly valuable for monitoring vesicular pH and the dynamics of dopamine release.[1][3] This guide offers an in-depth look at the properties and applications of FFN102 for researchers in the field.
Mechanism of Action
FFN102 mimics the behavior of endogenous dopamine, allowing it to trace the entire lifecycle of a neurotransmitter within a dopaminergic neuron. This process involves:
-
Uptake: FFN102 is actively transported from the extracellular space into the cytoplasm of dopaminergic neurons by the dopamine transporter (DAT).[1][4]
-
Vesicular Packaging: Once inside the neuron, FFN102 is recognized as a substrate by the vesicular monoamine transporter 2 (VMAT2) and is sequestered into synaptic vesicles.[2]
-
Storage: Within the acidic environment of the synaptic vesicles (pH ~5.5), the fluorescence of FFN102 is significantly quenched.[1]
-
Release: Upon neuronal stimulation, the synaptic vesicles fuse with the presynaptic membrane, releasing FFN102 into the synaptic cleft. The neutral pH of the extracellular space (pH ~7.4) causes a dramatic increase in FFN102 fluorescence, allowing for the optical detection of neurotransmitter release events.[1][5]
Quantitative Data
The following tables summarize the key quantitative properties of FFN102 mesylate.
Table 1: Physicochemical and Photophysical Properties
| Property | Value | Reference |
| Molecular Weight | 335.76 g/mol | [2] |
| Excitation Maximum (pH 5.0) | 340 nm | [1][2] |
| Excitation Maximum (pH 7.5) | 370 nm | [1][2] |
| Emission Maximum (pH 5.0 & 7.5) | 435 nm | [2] |
| Two-Photon Excitation | 760 nm | [1] |
| pKa | 6.2 | [1] |
Table 2: Biological and Pharmacological Properties
| Property | Value | Reference |
| Selectivity | Substrate for DAT and VMAT2 | [2] |
| Colocalization with TH-GFP | 91.1 ± 1.9% of FFN102-labeled puncta are TH-GFP positive | [1] |
| Affinity for DAT (Km-apparent shift) | 10 µM FFN102 shifts DA Km-apparent to ~3 µM | [4] |
| Affinity for DAT (Ki) | ~4.2 µM (estimated) | [4] |
Experimental Protocols
This section provides detailed methodologies for the use of FFN102 in labeling and imaging dopaminergic neurons.
Live-Cell Imaging of FFN102 Uptake in Cultured Dopaminergic Neurons
This protocol describes the measurement of DAT activity in cultured midbrain dopaminergic neurons by monitoring the rate of FFN102 uptake.[6]
Materials:
-
FFN102 mesylate (e.g., from Abcam, Tocris)[6]
-
Hanks' Balanced Salt Solution (HBSS)
-
Dopamine Transporter (DAT) inhibitor (e.g., Nomifensine)
-
Potassium Chloride (KCl)
-
Confocal microscope with a 405 nm laser and emission detection between 405-470 nm[6]
Procedure:
-
Cell Preparation: Plate midbrain dopaminergic neurons on appropriate culture vessels and maintain until the desired stage of development.
-
Washing: Gently wash the cells once with HBSS at room temperature.[6]
-
FFN102 Incubation: Add 10 µM FFN102 in HBSS to the cells.[6]
-
Time-Series Imaging: Immediately begin a time-series acquisition using a confocal microscope. Capture images every 5 seconds using the 405 nm laser for excitation and collecting emission between 405-470 nm to measure the uptake of the dye into the cells.[6]
-
Control for Specificity: In a separate well, pre-treat cells with 5 µM of the DAT inhibitor nomifensine for 10 minutes in HBSS before adding FFN102. This will serve as a negative control to confirm DAT-specific uptake.[6]
-
Evoked Release (Optional): After sufficient uptake, depolarize the cells by adding 50 mM KCl to the medium to observe FFN102 release dynamics.[6]
-
Data Analysis: Measure the rate of fluorescence intensity increase inside the cells over the time-series to determine the rate of FFN102 uptake through the dopamine transporter.[6]
Two-Photon Imaging of FFN102 in Acute Brain Slices
This protocol details the labeling and imaging of dopaminergic neurons in acute brain slices using two-photon microscopy.[1]
Materials:
-
FFN102 mesylate
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Vibratome or similar tissue slicer
-
Two-photon microscope with a tunable laser (e.g., Ti:Sapphire)
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., striatum, midbrain) using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
FFN102 Loading: Incubate the slices in aCSF containing 10 µM FFN102 for 30 minutes at 32-34°C.[1]
-
Washing: Transfer the slices to a perfusion chamber and wash with fresh, oxygenated aCSF for 5-10 minutes before imaging.[1]
-
Two-Photon Imaging:
-
Visualize dopaminergic terminals and cell bodies at a depth of >30 µm into the slice.[1]
-
Excite FFN102 at 760 nm.[1]
-
Collect emission in the range of 430-470 nm or 440-500 nm.[1]
-
For colocalization studies with GFP-expressing neurons (e.g., TH-GFP mice), use an excitation wavelength of 910 nm for GFP and collect emission between 510-580 nm.[1]
-
Evoked Release of FFN102
This protocol describes how to stimulate the release of FFN102 from labeled dopaminergic terminals.
Methods of Stimulation:
-
High Potassium Depolarization: Perfuse the FFN102-labeled slice with aCSF containing 40 mM KCl for 5 minutes. This will induce widespread depolarization and neurotransmitter release.[1]
-
Electrical Stimulation:
-
Place a bipolar stimulating electrode near the region of interest in the FFN102-labeled slice.
-
Acquire baseline images for a period (e.g., 140 seconds) without stimulation.[1]
-
Apply a stimulus train (e.g., 10 Hz) for a defined period (e.g., 300 seconds).[1]
-
Monitor the change in fluorescence intensity at the labeled puncta. An initial increase in fluorescence is expected as FFN102 is released into the neutral pH of the extracellular space, followed by a decrease as it diffuses away.[1]
-
Visualizations
The following diagrams illustrate key processes and workflows related to the use of FFN102.
Caption: FFN102 uptake and release pathway in a dopaminergic neuron.
Caption: General experimental workflow for FFN102 labeling and imaging.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
FFN102 Mesylate for Labeling Dopaminergic Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of FFN102 mesylate, a fluorescent false neurotransmitter, for the selective labeling and functional analysis of dopaminergic neurons. It details the underlying mechanisms, experimental protocols, and key quantitative data to facilitate its application in neuroscience research and drug development.
Introduction
FFN102 is a powerful tool for visualizing and studying dopaminergic systems. As a fluorescent analog of dopamine, it is selectively taken up by dopaminergic neurons through the dopamine transporter (DAT) and packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1][2] Its pH-sensitive fluorescence makes it particularly valuable for monitoring vesicular pH and the dynamics of dopamine release.[1][3] This guide offers an in-depth look at the properties and applications of FFN102 for researchers in the field.
Mechanism of Action
FFN102 mimics the behavior of endogenous dopamine, allowing it to trace the entire lifecycle of a neurotransmitter within a dopaminergic neuron. This process involves:
-
Uptake: FFN102 is actively transported from the extracellular space into the cytoplasm of dopaminergic neurons by the dopamine transporter (DAT).[1][4]
-
Vesicular Packaging: Once inside the neuron, FFN102 is recognized as a substrate by the vesicular monoamine transporter 2 (VMAT2) and is sequestered into synaptic vesicles.[2]
-
Storage: Within the acidic environment of the synaptic vesicles (pH ~5.5), the fluorescence of FFN102 is significantly quenched.[1]
-
Release: Upon neuronal stimulation, the synaptic vesicles fuse with the presynaptic membrane, releasing FFN102 into the synaptic cleft. The neutral pH of the extracellular space (pH ~7.4) causes a dramatic increase in FFN102 fluorescence, allowing for the optical detection of neurotransmitter release events.[1][5]
Quantitative Data
The following tables summarize the key quantitative properties of FFN102 mesylate.
Table 1: Physicochemical and Photophysical Properties
| Property | Value | Reference |
| Molecular Weight | 335.76 g/mol | [2] |
| Excitation Maximum (pH 5.0) | 340 nm | [1][2] |
| Excitation Maximum (pH 7.5) | 370 nm | [1][2] |
| Emission Maximum (pH 5.0 & 7.5) | 435 nm | [2] |
| Two-Photon Excitation | 760 nm | [1] |
| pKa | 6.2 | [1] |
Table 2: Biological and Pharmacological Properties
| Property | Value | Reference |
| Selectivity | Substrate for DAT and VMAT2 | [2] |
| Colocalization with TH-GFP | 91.1 ± 1.9% of FFN102-labeled puncta are TH-GFP positive | [1] |
| Affinity for DAT (Km-apparent shift) | 10 µM FFN102 shifts DA Km-apparent to ~3 µM | [4] |
| Affinity for DAT (Ki) | ~4.2 µM (estimated) | [4] |
Experimental Protocols
This section provides detailed methodologies for the use of FFN102 in labeling and imaging dopaminergic neurons.
Live-Cell Imaging of FFN102 Uptake in Cultured Dopaminergic Neurons
This protocol describes the measurement of DAT activity in cultured midbrain dopaminergic neurons by monitoring the rate of FFN102 uptake.[6]
Materials:
-
FFN102 mesylate (e.g., from Abcam, Tocris)[6]
-
Hanks' Balanced Salt Solution (HBSS)
-
Dopamine Transporter (DAT) inhibitor (e.g., Nomifensine)
-
Potassium Chloride (KCl)
-
Confocal microscope with a 405 nm laser and emission detection between 405-470 nm[6]
Procedure:
-
Cell Preparation: Plate midbrain dopaminergic neurons on appropriate culture vessels and maintain until the desired stage of development.
-
Washing: Gently wash the cells once with HBSS at room temperature.[6]
-
FFN102 Incubation: Add 10 µM FFN102 in HBSS to the cells.[6]
-
Time-Series Imaging: Immediately begin a time-series acquisition using a confocal microscope. Capture images every 5 seconds using the 405 nm laser for excitation and collecting emission between 405-470 nm to measure the uptake of the dye into the cells.[6]
-
Control for Specificity: In a separate well, pre-treat cells with 5 µM of the DAT inhibitor nomifensine for 10 minutes in HBSS before adding FFN102. This will serve as a negative control to confirm DAT-specific uptake.[6]
-
Evoked Release (Optional): After sufficient uptake, depolarize the cells by adding 50 mM KCl to the medium to observe FFN102 release dynamics.[6]
-
Data Analysis: Measure the rate of fluorescence intensity increase inside the cells over the time-series to determine the rate of FFN102 uptake through the dopamine transporter.[6]
Two-Photon Imaging of FFN102 in Acute Brain Slices
This protocol details the labeling and imaging of dopaminergic neurons in acute brain slices using two-photon microscopy.[1]
Materials:
-
FFN102 mesylate
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Vibratome or similar tissue slicer
-
Two-photon microscope with a tunable laser (e.g., Ti:Sapphire)
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., striatum, midbrain) using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
FFN102 Loading: Incubate the slices in aCSF containing 10 µM FFN102 for 30 minutes at 32-34°C.[1]
-
Washing: Transfer the slices to a perfusion chamber and wash with fresh, oxygenated aCSF for 5-10 minutes before imaging.[1]
-
Two-Photon Imaging:
-
Visualize dopaminergic terminals and cell bodies at a depth of >30 µm into the slice.[1]
-
Excite FFN102 at 760 nm.[1]
-
Collect emission in the range of 430-470 nm or 440-500 nm.[1]
-
For colocalization studies with GFP-expressing neurons (e.g., TH-GFP mice), use an excitation wavelength of 910 nm for GFP and collect emission between 510-580 nm.[1]
-
Evoked Release of FFN102
This protocol describes how to stimulate the release of FFN102 from labeled dopaminergic terminals.
Methods of Stimulation:
-
High Potassium Depolarization: Perfuse the FFN102-labeled slice with aCSF containing 40 mM KCl for 5 minutes. This will induce widespread depolarization and neurotransmitter release.[1]
-
Electrical Stimulation:
-
Place a bipolar stimulating electrode near the region of interest in the FFN102-labeled slice.
-
Acquire baseline images for a period (e.g., 140 seconds) without stimulation.[1]
-
Apply a stimulus train (e.g., 10 Hz) for a defined period (e.g., 300 seconds).[1]
-
Monitor the change in fluorescence intensity at the labeled puncta. An initial increase in fluorescence is expected as FFN102 is released into the neutral pH of the extracellular space, followed by a decrease as it diffuses away.[1]
-
Visualizations
The following diagrams illustrate key processes and workflows related to the use of FFN102.
Caption: FFN102 uptake and release pathway in a dopaminergic neuron.
Caption: General experimental workflow for FFN102 labeling and imaging.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
Probing Dopaminergic Synaptic Function: A Technical Guide to Exploratory Studies Using FFN102 Mesylate in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of FFN102 mesylate, a fluorescent false neurotransmitter, for the study of dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) function in acute brain slice preparations. FFN102 offers a powerful tool to visualize and quantify the activity of individual dopaminergic synapses, providing critical insights into the mechanisms of dopamine uptake, packaging, and release.
Core Principles of FFN102 Mesylate
FFN102 is a pH-sensitive fluorescent compound that acts as a substrate for both DAT and VMAT2.[1] Its fluorescence emission is significantly higher in neutral environments compared to acidic ones.[2][3] This property is central to its utility: FFN102 is actively transported into dopaminergic neurons via DAT and then packaged into synaptic vesicles by VMAT2. The acidic interior of the synaptic vesicles quenches FFN102 fluorescence. Upon neuronal stimulation and subsequent exocytosis, FFN102 is released into the neutral extracellular space, leading to a measurable increase in fluorescence. Conversely, monitoring the loss of fluorescence from presynaptic terminals can quantify release.[2][3]
FFN102 was specifically designed with high polarity to minimize non-specific tissue labeling and passive diffusion across cell membranes.[2] It exhibits high selectivity for dopaminergic neurons and does not show significant binding to a wide array of other central nervous system receptors, including dopamine and serotonin receptors, making it a clean tool for studying presynaptic dopaminergic activity.[1][2]
Experimental Protocols
Acute Brain Slice Preparation
A reliable method for preparing healthy brain slices is crucial for successful FFN102 imaging. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhanced neuronal viability, particularly for mature animal tissue.[4]
Solutions:
-
NMDG-HEPES aCSF (for perfusion and initial recovery): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·2H2O, and 10 mM MgSO4·7H2O. The pH should be titrated to 7.3–7.4 with hydrochloric acid.[4]
-
HEPES holding aCSF: 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 2 mM CaCl2·2H2O, and 2 mM MgSO4·7H2O. The pH should be adjusted to 7.3–7.4 with NaOH.[4]
-
Recording aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 5 mM HEPES, 2 mM CaCl2·2H2O, and 2 mM MgSO4·7H2O. The pH should be adjusted to 7.3-7.4.[4]
All solutions must be continuously bubbled with carbogen (95% O2/5% CO2).[4][5]
Procedure:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold NMDG-HEPES aCSF.
-
Rapidly dissect the brain and mount it for slicing in a vibratome filled with ice-cold, carbogenated NMDG-HEPES aCSF.
-
Prepare coronal or sagittal slices (typically 200-300 µm thick) of the brain region of interest (e.g., dorsal striatum, substantia nigra, or ventral tegmental area).[2]
-
Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32–34 °C for a brief period (e.g., 12 minutes).[4]
-
Transfer the slices to a holding chamber with HEPES holding aCSF at room temperature for at least 1 hour before experimentation.[4][5]
FFN102 Loading and Imaging
Procedure:
-
Incubate the brain slices in oxygenated aCSF containing 10 µM FFN102 mesylate for 30-45 minutes at room temperature.[2]
-
Transfer the slice to an imaging chamber and perfuse with oxygenated aCSF (1–3 mL/min) for 5–10 minutes to wash out excess FFN102 before imaging.[2]
-
Imaging is typically performed using two-photon microscopy.[2] The excitation maximum of FFN102 is pH-dependent, with a peak at approximately 370 nm at neutral pH and 340 nm in acidic environments.[1] The emission maximum is around 435 nm.[1] For two-photon excitation, a wavelength of 760 nm has been successfully used.[2]
Evoked Release of FFN102
Electrical Stimulation:
-
Local electrical stimulation can be applied through a bipolar electrode placed in the vicinity of the labeled terminals.
-
Stimulation parameters can be varied to study different aspects of release (e.g., 15 Hz for tonic firing).[6]
Chemical Stimulation:
-
High Potassium: Perfusion of the slice with aCSF containing a high concentration of KCl (e.g., 40 mM) for a defined period (e.g., 5 minutes) will depolarize neurons and evoke vesicular release.[2]
-
Pharmacological Agents: Drugs that modulate the dopamine system can be bath-applied to study their effects on FFN102 release. For example, amphetamine (1 µM or 10 µM) can be used to induce non-exocytotic release of FFN102.[2]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Brain Region | Experimental Context | Reference |
| FFN102 Concentration | 10 µM | Dorsal Striatum, Substantia Nigra, Ventral Tegmental Area | Loading of brain slices | [2] |
| FFN102 Incubation Time | 30-45 min | Dorsal Striatum, Substantia Nigra, Ventral Tegmental Area | Loading of brain slices | [2] |
| KCl Concentration | 40 mM | Dorsal Striatum | To evoke exocytotic release | [2] |
| Amphetamine (AMPH) Conc. | 1 µM | Dorsal Striatum | To induce release from presynaptic terminals | [2] |
| Amphetamine (AMPH) Conc. | 10 µM | Substantia Nigra | To induce release from somatodendritic regions | [2] |
| Nomifensine Concentration | 5 µM | Not specified in brain slices, used in cell culture | DAT inhibitor control | [7] |
| Two-Photon Excitation λ | 760 nm | Dorsal Striatum, Substantia Nigra, Ventral Tegmental Area | Imaging of FFN102 | [2] |
| TH-GFP & FFN102 Colocalization | 91.1 ± 1.9% | Dorsal Striatum | Demonstrating selectivity for dopaminergic terminals | [2] |
Signaling Pathways and Experimental Workflows
FFN102 Uptake and Release Pathway
Caption: Cellular pathway of FFN102 uptake and release in dopaminergic neurons.
General Experimental Workflow for FFN102 Brain Slice Imaging
Caption: Standard workflow for FFN102 experiments in acute brain slices.
Logical Flow for Investigating Drug Effects on FFN102 Release
Caption: Decision-making workflow for assessing drug effects on FFN102 release.
This technical guide provides a foundational understanding and practical framework for utilizing FFN102 mesylate in exploratory brain slice studies. By following these protocols and leveraging the unique properties of this fluorescent probe, researchers can gain valuable insights into the intricate workings of the dopaminergic system.
References
- 1. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]
- 4. digitalcommons.providence.org [digitalcommons.providence.org]
- 5. youtube.com [youtube.com]
- 6. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
Probing Dopaminergic Synaptic Function: A Technical Guide to Exploratory Studies Using FFN102 Mesylate in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of FFN102 mesylate, a fluorescent false neurotransmitter, for the study of dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) function in acute brain slice preparations. FFN102 offers a powerful tool to visualize and quantify the activity of individual dopaminergic synapses, providing critical insights into the mechanisms of dopamine uptake, packaging, and release.
Core Principles of FFN102 Mesylate
FFN102 is a pH-sensitive fluorescent compound that acts as a substrate for both DAT and VMAT2.[1] Its fluorescence emission is significantly higher in neutral environments compared to acidic ones.[2][3] This property is central to its utility: FFN102 is actively transported into dopaminergic neurons via DAT and then packaged into synaptic vesicles by VMAT2. The acidic interior of the synaptic vesicles quenches FFN102 fluorescence. Upon neuronal stimulation and subsequent exocytosis, FFN102 is released into the neutral extracellular space, leading to a measurable increase in fluorescence. Conversely, monitoring the loss of fluorescence from presynaptic terminals can quantify release.[2][3]
FFN102 was specifically designed with high polarity to minimize non-specific tissue labeling and passive diffusion across cell membranes.[2] It exhibits high selectivity for dopaminergic neurons and does not show significant binding to a wide array of other central nervous system receptors, including dopamine and serotonin receptors, making it a clean tool for studying presynaptic dopaminergic activity.[1][2]
Experimental Protocols
Acute Brain Slice Preparation
A reliable method for preparing healthy brain slices is crucial for successful FFN102 imaging. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhanced neuronal viability, particularly for mature animal tissue.[4]
Solutions:
-
NMDG-HEPES aCSF (for perfusion and initial recovery): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·2H2O, and 10 mM MgSO4·7H2O. The pH should be titrated to 7.3–7.4 with hydrochloric acid.[4]
-
HEPES holding aCSF: 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 2 mM CaCl2·2H2O, and 2 mM MgSO4·7H2O. The pH should be adjusted to 7.3–7.4 with NaOH.[4]
-
Recording aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 5 mM HEPES, 2 mM CaCl2·2H2O, and 2 mM MgSO4·7H2O. The pH should be adjusted to 7.3-7.4.[4]
All solutions must be continuously bubbled with carbogen (95% O2/5% CO2).[4][5]
Procedure:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold NMDG-HEPES aCSF.
-
Rapidly dissect the brain and mount it for slicing in a vibratome filled with ice-cold, carbogenated NMDG-HEPES aCSF.
-
Prepare coronal or sagittal slices (typically 200-300 µm thick) of the brain region of interest (e.g., dorsal striatum, substantia nigra, or ventral tegmental area).[2]
-
Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32–34 °C for a brief period (e.g., 12 minutes).[4]
-
Transfer the slices to a holding chamber with HEPES holding aCSF at room temperature for at least 1 hour before experimentation.[4][5]
FFN102 Loading and Imaging
Procedure:
-
Incubate the brain slices in oxygenated aCSF containing 10 µM FFN102 mesylate for 30-45 minutes at room temperature.[2]
-
Transfer the slice to an imaging chamber and perfuse with oxygenated aCSF (1–3 mL/min) for 5–10 minutes to wash out excess FFN102 before imaging.[2]
-
Imaging is typically performed using two-photon microscopy.[2] The excitation maximum of FFN102 is pH-dependent, with a peak at approximately 370 nm at neutral pH and 340 nm in acidic environments.[1] The emission maximum is around 435 nm.[1] For two-photon excitation, a wavelength of 760 nm has been successfully used.[2]
Evoked Release of FFN102
Electrical Stimulation:
-
Local electrical stimulation can be applied through a bipolar electrode placed in the vicinity of the labeled terminals.
-
Stimulation parameters can be varied to study different aspects of release (e.g., 15 Hz for tonic firing).[6]
Chemical Stimulation:
-
High Potassium: Perfusion of the slice with aCSF containing a high concentration of KCl (e.g., 40 mM) for a defined period (e.g., 5 minutes) will depolarize neurons and evoke vesicular release.[2]
-
Pharmacological Agents: Drugs that modulate the dopamine system can be bath-applied to study their effects on FFN102 release. For example, amphetamine (1 µM or 10 µM) can be used to induce non-exocytotic release of FFN102.[2]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Brain Region | Experimental Context | Reference |
| FFN102 Concentration | 10 µM | Dorsal Striatum, Substantia Nigra, Ventral Tegmental Area | Loading of brain slices | [2] |
| FFN102 Incubation Time | 30-45 min | Dorsal Striatum, Substantia Nigra, Ventral Tegmental Area | Loading of brain slices | [2] |
| KCl Concentration | 40 mM | Dorsal Striatum | To evoke exocytotic release | [2] |
| Amphetamine (AMPH) Conc. | 1 µM | Dorsal Striatum | To induce release from presynaptic terminals | [2] |
| Amphetamine (AMPH) Conc. | 10 µM | Substantia Nigra | To induce release from somatodendritic regions | [2] |
| Nomifensine Concentration | 5 µM | Not specified in brain slices, used in cell culture | DAT inhibitor control | [7] |
| Two-Photon Excitation λ | 760 nm | Dorsal Striatum, Substantia Nigra, Ventral Tegmental Area | Imaging of FFN102 | [2] |
| TH-GFP & FFN102 Colocalization | 91.1 ± 1.9% | Dorsal Striatum | Demonstrating selectivity for dopaminergic terminals | [2] |
Signaling Pathways and Experimental Workflows
FFN102 Uptake and Release Pathway
Caption: Cellular pathway of FFN102 uptake and release in dopaminergic neurons.
General Experimental Workflow for FFN102 Brain Slice Imaging
Caption: Standard workflow for FFN102 experiments in acute brain slices.
Logical Flow for Investigating Drug Effects on FFN102 Release
Caption: Decision-making workflow for assessing drug effects on FFN102 release.
This technical guide provides a foundational understanding and practical framework for utilizing FFN102 mesylate in exploratory brain slice studies. By following these protocols and leveraging the unique properties of this fluorescent probe, researchers can gain valuable insights into the intricate workings of the dopaminergic system.
References
- 1. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]
- 4. digitalcommons.providence.org [digitalcommons.providence.org]
- 5. youtube.com [youtube.com]
- 6. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
Methodological & Application
Application Notes and Protocols for FFN102 Mesylate in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN102 mesylate is a novel, pH-responsive fluorescent false neurotransmitter (FFN) that serves as a powerful tool for the dynamic visualization and functional analysis of dopaminergic neurons in live-cell imaging applications.[1][2][3] As a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), FFN102 selectively accumulates within dopaminergic neurons and their synaptic vesicles.[1][3][4] Its pH-dependent fluorescence allows for the real-time monitoring of vesicular release and DAT activity, making it an invaluable probe in neuroscience research and drug discovery.[1][2]
FFN102 is characterized by its high selectivity for dopaminergic synapses, photostability, and low cellular toxicity, enabling extended time-lapse imaging of sensitive cellular processes.[1] These properties make it a superior alternative to other fluorescent probes that may be prone to oxidation or exhibit higher toxicity.[1] This document provides detailed protocols for the application of FFN102 mesylate in live-cell imaging, along with key quantitative data and workflow diagrams to guide researchers in their experimental design.
Quantitative Data Summary
The following tables summarize the key spectral properties and recommended experimental parameters for FFN102 mesylate.
Table 1: Spectral Properties of FFN102 Mesylate
| Property | Value (at pH 5.0) | Value (at pH 7.4) |
| Excitation Maximum | 340 nm | 370 nm |
| Emission Maximum | ~435 nm | ~435 nm |
Data compiled from multiple sources.[1][4]
Table 2: Recommended Parameters for Live Cell Imaging with FFN102 Mesylate
| Parameter | Recommended Value | Notes |
| Cell Types | Midbrain dopaminergic neurons, PC12 cells, HEK cells transfected with DAT/VMAT2 | Effective in primary cultures and cell lines expressing dopamine transporters.[1][5] |
| FFN102 Concentration | 10 - 50 µM | Optimal concentration may vary depending on the cell type and experimental goals.[3][6] |
| Incubation Time | 10 - 30 minutes | Rapid uptake allows for relatively short loading times.[1][6] |
| Microscopy Technique | Confocal, Two-Photon | Suitable for both standard and advanced fluorescence microscopy techniques.[1][3] |
| Confocal Excitation | 405 nm laser line | |
| Confocal Emission | 405 - 470 nm | [6] |
| Two-Photon Excitation | 760 nm | [1] |
| Two-Photon Emission | 430 - 500 nm | [1] |
| DAT Inhibition Control | 5 µM Nomifensine | Pre-treatment for 10 minutes can be used to confirm DAT-specific uptake.[6] |
| VMAT2 Inhibition Control | Tetrabenazine (TBZ) | Can be used to verify VMAT2-mediated vesicular loading.[7] |
Experimental Protocols
Protocol 1: Measuring Dopamine Transporter (DAT) Activity in Cultured Neurons
This protocol describes the use of FFN102 to measure the rate of uptake by DAT in live midbrain dopaminergic neurons.[6]
Materials:
-
FFN102 mesylate
-
Hanks' Balanced Salt Solution (HBSS)
-
Midbrain dopaminergic neuron culture
-
Nomifensine (DAT inhibitor, for control)
-
Confocal microscope with a 405 nm laser
Procedure:
-
Prepare a 10 µM working solution of FFN102 in HBSS.
-
For control experiments, pre-treat a separate well of neurons with 5 µM nomifensine in HBSS for 10 minutes.[6]
-
Mount the cell culture dish on the confocal microscope and locate a field of view using brightfield illumination.
-
Add the 10 µM FFN102 solution to the cells.
-
Immediately begin a time-series acquisition with image capture every 5 seconds using the 405 nm laser for excitation and collecting emission between 405 nm and 470 nm.[6]
-
Continue imaging for a sufficient duration to observe a clear increase in intracellular fluorescence.
-
To observe FFN102 dynamics upon depolarization, add 50 mM KCl to the cells after the initial uptake phase.[6]
-
Analyze the rate of fluorescence intensity increase inside the cells over time to determine the rate of FFN102 uptake through DAT.[6]
Protocol 2: Imaging Dopaminergic Terminals in Acute Brain Slices
This protocol details the procedure for labeling and imaging dopaminergic terminals in acute mouse brain slices using two-photon microscopy.[1]
Materials:
-
FFN102 mesylate
-
Artificial cerebrospinal fluid (ACSF), continuously oxygenated
-
Acute mouse brain slices containing the striatum
-
Two-photon microscope with a tunable laser
Procedure:
-
Prepare acute brain slices according to standard laboratory procedures.
-
Allow slices to recover in oxygenated ACSF.
-
Incubate the slices in ACSF containing FFN102 (concentration to be optimized, typically in the µM range) for approximately 30 minutes.
-
Transfer the slices to the perfusion chamber of the two-photon microscope and allow them to wash in perfusing ACSF for 5-10 minutes before imaging.[1]
-
Visualize dopaminergic terminals at a depth of >30 µm in the slice.[1]
-
Excite FFN102 at 760 nm and collect emission in the range of 440-500 nm.[1]
-
To study evoked release, electrical stimulation can be applied to the tissue while imaging the loss of FFN102 fluorescence from individual terminals.
Visualizations
Dopamine Neurotransmission Pathway
Caption: FFN102 uptake and release pathway in a dopaminergic synapse.
Experimental Workflow for FFN102 Live Cell Imaging
Caption: General workflow for a live cell imaging experiment using FFN102.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]
- 3. FFN102 (Mini 102), Fluorescent DAT and VMAT2 substrate (CAS 1234064-11-9) | Abcam [abcam.com]
- 4. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 5. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
- 7. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FFN102 Mesylate in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN102 mesylate is a novel, pH-responsive fluorescent false neurotransmitter (FFN) that serves as a powerful tool for the dynamic visualization and functional analysis of dopaminergic neurons in live-cell imaging applications.[1][2][3] As a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), FFN102 selectively accumulates within dopaminergic neurons and their synaptic vesicles.[1][3][4] Its pH-dependent fluorescence allows for the real-time monitoring of vesicular release and DAT activity, making it an invaluable probe in neuroscience research and drug discovery.[1][2]
FFN102 is characterized by its high selectivity for dopaminergic synapses, photostability, and low cellular toxicity, enabling extended time-lapse imaging of sensitive cellular processes.[1] These properties make it a superior alternative to other fluorescent probes that may be prone to oxidation or exhibit higher toxicity.[1] This document provides detailed protocols for the application of FFN102 mesylate in live-cell imaging, along with key quantitative data and workflow diagrams to guide researchers in their experimental design.
Quantitative Data Summary
The following tables summarize the key spectral properties and recommended experimental parameters for FFN102 mesylate.
Table 1: Spectral Properties of FFN102 Mesylate
| Property | Value (at pH 5.0) | Value (at pH 7.4) |
| Excitation Maximum | 340 nm | 370 nm |
| Emission Maximum | ~435 nm | ~435 nm |
Data compiled from multiple sources.[1][4]
Table 2: Recommended Parameters for Live Cell Imaging with FFN102 Mesylate
| Parameter | Recommended Value | Notes |
| Cell Types | Midbrain dopaminergic neurons, PC12 cells, HEK cells transfected with DAT/VMAT2 | Effective in primary cultures and cell lines expressing dopamine transporters.[1][5] |
| FFN102 Concentration | 10 - 50 µM | Optimal concentration may vary depending on the cell type and experimental goals.[3][6] |
| Incubation Time | 10 - 30 minutes | Rapid uptake allows for relatively short loading times.[1][6] |
| Microscopy Technique | Confocal, Two-Photon | Suitable for both standard and advanced fluorescence microscopy techniques.[1][3] |
| Confocal Excitation | 405 nm laser line | |
| Confocal Emission | 405 - 470 nm | [6] |
| Two-Photon Excitation | 760 nm | [1] |
| Two-Photon Emission | 430 - 500 nm | [1] |
| DAT Inhibition Control | 5 µM Nomifensine | Pre-treatment for 10 minutes can be used to confirm DAT-specific uptake.[6] |
| VMAT2 Inhibition Control | Tetrabenazine (TBZ) | Can be used to verify VMAT2-mediated vesicular loading.[7] |
Experimental Protocols
Protocol 1: Measuring Dopamine Transporter (DAT) Activity in Cultured Neurons
This protocol describes the use of FFN102 to measure the rate of uptake by DAT in live midbrain dopaminergic neurons.[6]
Materials:
-
FFN102 mesylate
-
Hanks' Balanced Salt Solution (HBSS)
-
Midbrain dopaminergic neuron culture
-
Nomifensine (DAT inhibitor, for control)
-
Confocal microscope with a 405 nm laser
Procedure:
-
Prepare a 10 µM working solution of FFN102 in HBSS.
-
For control experiments, pre-treat a separate well of neurons with 5 µM nomifensine in HBSS for 10 minutes.[6]
-
Mount the cell culture dish on the confocal microscope and locate a field of view using brightfield illumination.
-
Add the 10 µM FFN102 solution to the cells.
-
Immediately begin a time-series acquisition with image capture every 5 seconds using the 405 nm laser for excitation and collecting emission between 405 nm and 470 nm.[6]
-
Continue imaging for a sufficient duration to observe a clear increase in intracellular fluorescence.
-
To observe FFN102 dynamics upon depolarization, add 50 mM KCl to the cells after the initial uptake phase.[6]
-
Analyze the rate of fluorescence intensity increase inside the cells over time to determine the rate of FFN102 uptake through DAT.[6]
Protocol 2: Imaging Dopaminergic Terminals in Acute Brain Slices
This protocol details the procedure for labeling and imaging dopaminergic terminals in acute mouse brain slices using two-photon microscopy.[1]
Materials:
-
FFN102 mesylate
-
Artificial cerebrospinal fluid (ACSF), continuously oxygenated
-
Acute mouse brain slices containing the striatum
-
Two-photon microscope with a tunable laser
Procedure:
-
Prepare acute brain slices according to standard laboratory procedures.
-
Allow slices to recover in oxygenated ACSF.
-
Incubate the slices in ACSF containing FFN102 (concentration to be optimized, typically in the µM range) for approximately 30 minutes.
-
Transfer the slices to the perfusion chamber of the two-photon microscope and allow them to wash in perfusing ACSF for 5-10 minutes before imaging.[1]
-
Visualize dopaminergic terminals at a depth of >30 µm in the slice.[1]
-
Excite FFN102 at 760 nm and collect emission in the range of 440-500 nm.[1]
-
To study evoked release, electrical stimulation can be applied to the tissue while imaging the loss of FFN102 fluorescence from individual terminals.
Visualizations
Dopamine Neurotransmission Pathway
Caption: FFN102 uptake and release pathway in a dopaminergic synapse.
Experimental Workflow for FFN102 Live Cell Imaging
Caption: General workflow for a live cell imaging experiment using FFN102.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]
- 3. FFN102 (Mini 102), Fluorescent DAT and VMAT2 substrate (CAS 1234064-11-9) | Abcam [abcam.com]
- 4. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 5. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
- 7. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FFN102 Mesylate in Two-Photon Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a valuable tool for investigating dopaminergic systems.[1] It is a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), allowing for the visualization and functional analysis of dopamine neurons and their synapses.[1][2] FFN102 is pH-sensitive, exhibiting different excitation maxima at physiological and acidic pH, which enables the study of neurotransmitter release from synaptic vesicles.[1][2] This document provides detailed application notes and protocols for the use of FFN102 mesylate in two-photon excitation microscopy.
Physicochemical and Fluorescence Properties
FFN102 mesylate is a polar compound designed to minimize non-specific labeling and passive diffusion across cell membranes.[2] Its fluorescence is pH-dependent, a key feature for monitoring the release of vesicular contents into the extracellular space.[2][3]
| Property | Value | Reference |
| Molecular Weight | 335.76 g/mol | |
| Formula | C₁₁H₁₀NClO₃·CH₃SO₃H | |
| One-Photon Excitation Maxima | 340 nm (at pH 5.0), 370 nm (at pH 7.5) | [1] |
| Two-Photon Excitation Wavelength | 760 nm | [2] |
| Emission Maximum | 435 nm (independent of pH) | [1] |
| Emission Range for Imaging | 430-470 nm or 440-500 nm | [2] |
| Purity | ≥98% (HPLC) | |
| Solubility | 20 mM in water (with gentle warming), 100 mM in DMSO | [1] |
Mechanism of Action and Signaling Pathway
FFN102 is actively taken up from the extracellular space into dopaminergic neurons by the dopamine transporter (DAT). Once inside the neuron, it is packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). The acidic environment of the synaptic vesicle protonates FFN102, altering its fluorescence properties. Upon neuronal stimulation and subsequent exocytosis, FFN102 is released into the synaptic cleft where the pH is neutral, leading to a change in its fluorescence intensity. This property allows for the optical measurement of dopamine release and reuptake at the level of individual synapses.[2][3]
Figure 1: Cellular uptake and trafficking of FFN102.
Experimental Protocols
Stock Solution Preparation
-
Solvent Selection : FFN102 mesylate is soluble in both water and DMSO.[1] For live-cell imaging, it is recommended to prepare a stock solution in DMSO to facilitate dilution into aqueous imaging media.
-
Concentration : Prepare a 10 mM stock solution in DMSO. For a 1 mg vial of FFN102 mesylate (MW: 335.76), this would require approximately 298 µL of DMSO.
-
Storage : Store the stock solution at -20°C or -80°C, protected from light.[4]
Protocol 1: Two-Photon Imaging of FFN102 in Acute Brain Slices
This protocol is adapted from Rodriguez et al. (2013).[2]
Materials:
-
FFN102 mesylate stock solution (10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
Acute brain slices (e.g., striatal slices from TH-GFP transgenic mice)
-
Two-photon microscope with a tunable Ti:Sapphire laser
-
Perfusion chamber for brain slices
Procedure:
-
Slice Preparation : Prepare acute brain slices (e.g., 300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Incubation : Incubate the slices in aCSF containing 10 µM FFN102 for 30 minutes at 32-34°C.
-
Washing : Transfer the slices to a perfusion chamber and wash with fresh, oxygenated aCSF for 5-10 minutes before imaging.
-
Two-Photon Imaging :
-
Locate the region of interest (e.g., dorsal striatum) at a depth of >30 µm.
-
Set the two-photon excitation wavelength to 760 nm .
-
Collect the emitted fluorescence using a bandpass filter in the range of 430-470 nm or 440-500 nm .
-
For simultaneous imaging with other fluorophores, such as GFP, use an appropriate second excitation wavelength (e.g., 910 nm for GFP) and corresponding emission filter (e.g., 510-580 nm for GFP).
-
Expected Results:
Selective labeling of dopaminergic cell bodies and terminals. The fluorescence intensity will decrease upon stimulation that evokes neurotransmitter release.
Figure 2: Workflow for FFN102 imaging in brain slices.
Data Interpretation and Applications
The use of FFN102 enables the investigation of several key aspects of dopaminergic neurotransmission:
-
Anatomical Identification : Selective labeling of dopamine neurons and their projections allows for detailed morphological studies.[2]
-
Dopamine Transporter Activity : The rate of FFN102 uptake can be used as a measure of DAT function.
-
Vesicular Release Dynamics : By monitoring the decrease in fluorescence upon stimulation, the kinetics of dopamine release from individual synapses can be studied.[2][3]
-
Drug Screening : FFN102 can be used in assays to screen for compounds that modulate DAT or VMAT2 activity.
Troubleshooting
-
Low Signal :
-
Increase the incubation time or concentration of FFN102.
-
Ensure the imaging depth is appropriate for your sample and microscope setup.
-
Check the alignment and power of the two-photon laser.
-
-
High Background :
-
Ensure adequate washing after incubation to remove unbound FFN102.
-
Optimize the imaging parameters (e.g., laser power, detector gain) to maximize the signal-to-noise ratio.
-
-
Phototoxicity :
-
Minimize the laser power and exposure time to reduce phototoxicity, especially in live-cell imaging.
-
By following these guidelines, researchers can effectively utilize FFN102 mesylate for high-resolution, functional imaging of the dopaminergic system.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for FFN102 Mesylate in Two-Photon Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a valuable tool for investigating dopaminergic systems.[1] It is a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), allowing for the visualization and functional analysis of dopamine neurons and their synapses.[1][2] FFN102 is pH-sensitive, exhibiting different excitation maxima at physiological and acidic pH, which enables the study of neurotransmitter release from synaptic vesicles.[1][2] This document provides detailed application notes and protocols for the use of FFN102 mesylate in two-photon excitation microscopy.
Physicochemical and Fluorescence Properties
FFN102 mesylate is a polar compound designed to minimize non-specific labeling and passive diffusion across cell membranes.[2] Its fluorescence is pH-dependent, a key feature for monitoring the release of vesicular contents into the extracellular space.[2][3]
| Property | Value | Reference |
| Molecular Weight | 335.76 g/mol | |
| Formula | C₁₁H₁₀NClO₃·CH₃SO₃H | |
| One-Photon Excitation Maxima | 340 nm (at pH 5.0), 370 nm (at pH 7.5) | [1] |
| Two-Photon Excitation Wavelength | 760 nm | [2] |
| Emission Maximum | 435 nm (independent of pH) | [1] |
| Emission Range for Imaging | 430-470 nm or 440-500 nm | [2] |
| Purity | ≥98% (HPLC) | |
| Solubility | 20 mM in water (with gentle warming), 100 mM in DMSO | [1] |
Mechanism of Action and Signaling Pathway
FFN102 is actively taken up from the extracellular space into dopaminergic neurons by the dopamine transporter (DAT). Once inside the neuron, it is packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). The acidic environment of the synaptic vesicle protonates FFN102, altering its fluorescence properties. Upon neuronal stimulation and subsequent exocytosis, FFN102 is released into the synaptic cleft where the pH is neutral, leading to a change in its fluorescence intensity. This property allows for the optical measurement of dopamine release and reuptake at the level of individual synapses.[2][3]
Figure 1: Cellular uptake and trafficking of FFN102.
Experimental Protocols
Stock Solution Preparation
-
Solvent Selection : FFN102 mesylate is soluble in both water and DMSO.[1] For live-cell imaging, it is recommended to prepare a stock solution in DMSO to facilitate dilution into aqueous imaging media.
-
Concentration : Prepare a 10 mM stock solution in DMSO. For a 1 mg vial of FFN102 mesylate (MW: 335.76), this would require approximately 298 µL of DMSO.
-
Storage : Store the stock solution at -20°C or -80°C, protected from light.[4]
Protocol 1: Two-Photon Imaging of FFN102 in Acute Brain Slices
This protocol is adapted from Rodriguez et al. (2013).[2]
Materials:
-
FFN102 mesylate stock solution (10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂
-
Acute brain slices (e.g., striatal slices from TH-GFP transgenic mice)
-
Two-photon microscope with a tunable Ti:Sapphire laser
-
Perfusion chamber for brain slices
Procedure:
-
Slice Preparation : Prepare acute brain slices (e.g., 300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Incubation : Incubate the slices in aCSF containing 10 µM FFN102 for 30 minutes at 32-34°C.
-
Washing : Transfer the slices to a perfusion chamber and wash with fresh, oxygenated aCSF for 5-10 minutes before imaging.
-
Two-Photon Imaging :
-
Locate the region of interest (e.g., dorsal striatum) at a depth of >30 µm.
-
Set the two-photon excitation wavelength to 760 nm .
-
Collect the emitted fluorescence using a bandpass filter in the range of 430-470 nm or 440-500 nm .
-
For simultaneous imaging with other fluorophores, such as GFP, use an appropriate second excitation wavelength (e.g., 910 nm for GFP) and corresponding emission filter (e.g., 510-580 nm for GFP).
-
Expected Results:
Selective labeling of dopaminergic cell bodies and terminals. The fluorescence intensity will decrease upon stimulation that evokes neurotransmitter release.
Figure 2: Workflow for FFN102 imaging in brain slices.
Data Interpretation and Applications
The use of FFN102 enables the investigation of several key aspects of dopaminergic neurotransmission:
-
Anatomical Identification : Selective labeling of dopamine neurons and their projections allows for detailed morphological studies.[2]
-
Dopamine Transporter Activity : The rate of FFN102 uptake can be used as a measure of DAT function.
-
Vesicular Release Dynamics : By monitoring the decrease in fluorescence upon stimulation, the kinetics of dopamine release from individual synapses can be studied.[2][3]
-
Drug Screening : FFN102 can be used in assays to screen for compounds that modulate DAT or VMAT2 activity.
Troubleshooting
-
Low Signal :
-
Increase the incubation time or concentration of FFN102.
-
Ensure the imaging depth is appropriate for your sample and microscope setup.
-
Check the alignment and power of the two-photon laser.
-
-
High Background :
-
Ensure adequate washing after incubation to remove unbound FFN102.
-
Optimize the imaging parameters (e.g., laser power, detector gain) to maximize the signal-to-noise ratio.
-
-
Phototoxicity :
-
Minimize the laser power and exposure time to reduce phototoxicity, especially in live-cell imaging.
-
By following these guidelines, researchers can effectively utilize FFN102 mesylate for high-resolution, functional imaging of the dopaminergic system.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for FFN102 Mesylate Staining in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1] Its pH-sensitive fluorescence makes it a valuable tool for studying dopamine uptake and release. FFN102 exhibits greater fluorescence emission in neutral environments compared to acidic ones, such as the interior of synaptic vesicles. This property allows for the optical measurement of synaptic vesicle content release into the extracellular space.[1][2] The excitation maximum of FFN102 shifts from 340 nm at pH 5 to 370 nm at pH 7.5, with an emission maximum of 435 nm at both pH levels.[1] These characteristics make it suitable for live-cell imaging of dopaminergic neurons.
This document provides a detailed protocol for the application of FFN102 mesylate in staining cultured neurons, with a primary focus on live-cell imaging to monitor DAT activity and vesicular release. It is important to note that while FFN102 has been successfully used in acute brain slices, its application in cultured neurons has presented challenges, with some studies reporting difficulties in observing uptake, potentially due to lower expression levels of DAT or VMAT2 in vitro.[2] An alternative probe, FFN200, has been suggested as more effective for labeling dopaminergic neurons in culture.
Materials and Reagents
-
FFN102 mesylate
-
Cultured neurons on coverslips or imaging dishes
-
Hanks' Balanced Salt Solution (HBSS)
-
Neurobasal medium or other appropriate culture medium
-
Nomifensine (DAT inhibitor, for control)
-
Potassium chloride (KCl) solution (for depolarization)
-
Confocal or fluorescence microscope with appropriate filter sets
Data Presentation
Table 1: FFN102 Mesylate Properties and Recommended Concentrations
| Property | Value | Reference |
| Molecular Weight | 335.76 g/mol (may vary by batch) | [1] |
| Excitation Maxima | 340 nm (pH 5), 370 nm (pH 7.5) | [1] |
| Emission Maximum | 435 nm (at both pH 5 and 7.5) | [1] |
| Recommended Concentration (Live Imaging) | 10 µM | [3] |
| Recommended Concentration (Fixed Imaging) | 50 µM (optimization may be required) | |
| DAT Inhibitor Control | 5 µM Nomifensine | [3] |
| Depolarization Stimulus | 50 mM KCl | [3] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of FFN102 Uptake and Release in Cultured Dopaminergic Neurons
This protocol is adapted from established methods for live-cell imaging of FFN102 in midbrain dopaminergic neurons.[3]
1. Preparation of Solutions:
-
FFN102 Stock Solution: Prepare a stock solution of FFN102 mesylate in a suitable solvent (e.g., DMSO or water) at a concentration of 1-10 mM. Store protected from light at -20°C.
-
Imaging Buffer: Use HBSS or a similar physiological buffer.
-
FFN102 Working Solution: Dilute the FFN102 stock solution in imaging buffer to a final concentration of 10 µM immediately before use.[3]
-
Nomifensine Control Solution: Prepare a 5 µM solution of nomifensine in imaging buffer.[3]
-
Depolarization Solution: Prepare a 50 mM KCl solution in imaging buffer.[3]
2. Staining Procedure:
-
Wash cultured neurons once with pre-warmed imaging buffer.
-
For control experiments, pre-incubate a subset of the cultured neurons with 5 µM nomifensine for 10 minutes at room temperature.[3]
-
Add the 10 µM FFN102 working solution to the cultured neurons. For the control group, add the FFN102 working solution containing 5 µM nomifensine.
-
Immediately begin time-lapse imaging to monitor the uptake of FFN102.
3. Imaging Parameters:
-
Microscope: A confocal microscope is recommended for optimal signal-to-noise ratio.
-
Excitation: Use a 405 nm laser line.[3]
-
Emission: Collect emission between 405 nm and 470 nm.[3]
-
Time-lapse: Acquire images every 5 seconds to measure the rate of fluorescence increase within the cells, which corresponds to the rate of FFN102 uptake.[3]
4. Monitoring Release:
-
Once sufficient FFN102 uptake is observed (i.e., a clear fluorescent signal within the neurons), induce depolarization by adding the 50 mM KCl solution.
-
Continue time-lapse imaging to observe the dynamics of FFN102 release, which will be seen as a decrease in intracellular fluorescence.
Protocol 2: General Staining of Cultured Neurons (Potential for Optimization)
While challenges have been reported, some evidence suggests that FFN102 can stain cultured neurons, possibly at higher concentrations. The following is a general starting point for optimization.
1. Staining:
-
Wash cultured neurons with an appropriate buffer.
-
Incubate the neurons with FFN102 at a concentration of 50 µM.
-
Incubation time may need to be optimized (e.g., 15-60 minutes).
-
Wash the cells to remove excess dye.
2. Imaging:
-
Image the cells using the same excitation and emission parameters as in Protocol 1.
Troubleshooting
-
Low or No Signal: As noted, FFN102 uptake may be limited in some cultured neuron preparations due to low DAT or VMAT2 expression.[2] If no signal is observed, consider the following:
-
Confirm the health and maturity of the dopaminergic neuron culture.
-
Increase the concentration of FFN102 (e.g., up to 50 µM), though this may increase background fluorescence.
-
Increase the incubation time.
-
Consider using an alternative probe such as FFN200, which has been shown to be more effective in cultured neurons.
-
Visualizations
Caption: Experimental workflow for FFN102 live-cell imaging.
Caption: FFN102 uptake and release pathway in dopaminergic neurons.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
Application Notes and Protocols for FFN102 Mesylate Staining in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1] Its pH-sensitive fluorescence makes it a valuable tool for studying dopamine uptake and release. FFN102 exhibits greater fluorescence emission in neutral environments compared to acidic ones, such as the interior of synaptic vesicles. This property allows for the optical measurement of synaptic vesicle content release into the extracellular space.[1][2] The excitation maximum of FFN102 shifts from 340 nm at pH 5 to 370 nm at pH 7.5, with an emission maximum of 435 nm at both pH levels.[1] These characteristics make it suitable for live-cell imaging of dopaminergic neurons.
This document provides a detailed protocol for the application of FFN102 mesylate in staining cultured neurons, with a primary focus on live-cell imaging to monitor DAT activity and vesicular release. It is important to note that while FFN102 has been successfully used in acute brain slices, its application in cultured neurons has presented challenges, with some studies reporting difficulties in observing uptake, potentially due to lower expression levels of DAT or VMAT2 in vitro.[2] An alternative probe, FFN200, has been suggested as more effective for labeling dopaminergic neurons in culture.
Materials and Reagents
-
FFN102 mesylate
-
Cultured neurons on coverslips or imaging dishes
-
Hanks' Balanced Salt Solution (HBSS)
-
Neurobasal medium or other appropriate culture medium
-
Nomifensine (DAT inhibitor, for control)
-
Potassium chloride (KCl) solution (for depolarization)
-
Confocal or fluorescence microscope with appropriate filter sets
Data Presentation
Table 1: FFN102 Mesylate Properties and Recommended Concentrations
| Property | Value | Reference |
| Molecular Weight | 335.76 g/mol (may vary by batch) | [1] |
| Excitation Maxima | 340 nm (pH 5), 370 nm (pH 7.5) | [1] |
| Emission Maximum | 435 nm (at both pH 5 and 7.5) | [1] |
| Recommended Concentration (Live Imaging) | 10 µM | [3] |
| Recommended Concentration (Fixed Imaging) | 50 µM (optimization may be required) | |
| DAT Inhibitor Control | 5 µM Nomifensine | [3] |
| Depolarization Stimulus | 50 mM KCl | [3] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of FFN102 Uptake and Release in Cultured Dopaminergic Neurons
This protocol is adapted from established methods for live-cell imaging of FFN102 in midbrain dopaminergic neurons.[3]
1. Preparation of Solutions:
-
FFN102 Stock Solution: Prepare a stock solution of FFN102 mesylate in a suitable solvent (e.g., DMSO or water) at a concentration of 1-10 mM. Store protected from light at -20°C.
-
Imaging Buffer: Use HBSS or a similar physiological buffer.
-
FFN102 Working Solution: Dilute the FFN102 stock solution in imaging buffer to a final concentration of 10 µM immediately before use.[3]
-
Nomifensine Control Solution: Prepare a 5 µM solution of nomifensine in imaging buffer.[3]
-
Depolarization Solution: Prepare a 50 mM KCl solution in imaging buffer.[3]
2. Staining Procedure:
-
Wash cultured neurons once with pre-warmed imaging buffer.
-
For control experiments, pre-incubate a subset of the cultured neurons with 5 µM nomifensine for 10 minutes at room temperature.[3]
-
Add the 10 µM FFN102 working solution to the cultured neurons. For the control group, add the FFN102 working solution containing 5 µM nomifensine.
-
Immediately begin time-lapse imaging to monitor the uptake of FFN102.
3. Imaging Parameters:
-
Microscope: A confocal microscope is recommended for optimal signal-to-noise ratio.
-
Excitation: Use a 405 nm laser line.[3]
-
Emission: Collect emission between 405 nm and 470 nm.[3]
-
Time-lapse: Acquire images every 5 seconds to measure the rate of fluorescence increase within the cells, which corresponds to the rate of FFN102 uptake.[3]
4. Monitoring Release:
-
Once sufficient FFN102 uptake is observed (i.e., a clear fluorescent signal within the neurons), induce depolarization by adding the 50 mM KCl solution.
-
Continue time-lapse imaging to observe the dynamics of FFN102 release, which will be seen as a decrease in intracellular fluorescence.
Protocol 2: General Staining of Cultured Neurons (Potential for Optimization)
While challenges have been reported, some evidence suggests that FFN102 can stain cultured neurons, possibly at higher concentrations. The following is a general starting point for optimization.
1. Staining:
-
Wash cultured neurons with an appropriate buffer.
-
Incubate the neurons with FFN102 at a concentration of 50 µM.
-
Incubation time may need to be optimized (e.g., 15-60 minutes).
-
Wash the cells to remove excess dye.
2. Imaging:
-
Image the cells using the same excitation and emission parameters as in Protocol 1.
Troubleshooting
-
Low or No Signal: As noted, FFN102 uptake may be limited in some cultured neuron preparations due to low DAT or VMAT2 expression.[2] If no signal is observed, consider the following:
-
Confirm the health and maturity of the dopaminergic neuron culture.
-
Increase the concentration of FFN102 (e.g., up to 50 µM), though this may increase background fluorescence.
-
Increase the incubation time.
-
Consider using an alternative probe such as FFN200, which has been shown to be more effective in cultured neurons.
-
Visualizations
Caption: Experimental workflow for FFN102 live-cell imaging.
Caption: FFN102 uptake and release pathway in dopaminergic neurons.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
Application Notes and Protocols for Quantifying Dopamine Release with FFN102 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN102 mesylate is a novel, pH-responsive fluorescent false neurotransmitter (FFN) that serves as a powerful tool for the optical measurement of dopamine release.[1] As a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), FFN102 selectively labels dopaminergic neurons and their synaptic terminals.[1] Its fluorescence is highly sensitive to the surrounding pH, exhibiting greater emission in the neutral extracellular environment compared to the acidic interior of synaptic vesicles.[1][2] This property allows for the real-time visualization and quantification of dopamine release at the level of individual synapses.[1][3] These application notes provide detailed protocols for the use of FFN102 mesylate in quantifying dopamine release, along with a summary of its key quantitative properties.
Mechanism of Action
FFN102 is actively transported into dopaminergic neurons via DAT. Once inside the neuron, it is packaged into synaptic vesicles by VMAT2. The acidic environment within the vesicles (pH ~5.5) quenches the fluorescence of FFN102. Upon neuronal stimulation and subsequent exocytosis, the vesicles fuse with the presynaptic membrane, releasing their contents, including FFN102, into the synaptic cleft. The neutral pH of the extracellular space (pH ~7.4) causes a significant increase in FFN102 fluorescence, which can be measured optically to quantify dopamine release.[1][2]
Quantitative Data
The following tables summarize the key quantitative parameters of FFN102 mesylate.
| Parameter | Value | Reference |
| Excitation Maximum (pH 5.0) | 340 nm | [1] |
| Excitation Maximum (pH 7.4) | 370 nm | [1] |
| Emission Maximum | 453 nm | [1] |
| Molecular Weight | 353.68 g/mol | |
| Purity | >98% |
| Experiment | Concentration | Effect | Reference |
| Inhibition of Dopamine Reuptake | 4-40 µM | Prolonged the decay of the evoked dopamine signal, indicating DAT inhibition. | [1] |
| Labeling Dopaminergic Neurons (Acute Brain Slices) | 10 µM | Selective labeling of dopaminergic cell bodies and terminals. | [1] |
| Live-Cell DAT Imaging | 10 µM | Measurement of FFN102 uptake rate into midbrain dopaminergic neurons. | [4] |
| Evoked Release (KCl stimulation) | 40 mM KCl | Loss of fluorescent signal from presynaptic terminals and an increase in background fluorescence. | [1] |
| Evoked Release (Electrical Stimulation) | 10 Hz | Increase in fluorescence intensity at puncta and in the surrounding background. | [1] |
| Amphetamine-Induced Release | 1 µM AMPH | Increased rate of fluorescence loss from dopaminergic neurons. | [1] |
Experimental Protocols
Protocol 1: Labeling and Imaging Dopamine Release in Acute Brain Slices
This protocol describes the methodology for loading FFN102 into acute brain slices and imaging its release upon stimulation.
Materials:
-
FFN102 mesylate
-
Artificial cerebrospinal fluid (aCSF)
-
Microscope (two-photon or confocal)
-
Stimulation electrodes
Procedure:
-
Slice Preparation: Prepare acute brain slices from the region of interest (e.g., dorsal striatum) and maintain them in oxygenated aCSF.
-
FFN102 Loading: Incubate the slices in aCSF containing 10 µM FFN102 for 30 minutes.
-
Wash: Transfer the slices to FFN102-free aCSF and wash for at least 30 minutes to remove background fluorescence.
-
Imaging Setup: Place a slice in the recording chamber of the microscope and perfuse with oxygenated aCSF.
-
Baseline Imaging: Acquire baseline fluorescence images using an appropriate excitation wavelength (e.g., 760 nm for two-photon microscopy) and emission filter (e.g., 430-470 nm).[1]
-
Stimulation: Induce dopamine release by either local electrical stimulation (e.g., with a bipolar electrode) or by perfusing the slice with aCSF containing a high concentration of potassium chloride (e.g., 40 mM).
-
Image Acquisition: Capture a time-series of images before, during, and after stimulation to monitor the changes in FFN102 fluorescence.
-
Data Analysis: Measure the fluorescence intensity changes in specific regions of interest, such as individual synaptic puncta and the surrounding background, to quantify the amount and kinetics of dopamine release.
Protocol 2: Measuring DAT Activity in Live Cells
This protocol outlines the steps for measuring the rate of FFN102 uptake by dopaminergic neurons in culture, providing a functional readout of DAT activity.[4]
Materials:
-
FFN102 mesylate
-
Cultured dopaminergic neurons
-
Hanks' Balanced Salt Solution (HBSS)
-
Confocal microscope
-
DAT inhibitor (e.g., nomifensine) for control experiments
Procedure:
-
Cell Preparation: Plate dopaminergic neurons in a suitable imaging dish.
-
Control (Optional): To confirm specificity, pre-treat a separate well of cells with a DAT inhibitor (e.g., 5 µM nomifensine) for 10 minutes.[4]
-
Imaging Setup: Place the imaging dish on the stage of a confocal microscope.
-
FFN102 Application: Add 10 µM FFN102 in HBSS to the cells.[4]
-
Time-Lapse Imaging: Immediately begin acquiring a time-series of images at a set interval (e.g., every 5 seconds) using a 405 nm laser for excitation and collecting emission between 405 nm and 470 nm.[4]
-
Data Analysis: Measure the rate of increase in fluorescence intensity inside the cells over time to determine the rate of FFN102 uptake through DAT.[4]
Conclusion
FFN102 mesylate is a valuable and versatile tool for the direct visualization and quantification of dopamine neurotransmission. Its pH-dependent fluorescence provides a robust method for measuring dopamine release from individual presynaptic terminals. The protocols outlined in this document provide a framework for utilizing FFN102 to investigate both the spatial and temporal dynamics of dopamine signaling in various experimental preparations.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
Application Notes and Protocols for Quantifying Dopamine Release with FFN102 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN102 mesylate is a novel, pH-responsive fluorescent false neurotransmitter (FFN) that serves as a powerful tool for the optical measurement of dopamine release.[1] As a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), FFN102 selectively labels dopaminergic neurons and their synaptic terminals.[1] Its fluorescence is highly sensitive to the surrounding pH, exhibiting greater emission in the neutral extracellular environment compared to the acidic interior of synaptic vesicles.[1][2] This property allows for the real-time visualization and quantification of dopamine release at the level of individual synapses.[1][3] These application notes provide detailed protocols for the use of FFN102 mesylate in quantifying dopamine release, along with a summary of its key quantitative properties.
Mechanism of Action
FFN102 is actively transported into dopaminergic neurons via DAT. Once inside the neuron, it is packaged into synaptic vesicles by VMAT2. The acidic environment within the vesicles (pH ~5.5) quenches the fluorescence of FFN102. Upon neuronal stimulation and subsequent exocytosis, the vesicles fuse with the presynaptic membrane, releasing their contents, including FFN102, into the synaptic cleft. The neutral pH of the extracellular space (pH ~7.4) causes a significant increase in FFN102 fluorescence, which can be measured optically to quantify dopamine release.[1][2]
Quantitative Data
The following tables summarize the key quantitative parameters of FFN102 mesylate.
| Parameter | Value | Reference |
| Excitation Maximum (pH 5.0) | 340 nm | [1] |
| Excitation Maximum (pH 7.4) | 370 nm | [1] |
| Emission Maximum | 453 nm | [1] |
| Molecular Weight | 353.68 g/mol | |
| Purity | >98% |
| Experiment | Concentration | Effect | Reference |
| Inhibition of Dopamine Reuptake | 4-40 µM | Prolonged the decay of the evoked dopamine signal, indicating DAT inhibition. | [1] |
| Labeling Dopaminergic Neurons (Acute Brain Slices) | 10 µM | Selective labeling of dopaminergic cell bodies and terminals. | [1] |
| Live-Cell DAT Imaging | 10 µM | Measurement of FFN102 uptake rate into midbrain dopaminergic neurons. | [4] |
| Evoked Release (KCl stimulation) | 40 mM KCl | Loss of fluorescent signal from presynaptic terminals and an increase in background fluorescence. | [1] |
| Evoked Release (Electrical Stimulation) | 10 Hz | Increase in fluorescence intensity at puncta and in the surrounding background. | [1] |
| Amphetamine-Induced Release | 1 µM AMPH | Increased rate of fluorescence loss from dopaminergic neurons. | [1] |
Experimental Protocols
Protocol 1: Labeling and Imaging Dopamine Release in Acute Brain Slices
This protocol describes the methodology for loading FFN102 into acute brain slices and imaging its release upon stimulation.
Materials:
-
FFN102 mesylate
-
Artificial cerebrospinal fluid (aCSF)
-
Microscope (two-photon or confocal)
-
Stimulation electrodes
Procedure:
-
Slice Preparation: Prepare acute brain slices from the region of interest (e.g., dorsal striatum) and maintain them in oxygenated aCSF.
-
FFN102 Loading: Incubate the slices in aCSF containing 10 µM FFN102 for 30 minutes.
-
Wash: Transfer the slices to FFN102-free aCSF and wash for at least 30 minutes to remove background fluorescence.
-
Imaging Setup: Place a slice in the recording chamber of the microscope and perfuse with oxygenated aCSF.
-
Baseline Imaging: Acquire baseline fluorescence images using an appropriate excitation wavelength (e.g., 760 nm for two-photon microscopy) and emission filter (e.g., 430-470 nm).[1]
-
Stimulation: Induce dopamine release by either local electrical stimulation (e.g., with a bipolar electrode) or by perfusing the slice with aCSF containing a high concentration of potassium chloride (e.g., 40 mM).
-
Image Acquisition: Capture a time-series of images before, during, and after stimulation to monitor the changes in FFN102 fluorescence.
-
Data Analysis: Measure the fluorescence intensity changes in specific regions of interest, such as individual synaptic puncta and the surrounding background, to quantify the amount and kinetics of dopamine release.
Protocol 2: Measuring DAT Activity in Live Cells
This protocol outlines the steps for measuring the rate of FFN102 uptake by dopaminergic neurons in culture, providing a functional readout of DAT activity.[4]
Materials:
-
FFN102 mesylate
-
Cultured dopaminergic neurons
-
Hanks' Balanced Salt Solution (HBSS)
-
Confocal microscope
-
DAT inhibitor (e.g., nomifensine) for control experiments
Procedure:
-
Cell Preparation: Plate dopaminergic neurons in a suitable imaging dish.
-
Control (Optional): To confirm specificity, pre-treat a separate well of cells with a DAT inhibitor (e.g., 5 µM nomifensine) for 10 minutes.[4]
-
Imaging Setup: Place the imaging dish on the stage of a confocal microscope.
-
FFN102 Application: Add 10 µM FFN102 in HBSS to the cells.[4]
-
Time-Lapse Imaging: Immediately begin acquiring a time-series of images at a set interval (e.g., every 5 seconds) using a 405 nm laser for excitation and collecting emission between 405 nm and 470 nm.[4]
-
Data Analysis: Measure the rate of increase in fluorescence intensity inside the cells over time to determine the rate of FFN102 uptake through DAT.[4]
Conclusion
FFN102 mesylate is a valuable and versatile tool for the direct visualization and quantification of dopamine neurotransmission. Its pH-dependent fluorescence provides a robust method for measuring dopamine release from individual presynaptic terminals. The protocols outlined in this document provide a framework for utilizing FFN102 to investigate both the spatial and temporal dynamics of dopamine signaling in various experimental preparations.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
Application Notes and Protocols for FFN102 Mesylate: A Guide to Data Acquisition and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a powerful tool for investigating dopamine neurotransmission.[1][2] As a selective substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), FFN102 allows for the specific labeling and functional analysis of dopaminergic neurons.[1] Its pH-sensitive fluorescence provides a dynamic range for monitoring key processes such as dopamine uptake, vesicular loading, and synaptic release.[1][2] These application notes provide detailed protocols for the use of FFN102 mesylate in experimental settings, along with workflows for data acquisition and analysis.
Mechanism of Action
FFN102 is actively transported into dopaminergic neurons via DAT. Once inside the cytoplasm, it is packaged into synaptic vesicles by VMAT2.[1] The fluorescence of FFN102 is pH-dependent, exhibiting lower intensity in the acidic environment of synaptic vesicles and a significant increase in fluorescence upon release into the neutral pH of the extracellular space during exocytosis.[1][2][3] This property allows for the real-time visualization of dopamine release.
Signaling Pathway and Cellular Transport
The following diagram illustrates the uptake and release pathway of FFN102 in dopaminergic neurons.
Caption: FFN102 uptake and release pathway in dopaminergic neurons.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of FFN102 mesylate.
Table 1: Photophysical Properties
| Property | Value | pH Condition | Reference |
| Excitation Maximum | 340 nm | 5.0 | [1] |
| Excitation Maximum | 370 nm | 7.4 | [1] |
| Emission Maximum | 453 nm | 5.0 & 7.4 | [1] |
| pKa | 6.2 | - | [1] |
Table 2: Experimental Parameters
| Parameter | Value | Application | Reference |
| Loading Concentration (Brain Slices) | 10 µM | Labeling dopaminergic terminals | [1] |
| Loading Time (Brain Slices) | 30-45 min | Labeling dopaminergic terminals | [1] |
| Loading Concentration (Cultured Neurons) | 10 µM | Measuring DAT uptake rate | [4] |
| DAT Inhibitor (Control) | 5 µM Nomifensine | Confirming DAT-specific uptake | [4] |
| Depolarization Agent | 40-50 mM KCl | Inducing exocytosis | [1][4] |
| Calcium Channel Blocker (Control) | 200 µM CdCl₂ | Confirming Ca²⁺-dependent release | [1] |
| Amphetamine Concentration | 1 µM | Inducing FFN102 release | [1] |
Experimental Protocols
Protocol 1: Labeling Dopaminergic Neurons in Acute Brain Slices
Objective: To selectively label dopaminergic neurons and their processes in acute brain tissue for visualization and functional studies.
Materials:
-
FFN102 mesylate
-
Artificial cerebrospinal fluid (ACSF), oxygenated (95% O₂, 5% CO₂)
-
Vibratome
-
Incubation chamber
-
Imaging chamber (e.g., Warner Instruments QE-1)
-
Two-photon or confocal microscope
Procedure:
-
Prepare acute 300-µm-thick coronal brain slices using a vibratome.
-
Allow slices to recover for 1 hour at room temperature in oxygenated ACSF.
-
Prepare a 10 µM FFN102 solution in oxygenated ACSF.
-
Incubate the slices in the FFN102 solution for 30-45 minutes at room temperature.
-
Transfer the slices to an imaging chamber and perfuse with oxygenated ACSF for 5-10 minutes to wash out excess probe.
-
Proceed with imaging using a two-photon or confocal microscope. For two-photon imaging of FFN102, an excitation wavelength of 760 nm can be used.[1]
Protocol 2: Measuring Activity-Dependent FFN102 Release
Objective: To optically measure the release of FFN102 from presynaptic terminals upon neuronal stimulation.
Materials:
-
FFN102-loaded brain slices (prepared as in Protocol 1)
-
ACSF containing 40 mM KCl
-
Perfusion system
-
Time-lapse imaging setup
Procedure:
-
Following the loading and wash steps in Protocol 1, acquire baseline fluorescence images of the FFN102-labeled terminals.
-
Switch the perfusion to ACSF containing 40 mM KCl for 5 minutes to induce depolarization-dependent exocytosis.
-
Continuously acquire images during the KCl perfusion to monitor the change in FFN102 fluorescence.
-
Observe for a decrease in fluorescence within individual puncta (representing release from vesicles) and a potential increase in background fluorescence (representing FFN102 entering the neutral extracellular space).[1]
-
For control experiments, perform the same procedure in the presence of 200 µM CdCl₂ to block calcium channels and confirm that release is calcium-dependent.[1]
Data Acquisition and Analysis Workflow
The following diagrams outline the workflows for data acquisition and subsequent analysis.
Data Acquisition Workflow
Caption: Workflow for FFN102 data acquisition.
Data Analysis Workflow
Caption: Workflow for analyzing FFN102 fluorescence data.
Concluding Remarks
FFN102 mesylate is a versatile and specific tool for the study of dopaminergic neurotransmission. By following the detailed protocols and workflows outlined in these application notes, researchers can effectively label dopaminergic neurons, visualize synaptic vesicle release, and quantify the dynamics of dopamine transporter activity. Careful implementation of control experiments is crucial for robust and interpretable results.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]
- 3. elifesciences.org [elifesciences.org]
- 4. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
Application Notes and Protocols for FFN102 Mesylate: A Guide to Data Acquisition and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a powerful tool for investigating dopamine neurotransmission.[1][2] As a selective substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), FFN102 allows for the specific labeling and functional analysis of dopaminergic neurons.[1] Its pH-sensitive fluorescence provides a dynamic range for monitoring key processes such as dopamine uptake, vesicular loading, and synaptic release.[1][2] These application notes provide detailed protocols for the use of FFN102 mesylate in experimental settings, along with workflows for data acquisition and analysis.
Mechanism of Action
FFN102 is actively transported into dopaminergic neurons via DAT. Once inside the cytoplasm, it is packaged into synaptic vesicles by VMAT2.[1] The fluorescence of FFN102 is pH-dependent, exhibiting lower intensity in the acidic environment of synaptic vesicles and a significant increase in fluorescence upon release into the neutral pH of the extracellular space during exocytosis.[1][2][3] This property allows for the real-time visualization of dopamine release.
Signaling Pathway and Cellular Transport
The following diagram illustrates the uptake and release pathway of FFN102 in dopaminergic neurons.
Caption: FFN102 uptake and release pathway in dopaminergic neurons.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of FFN102 mesylate.
Table 1: Photophysical Properties
| Property | Value | pH Condition | Reference |
| Excitation Maximum | 340 nm | 5.0 | [1] |
| Excitation Maximum | 370 nm | 7.4 | [1] |
| Emission Maximum | 453 nm | 5.0 & 7.4 | [1] |
| pKa | 6.2 | - | [1] |
Table 2: Experimental Parameters
| Parameter | Value | Application | Reference |
| Loading Concentration (Brain Slices) | 10 µM | Labeling dopaminergic terminals | [1] |
| Loading Time (Brain Slices) | 30-45 min | Labeling dopaminergic terminals | [1] |
| Loading Concentration (Cultured Neurons) | 10 µM | Measuring DAT uptake rate | [4] |
| DAT Inhibitor (Control) | 5 µM Nomifensine | Confirming DAT-specific uptake | [4] |
| Depolarization Agent | 40-50 mM KCl | Inducing exocytosis | [1][4] |
| Calcium Channel Blocker (Control) | 200 µM CdCl₂ | Confirming Ca²⁺-dependent release | [1] |
| Amphetamine Concentration | 1 µM | Inducing FFN102 release | [1] |
Experimental Protocols
Protocol 1: Labeling Dopaminergic Neurons in Acute Brain Slices
Objective: To selectively label dopaminergic neurons and their processes in acute brain tissue for visualization and functional studies.
Materials:
-
FFN102 mesylate
-
Artificial cerebrospinal fluid (ACSF), oxygenated (95% O₂, 5% CO₂)
-
Vibratome
-
Incubation chamber
-
Imaging chamber (e.g., Warner Instruments QE-1)
-
Two-photon or confocal microscope
Procedure:
-
Prepare acute 300-µm-thick coronal brain slices using a vibratome.
-
Allow slices to recover for 1 hour at room temperature in oxygenated ACSF.
-
Prepare a 10 µM FFN102 solution in oxygenated ACSF.
-
Incubate the slices in the FFN102 solution for 30-45 minutes at room temperature.
-
Transfer the slices to an imaging chamber and perfuse with oxygenated ACSF for 5-10 minutes to wash out excess probe.
-
Proceed with imaging using a two-photon or confocal microscope. For two-photon imaging of FFN102, an excitation wavelength of 760 nm can be used.[1]
Protocol 2: Measuring Activity-Dependent FFN102 Release
Objective: To optically measure the release of FFN102 from presynaptic terminals upon neuronal stimulation.
Materials:
-
FFN102-loaded brain slices (prepared as in Protocol 1)
-
ACSF containing 40 mM KCl
-
Perfusion system
-
Time-lapse imaging setup
Procedure:
-
Following the loading and wash steps in Protocol 1, acquire baseline fluorescence images of the FFN102-labeled terminals.
-
Switch the perfusion to ACSF containing 40 mM KCl for 5 minutes to induce depolarization-dependent exocytosis.
-
Continuously acquire images during the KCl perfusion to monitor the change in FFN102 fluorescence.
-
Observe for a decrease in fluorescence within individual puncta (representing release from vesicles) and a potential increase in background fluorescence (representing FFN102 entering the neutral extracellular space).[1]
-
For control experiments, perform the same procedure in the presence of 200 µM CdCl₂ to block calcium channels and confirm that release is calcium-dependent.[1]
Data Acquisition and Analysis Workflow
The following diagrams outline the workflows for data acquisition and subsequent analysis.
Data Acquisition Workflow
Caption: Workflow for FFN102 data acquisition.
Data Analysis Workflow
Caption: Workflow for analyzing FFN102 fluorescence data.
Concluding Remarks
FFN102 mesylate is a versatile and specific tool for the study of dopaminergic neurotransmission. By following the detailed protocols and workflows outlined in these application notes, researchers can effectively label dopaminergic neurons, visualize synaptic vesicle release, and quantify the dynamics of dopamine transporter activity. Careful implementation of control experiments is crucial for robust and interpretable results.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]
- 3. elifesciences.org [elifesciences.org]
- 4. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
Application Notes and Protocols: Optimal Concentration of FFN102 Mesylate for Neuronal Loading
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the optimal use of FFN102 mesylate, a fluorescent false neurotransmitter, for loading into neurons. FFN102 is a valuable tool for studying dopamine neurotransmission, as it acts as a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1][2] Its pH-sensitive fluorescence allows for the visualization of both neurotransmitter uptake and release.[1][3][4]
Data Presentation: Quantitative Parameters for FFN102 Mesylate Neuronal Loading
The following tables summarize the key quantitative data for optimal FFN102 mesylate loading in different neuronal preparations.
Table 1: Recommended Loading Concentrations and Incubation Times
| Preparation Type | FFN102 Mesylate Concentration | Incubation Time | Washing Time |
| Acute Brain Slices (e.g., striatum) | 10 µM | 30 - 45 minutes | 5 - 10 minutes |
| Cultured Midbrain Dopaminergic Neurons | 10 µM | 10 - 30 minutes (optimization recommended) | 5 - 10 minutes |
Table 2: Control Experiments for Specificity
| Control | Reagent | Concentration | Pre-incubation Time | Application | Purpose |
| DAT Inhibition | Nomifensine | 1 µM or 5 µM | 10 minutes | Co-incubate with FFN102 | To confirm DAT-dependent uptake of FFN102.[5][6] |
| DAT Inhibition | Cocaine | 5 µM | 10 minutes | Co-incubate with FFN102 | To confirm DAT-dependent uptake of FFN102.[5] |
Table 3: Stock Solution Preparation
| Solvent | Maximum Concentration (mM) | Storage |
| Water | 20 (with gentle warming) | Desiccate at +4°C |
| DMSO | 100 | Desiccate at +4°C |
Experimental Protocols
Protocol 1: FFN102 Mesylate Loading in Acute Brain Slices
This protocol is optimized for labeling dopaminergic terminals in acute brain slices, for example, from the striatum.
Materials:
-
FFN102 mesylate
-
Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O2 / 5% CO2
-
Dissection tools for brain slicing
-
Vibratome or tissue chopper
-
Incubation chamber
-
Imaging chamber for microscopy
-
Microscope with appropriate fluorescence excitation (e.g., 405 nm laser) and emission (e.g., 405-470 nm) filters.[6]
Procedure:
-
Prepare Acute Brain Slices: Prepare brain slices (e.g., 200-300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated ACSF.
-
Recovery: Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
Loading:
-
Prepare a 10 µM FFN102 solution in oxygenated ACSF.
-
Incubate the brain slices in the FFN102 solution for 30-45 minutes at room temperature.[5]
-
-
Washing:
-
Transfer the slices to an imaging chamber perfused with fresh, oxygenated ACSF.
-
Wash the slices for 5-10 minutes to remove excess FFN102 from the extracellular space.[5]
-
-
Imaging:
-
Image the loaded neurons using a suitable fluorescence microscope. FFN102 can be excited using a 405 nm laser, with emission collected between 405 nm and 470 nm.[6]
-
-
Control Experiment (DAT Inhibition):
-
Pre-incubate a separate set of slices with a DAT inhibitor (e.g., 1 µM or 5 µM nomifensine) in ACSF for 10 minutes.[5][6]
-
Add 10 µM FFN102 to the inhibitor-containing ACSF and co-incubate for 30-45 minutes.
-
Wash and image as described above. A significant reduction in fluorescence intensity compared to non-inhibitor-treated slices confirms DAT-dependent uptake.
-
Protocol 2: FFN102 Mesylate Loading in Cultured Neurons
This protocol is a starting point for loading FFN102 into cultured dopaminergic neurons. Optimization of incubation time may be necessary depending on the specific cell type and culture density.
Materials:
-
FFN102 mesylate
-
Hanks' Balanced Salt Solution (HBSS) or another suitable imaging buffer
-
Cultured neurons on coverslips or in imaging dishes
-
Incubator
-
Microscope with appropriate fluorescence capabilities
Procedure:
-
Prepare Loading Solution: Prepare a 10 µM FFN102 solution in HBSS.[6]
-
Cell Preparation:
-
Wash the cultured neurons once with HBSS at room temperature.[6]
-
-
Loading:
-
Add the 10 µM FFN102 solution to the cells.
-
Incubate for 10-30 minutes at room temperature or 37°C. The optimal time should be determined empirically.
-
-
Washing:
-
Gently wash the cells 2-3 times with fresh HBSS to remove extracellular FFN102.
-
-
Imaging:
-
Image the cells immediately in HBSS.
-
-
Control Experiment (DAT Inhibition):
-
Pre-treat a separate set of cells with a DAT inhibitor (e.g., 5 µM nomifensine) in HBSS for 10 minutes.[6]
-
Add 10 µM FFN102 to the inhibitor-containing HBSS and co-incubate for the optimized loading time.
-
Wash and image as described above.
-
Mandatory Visualization
Signaling Pathway of FFN102 in Dopaminergic Neurons```dot
Caption: Workflow for FFN102 loading in acute brain slices.
Logical Relationship for DAT Inhibition Control
Caption: Logic of the DAT inhibition control experiment.
References
- 1. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]
- 3. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing Neurotransmitter Secretion at Individual Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
Application Notes and Protocols: Optimal Concentration of FFN102 Mesylate for Neuronal Loading
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the optimal use of FFN102 mesylate, a fluorescent false neurotransmitter, for loading into neurons. FFN102 is a valuable tool for studying dopamine neurotransmission, as it acts as a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1][2] Its pH-sensitive fluorescence allows for the visualization of both neurotransmitter uptake and release.[1][3][4]
Data Presentation: Quantitative Parameters for FFN102 Mesylate Neuronal Loading
The following tables summarize the key quantitative data for optimal FFN102 mesylate loading in different neuronal preparations.
Table 1: Recommended Loading Concentrations and Incubation Times
| Preparation Type | FFN102 Mesylate Concentration | Incubation Time | Washing Time |
| Acute Brain Slices (e.g., striatum) | 10 µM | 30 - 45 minutes | 5 - 10 minutes |
| Cultured Midbrain Dopaminergic Neurons | 10 µM | 10 - 30 minutes (optimization recommended) | 5 - 10 minutes |
Table 2: Control Experiments for Specificity
| Control | Reagent | Concentration | Pre-incubation Time | Application | Purpose |
| DAT Inhibition | Nomifensine | 1 µM or 5 µM | 10 minutes | Co-incubate with FFN102 | To confirm DAT-dependent uptake of FFN102.[5][6] |
| DAT Inhibition | Cocaine | 5 µM | 10 minutes | Co-incubate with FFN102 | To confirm DAT-dependent uptake of FFN102.[5] |
Table 3: Stock Solution Preparation
| Solvent | Maximum Concentration (mM) | Storage |
| Water | 20 (with gentle warming) | Desiccate at +4°C |
| DMSO | 100 | Desiccate at +4°C |
Experimental Protocols
Protocol 1: FFN102 Mesylate Loading in Acute Brain Slices
This protocol is optimized for labeling dopaminergic terminals in acute brain slices, for example, from the striatum.
Materials:
-
FFN102 mesylate
-
Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O2 / 5% CO2
-
Dissection tools for brain slicing
-
Vibratome or tissue chopper
-
Incubation chamber
-
Imaging chamber for microscopy
-
Microscope with appropriate fluorescence excitation (e.g., 405 nm laser) and emission (e.g., 405-470 nm) filters.[6]
Procedure:
-
Prepare Acute Brain Slices: Prepare brain slices (e.g., 200-300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated ACSF.
-
Recovery: Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
Loading:
-
Prepare a 10 µM FFN102 solution in oxygenated ACSF.
-
Incubate the brain slices in the FFN102 solution for 30-45 minutes at room temperature.[5]
-
-
Washing:
-
Transfer the slices to an imaging chamber perfused with fresh, oxygenated ACSF.
-
Wash the slices for 5-10 minutes to remove excess FFN102 from the extracellular space.[5]
-
-
Imaging:
-
Image the loaded neurons using a suitable fluorescence microscope. FFN102 can be excited using a 405 nm laser, with emission collected between 405 nm and 470 nm.[6]
-
-
Control Experiment (DAT Inhibition):
-
Pre-incubate a separate set of slices with a DAT inhibitor (e.g., 1 µM or 5 µM nomifensine) in ACSF for 10 minutes.[5][6]
-
Add 10 µM FFN102 to the inhibitor-containing ACSF and co-incubate for 30-45 minutes.
-
Wash and image as described above. A significant reduction in fluorescence intensity compared to non-inhibitor-treated slices confirms DAT-dependent uptake.
-
Protocol 2: FFN102 Mesylate Loading in Cultured Neurons
This protocol is a starting point for loading FFN102 into cultured dopaminergic neurons. Optimization of incubation time may be necessary depending on the specific cell type and culture density.
Materials:
-
FFN102 mesylate
-
Hanks' Balanced Salt Solution (HBSS) or another suitable imaging buffer
-
Cultured neurons on coverslips or in imaging dishes
-
Incubator
-
Microscope with appropriate fluorescence capabilities
Procedure:
-
Prepare Loading Solution: Prepare a 10 µM FFN102 solution in HBSS.[6]
-
Cell Preparation:
-
Wash the cultured neurons once with HBSS at room temperature.[6]
-
-
Loading:
-
Add the 10 µM FFN102 solution to the cells.
-
Incubate for 10-30 minutes at room temperature or 37°C. The optimal time should be determined empirically.
-
-
Washing:
-
Gently wash the cells 2-3 times with fresh HBSS to remove extracellular FFN102.
-
-
Imaging:
-
Image the cells immediately in HBSS.
-
-
Control Experiment (DAT Inhibition):
-
Pre-treat a separate set of cells with a DAT inhibitor (e.g., 5 µM nomifensine) in HBSS for 10 minutes.[6]
-
Add 10 µM FFN102 to the inhibitor-containing HBSS and co-incubate for the optimized loading time.
-
Wash and image as described above.
-
Mandatory Visualization
Signaling Pathway of FFN102 in Dopaminergic Neurons```dot
Caption: Workflow for FFN102 loading in acute brain slices.
Logical Relationship for DAT Inhibition Control
Caption: Logic of the DAT inhibition control experiment.
References
- 1. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]
- 3. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing Neurotransmitter Secretion at Individual Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
Troubleshooting & Optimization
FFN102 Mesylate Loading in Primary Neurons: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FFN102 mesylate to study dopaminergic neurons.
Troubleshooting Guide
This guide addresses common issues encountered during the loading of FFN102 mesylate in primary neuron cultures.
Issue 1: Low or No Fluorescent Signal in Target Neurons
If you are observing a weak or absent fluorescent signal in your primary neurons after incubation with FFN102 mesylate, consider the following potential causes and solutions.
-
Cause: Suboptimal FFN102 mesylate concentration.
-
Solution: The optimal concentration may vary between cell types and experimental conditions. A typical starting concentration for FFN102 is 10 μM.[1][2] Consider performing a concentration titration to determine the ideal concentration for your specific primary neuron culture.
-
Cause: Insufficient incubation time.
-
Solution: For acute mouse brain slices, an incubation time of 30-45 minutes has been shown to be effective.[1] Primary neuron cultures may require different optimization. A time-course experiment is recommended to identify the optimal loading period.
-
Cause: Low expression of Dopamine Transporter (DAT) or Vesicular Monoamine Transporter 2 (VMAT2).
-
Solution: FFN102 is a selective substrate for both DAT and VMAT2. Low transporter expression in your primary neuron culture will result in poor uptake. It has been noted that FFN102 uptake was not observed in some cultured dopamine neurons, potentially due to lower DAT or VMAT2 levels.[1] Consider using a positive control cell line known to express high levels of these transporters to validate your experimental setup. For some cultured neurons, alternative probes like FFN200 might be more suitable.[3]
-
Cause: Issues with the FFN102 mesylate stock solution.
-
Solution: Ensure your stock solution is prepared correctly and has not degraded. Refer to the manufacturer's instructions for proper storage and handling.
Troubleshooting Workflow: Low/No Signal
Caption: Troubleshooting decision tree for low or no FFN102 signal.
Issue 2: High Background Fluorescence or Non-Specific Staining
Excessive background fluorescence can obscure the signal from your target neurons.
-
Cause: Inadequate washing post-incubation.
-
Solution: Ensure thorough but gentle washing of the culture with an appropriate buffer (e.g., HBSS) after FFN102 incubation to remove unbound dye.[2]
-
Cause: FFN102 concentration is too high.
-
Solution: While a higher concentration might seem beneficial, it can lead to increased non-specific binding and background. If you are experiencing high background, try reducing the FFN102 concentration.
-
Cause: Passive membrane diffusion.
-
Solution: FFN102 was designed as a polar compound to minimize passive diffusion across cell membranes.[1] However, at very high concentrations or with prolonged incubation times, some non-specific uptake may occur. Optimizing concentration and incubation time is key.
-
Cause: Cell health is compromised.
-
Solution: Unhealthy or dying neurons can exhibit non-specific dye uptake. Ensure your primary cultures are healthy before proceeding with loading.
Issue 3: Phototoxicity or Signal Instability
FFN102 is generally photochemically stable, but intense or prolonged illumination can still lead to phototoxicity and photobleaching.[1]
-
Cause: Excessive light exposure.
-
Solution: Minimize the exposure of labeled cells to excitation light. Use the lowest laser power necessary for imaging and limit the duration of time-lapse experiments.
-
Cause: FFN102 is released from the cells.
-
Solution: FFN102 can be released from dopaminergic neurons, and this release can be accelerated by substances like amphetamine.[1] Be aware of the experimental conditions and any compounds that might affect DAT or VMAT2 function.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of FFN102 loading in neurons?
A1: FFN102 is a fluorescent false neurotransmitter that is a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). It is actively transported into dopaminergic neurons via DAT and then sequestered into synaptic vesicles by VMAT2.
FFN102 Uptake and Sequestration Pathway
Caption: Diagram of FFN102 uptake and sequestration in dopaminergic neurons.
Q2: What are the spectral properties of FFN102 mesylate?
A2: FFN102 is a pH-responsive dye. Its excitation maximum shifts with pH, while its emission maximum remains constant.
| pH | Excitation Maximum | Emission Maximum |
| 5.0 | 340 nm | 435 nm |
| 7.5 | 370 nm | 435 nm |
| Data sourced from Tocris Bioscience. |
Q3: Can I use FFN102 in non-dopaminergic neurons?
A3: FFN102 uptake is primarily mediated by DAT. Therefore, it shows high selectivity for dopaminergic neurons.[1] You are unlikely to see significant loading in neuronal types that do not express DAT.
Q4: Is FFN102 toxic to primary neurons?
A4: In in vitro and in situ studies, FFN102 has been shown to have no apparent toxicity.[1] However, it is always good practice to perform viability assays to confirm this in your specific experimental system.
Experimental Protocols
Protocol: FFN102 Mesylate Loading in Primary Neurons for Live-Cell Imaging
This protocol is a general guideline and may require optimization for your specific primary neuron culture system.
Materials:
-
Primary neuron culture
-
FFN102 mesylate
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Dopamine Transporter (DAT) inhibitor (e.g., nomifensine) for control experiments[2]
-
Confocal microscope with appropriate filter sets
Procedure:
-
Preparation of FFN102 Loading Solution:
-
Prepare a stock solution of FFN102 mesylate in a suitable solvent (e.g., DMSO or water, check manufacturer's recommendation).
-
On the day of the experiment, dilute the FFN102 stock solution in pre-warmed HBSS to a final working concentration of 10 μM.[2]
-
-
Control (Optional but Recommended):
-
For control wells, pre-treat the neurons with a DAT inhibitor (e.g., 5 μM nomifensine) for 10 minutes in HBSS to confirm that FFN102 uptake is DAT-dependent.[2]
-
-
Loading:
-
Aspirate the culture medium from the primary neurons.
-
Gently wash the cells once with pre-warmed HBSS.
-
Add the 10 μM FFN102 loading solution to the cells. If using a DAT inhibitor, add the FFN102 solution containing the inhibitor.
-
Incubate the cells for 30-45 minutes at 37°C, protected from light.[1]
-
-
Washing:
-
After incubation, aspirate the loading solution.
-
Gently wash the cells 2-3 times with pre-warmed HBSS to remove excess dye.
-
-
Imaging:
-
Image the cells using a confocal microscope.
-
For live-cell imaging of uptake, you can acquire a time-series starting immediately after the addition of the FFN102 loading solution.[2]
-
Use an excitation wavelength around 370 nm (for neutral pH) and collect emission around 435 nm.
-
Experimental Workflow: FFN102 Loading and Imaging
Caption: Step-by-step workflow for FFN102 loading in primary neurons.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
FFN102 Mesylate Loading in Primary Neurons: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FFN102 mesylate to study dopaminergic neurons.
Troubleshooting Guide
This guide addresses common issues encountered during the loading of FFN102 mesylate in primary neuron cultures.
Issue 1: Low or No Fluorescent Signal in Target Neurons
If you are observing a weak or absent fluorescent signal in your primary neurons after incubation with FFN102 mesylate, consider the following potential causes and solutions.
-
Cause: Suboptimal FFN102 mesylate concentration.
-
Solution: The optimal concentration may vary between cell types and experimental conditions. A typical starting concentration for FFN102 is 10 μM.[1][2] Consider performing a concentration titration to determine the ideal concentration for your specific primary neuron culture.
-
Cause: Insufficient incubation time.
-
Solution: For acute mouse brain slices, an incubation time of 30-45 minutes has been shown to be effective.[1] Primary neuron cultures may require different optimization. A time-course experiment is recommended to identify the optimal loading period.
-
Cause: Low expression of Dopamine Transporter (DAT) or Vesicular Monoamine Transporter 2 (VMAT2).
-
Solution: FFN102 is a selective substrate for both DAT and VMAT2. Low transporter expression in your primary neuron culture will result in poor uptake. It has been noted that FFN102 uptake was not observed in some cultured dopamine neurons, potentially due to lower DAT or VMAT2 levels.[1] Consider using a positive control cell line known to express high levels of these transporters to validate your experimental setup. For some cultured neurons, alternative probes like FFN200 might be more suitable.[3]
-
Cause: Issues with the FFN102 mesylate stock solution.
-
Solution: Ensure your stock solution is prepared correctly and has not degraded. Refer to the manufacturer's instructions for proper storage and handling.
Troubleshooting Workflow: Low/No Signal
Caption: Troubleshooting decision tree for low or no FFN102 signal.
Issue 2: High Background Fluorescence or Non-Specific Staining
Excessive background fluorescence can obscure the signal from your target neurons.
-
Cause: Inadequate washing post-incubation.
-
Solution: Ensure thorough but gentle washing of the culture with an appropriate buffer (e.g., HBSS) after FFN102 incubation to remove unbound dye.[2]
-
Cause: FFN102 concentration is too high.
-
Solution: While a higher concentration might seem beneficial, it can lead to increased non-specific binding and background. If you are experiencing high background, try reducing the FFN102 concentration.
-
Cause: Passive membrane diffusion.
-
Solution: FFN102 was designed as a polar compound to minimize passive diffusion across cell membranes.[1] However, at very high concentrations or with prolonged incubation times, some non-specific uptake may occur. Optimizing concentration and incubation time is key.
-
Cause: Cell health is compromised.
-
Solution: Unhealthy or dying neurons can exhibit non-specific dye uptake. Ensure your primary cultures are healthy before proceeding with loading.
Issue 3: Phototoxicity or Signal Instability
FFN102 is generally photochemically stable, but intense or prolonged illumination can still lead to phototoxicity and photobleaching.[1]
-
Cause: Excessive light exposure.
-
Solution: Minimize the exposure of labeled cells to excitation light. Use the lowest laser power necessary for imaging and limit the duration of time-lapse experiments.
-
Cause: FFN102 is released from the cells.
-
Solution: FFN102 can be released from dopaminergic neurons, and this release can be accelerated by substances like amphetamine.[1] Be aware of the experimental conditions and any compounds that might affect DAT or VMAT2 function.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of FFN102 loading in neurons?
A1: FFN102 is a fluorescent false neurotransmitter that is a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). It is actively transported into dopaminergic neurons via DAT and then sequestered into synaptic vesicles by VMAT2.
FFN102 Uptake and Sequestration Pathway
Caption: Diagram of FFN102 uptake and sequestration in dopaminergic neurons.
Q2: What are the spectral properties of FFN102 mesylate?
A2: FFN102 is a pH-responsive dye. Its excitation maximum shifts with pH, while its emission maximum remains constant.
| pH | Excitation Maximum | Emission Maximum |
| 5.0 | 340 nm | 435 nm |
| 7.5 | 370 nm | 435 nm |
| Data sourced from Tocris Bioscience. |
Q3: Can I use FFN102 in non-dopaminergic neurons?
A3: FFN102 uptake is primarily mediated by DAT. Therefore, it shows high selectivity for dopaminergic neurons.[1] You are unlikely to see significant loading in neuronal types that do not express DAT.
Q4: Is FFN102 toxic to primary neurons?
A4: In in vitro and in situ studies, FFN102 has been shown to have no apparent toxicity.[1] However, it is always good practice to perform viability assays to confirm this in your specific experimental system.
Experimental Protocols
Protocol: FFN102 Mesylate Loading in Primary Neurons for Live-Cell Imaging
This protocol is a general guideline and may require optimization for your specific primary neuron culture system.
Materials:
-
Primary neuron culture
-
FFN102 mesylate
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Dopamine Transporter (DAT) inhibitor (e.g., nomifensine) for control experiments[2]
-
Confocal microscope with appropriate filter sets
Procedure:
-
Preparation of FFN102 Loading Solution:
-
Prepare a stock solution of FFN102 mesylate in a suitable solvent (e.g., DMSO or water, check manufacturer's recommendation).
-
On the day of the experiment, dilute the FFN102 stock solution in pre-warmed HBSS to a final working concentration of 10 μM.[2]
-
-
Control (Optional but Recommended):
-
For control wells, pre-treat the neurons with a DAT inhibitor (e.g., 5 μM nomifensine) for 10 minutes in HBSS to confirm that FFN102 uptake is DAT-dependent.[2]
-
-
Loading:
-
Aspirate the culture medium from the primary neurons.
-
Gently wash the cells once with pre-warmed HBSS.
-
Add the 10 μM FFN102 loading solution to the cells. If using a DAT inhibitor, add the FFN102 solution containing the inhibitor.
-
Incubate the cells for 30-45 minutes at 37°C, protected from light.[1]
-
-
Washing:
-
After incubation, aspirate the loading solution.
-
Gently wash the cells 2-3 times with pre-warmed HBSS to remove excess dye.
-
-
Imaging:
-
Image the cells using a confocal microscope.
-
For live-cell imaging of uptake, you can acquire a time-series starting immediately after the addition of the FFN102 loading solution.[2]
-
Use an excitation wavelength around 370 nm (for neutral pH) and collect emission around 435 nm.
-
Experimental Workflow: FFN102 Loading and Imaging
Caption: Step-by-step workflow for FFN102 loading in primary neurons.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
how to improve signal-to-noise ratio with FFN 102 mesylate
Welcome to the technical support center for FFN102 mesylate. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and troubleshoot common issues to achieve a high signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is FFN102 mesylate and how does it work?
A1: FFN102 mesylate is a fluorescent false neurotransmitter (FFN). It is a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). Its mechanism involves being actively taken up by dopamine neurons through DAT, and then packaged into synaptic vesicles by VMAT2.[1][2] FFN102's fluorescence is pH-sensitive; it exhibits greater fluorescence emission in neutral environments compared to the acidic interior of synaptic vesicles.[1] This property allows for the visualization of dopamine release, as the fluorescence intensity increases when the vesicular contents are released into the neutral pH of the extracellular space.[1]
Q2: What are the primary applications of FFN102 mesylate?
A2: FFN102 is primarily used for live-cell imaging of dopaminergic neurons.[3] It enables the visualization and functional assessment of:
-
Dopamine transporter (DAT) activity.[1]
-
Dopamine release at the level of individual synapses.[1]
-
The microanatomy of dopamine cells and their processes in brain tissue.[1]
Q3: What are the excitation and emission maxima for FFN102?
A3: The photophysical properties of FFN102 are pH-dependent.[1]
-
Excitation: The excitation maximum is around 340 nm at an acidic pH of 5.0 (similar to the inside of a synaptic vesicle) and shifts to approximately 370 nm at a neutral pH of 7.4-7.5 (extracellular space).[1]
-
Emission: The emission maximum is approximately 435-453 nm at both acidic and neutral pH.[1]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can manifest as either a weak specific signal or high background fluorescence. Below are common issues and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low target protein expression: The cells being studied may not express sufficient levels of the dopamine transporter (DAT). | - Confirm DAT expression in your cell model through literature review or techniques like Western blot or qPCR. - Consider using a positive control cell line known to express high levels of DAT. |
| FFN102 concentration is too low: Insufficient probe concentration will lead to a weak signal. | - Titrate the FFN102 concentration. A common starting concentration is 10 µM.[3] - Ensure the stock solution was prepared and stored correctly. FFN102 mesylate is soluble in water and DMSO. | |
| Inadequate incubation time: The probe may not have had enough time to be taken up by the cells. | - Optimize the incubation time. A typical incubation period is 30 minutes.[1] | |
| Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore. | - Minimize light exposure during sample preparation and imaging. - Use the lowest possible laser power that provides a detectable signal. - Reduce the image acquisition time or use a time-series with longer intervals.[3] | |
| Incorrect microscope settings: Laser lines and filters may not be optimal for FFN102. | - Use a 405 nm laser for excitation and collect emission between 405 nm and 470 nm.[3] For two-photon microscopy, an excitation wavelength of 760 nm has been used.[1] - Ensure lasers are properly aligned. | |
| High Background Signal | Non-specific binding: FFN102 may be binding to surfaces or cellular components other than DAT. | - Include a negative control by pre-incubating cells with a DAT inhibitor, such as 5 µM nomifensine, for 10 minutes before and during FFN102 application. A significant reduction in signal in the presence of the inhibitor confirms DAT-specific uptake.[1][3] - Ensure adequate washing steps after FFN102 incubation to remove unbound probe.[3] |
| Autofluorescence: Biological samples can have endogenous fluorescence. | - Image a control sample of unstained cells under the same imaging conditions to determine the level of autofluorescence. - If possible, subtract the autofluorescence signal from the FFN102 signal. | |
| pH-related fluorescence changes: The pH-sensitivity of FFN102 can complicate background subtraction, as changes in extracellular pH can alter the background signal.[4] | - Maintain stable pH of the imaging buffer. - Carefully select background regions for subtraction that are representative of the extracellular space. | |
| Probe concentration is too high: Excessively high concentrations can lead to increased non-specific binding and background. | - Perform a concentration titration to find the optimal balance between signal and background. |
Experimental Protocols
Protocol for Live-Cell Imaging of FFN102 Uptake in Dopaminergic Neurons
This protocol is adapted from established methods for measuring FFN102 uptake.[3]
Materials:
-
FFN102 mesylate
-
Hanks' Balanced Salt Solution (HBSS)
-
Dopamine Transporter (DAT) inhibitor (e.g., Nomifensine)
-
Midbrain dopaminergic neurons or a suitable cell line
-
Confocal or two-photon microscope
Procedure:
-
Cell Preparation: Plate cells on imaging-compatible dishes or coverslips and allow them to adhere.
-
Washing: Gently wash the cells once with HBSS at room temperature.
-
Control (Specificity Test): For control wells, pre-treat the cells with a DAT inhibitor (e.g., 5 µM nomifensine) in HBSS for 10 minutes.
-
FFN102 Application: Add 10 µM FFN102 in HBSS to the cells. For the control wells, the DAT inhibitor should remain in the solution along with the FFN102.
-
Image Acquisition:
-
Immediately begin a time-series acquisition using a confocal microscope.
-
Excitation: 405 nm laser.
-
Emission: 405 nm to 470 nm.
-
Acquire an image every 5 seconds to measure the rate of dye uptake.
-
-
Data Analysis: Measure the rate of fluorescence intensity increase inside the cells over time. This provides a readout for the rate of FFN102 uptake through the dopamine transporter.[3]
Visualizations
FFN102 Mechanism of Action
Caption: FFN102 uptake and release pathway in a dopaminergic neuron.
Experimental Workflow for FFN102 Imaging
Caption: A typical experimental workflow for FFN102 uptake assays.
Troubleshooting Logic for Low Signal-to-Noise Ratio
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
- 4. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
how to improve signal-to-noise ratio with FFN 102 mesylate
Welcome to the technical support center for FFN102 mesylate. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and troubleshoot common issues to achieve a high signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is FFN102 mesylate and how does it work?
A1: FFN102 mesylate is a fluorescent false neurotransmitter (FFN). It is a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). Its mechanism involves being actively taken up by dopamine neurons through DAT, and then packaged into synaptic vesicles by VMAT2.[1][2] FFN102's fluorescence is pH-sensitive; it exhibits greater fluorescence emission in neutral environments compared to the acidic interior of synaptic vesicles.[1] This property allows for the visualization of dopamine release, as the fluorescence intensity increases when the vesicular contents are released into the neutral pH of the extracellular space.[1]
Q2: What are the primary applications of FFN102 mesylate?
A2: FFN102 is primarily used for live-cell imaging of dopaminergic neurons.[3] It enables the visualization and functional assessment of:
-
Dopamine transporter (DAT) activity.[1]
-
Dopamine release at the level of individual synapses.[1]
-
The microanatomy of dopamine cells and their processes in brain tissue.[1]
Q3: What are the excitation and emission maxima for FFN102?
A3: The photophysical properties of FFN102 are pH-dependent.[1]
-
Excitation: The excitation maximum is around 340 nm at an acidic pH of 5.0 (similar to the inside of a synaptic vesicle) and shifts to approximately 370 nm at a neutral pH of 7.4-7.5 (extracellular space).[1]
-
Emission: The emission maximum is approximately 435-453 nm at both acidic and neutral pH.[1]
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio can manifest as either a weak specific signal or high background fluorescence. Below are common issues and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low target protein expression: The cells being studied may not express sufficient levels of the dopamine transporter (DAT). | - Confirm DAT expression in your cell model through literature review or techniques like Western blot or qPCR. - Consider using a positive control cell line known to express high levels of DAT. |
| FFN102 concentration is too low: Insufficient probe concentration will lead to a weak signal. | - Titrate the FFN102 concentration. A common starting concentration is 10 µM.[3] - Ensure the stock solution was prepared and stored correctly. FFN102 mesylate is soluble in water and DMSO. | |
| Inadequate incubation time: The probe may not have had enough time to be taken up by the cells. | - Optimize the incubation time. A typical incubation period is 30 minutes.[1] | |
| Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore. | - Minimize light exposure during sample preparation and imaging. - Use the lowest possible laser power that provides a detectable signal. - Reduce the image acquisition time or use a time-series with longer intervals.[3] | |
| Incorrect microscope settings: Laser lines and filters may not be optimal for FFN102. | - Use a 405 nm laser for excitation and collect emission between 405 nm and 470 nm.[3] For two-photon microscopy, an excitation wavelength of 760 nm has been used.[1] - Ensure lasers are properly aligned. | |
| High Background Signal | Non-specific binding: FFN102 may be binding to surfaces or cellular components other than DAT. | - Include a negative control by pre-incubating cells with a DAT inhibitor, such as 5 µM nomifensine, for 10 minutes before and during FFN102 application. A significant reduction in signal in the presence of the inhibitor confirms DAT-specific uptake.[1][3] - Ensure adequate washing steps after FFN102 incubation to remove unbound probe.[3] |
| Autofluorescence: Biological samples can have endogenous fluorescence. | - Image a control sample of unstained cells under the same imaging conditions to determine the level of autofluorescence. - If possible, subtract the autofluorescence signal from the FFN102 signal. | |
| pH-related fluorescence changes: The pH-sensitivity of FFN102 can complicate background subtraction, as changes in extracellular pH can alter the background signal.[4] | - Maintain stable pH of the imaging buffer. - Carefully select background regions for subtraction that are representative of the extracellular space. | |
| Probe concentration is too high: Excessively high concentrations can lead to increased non-specific binding and background. | - Perform a concentration titration to find the optimal balance between signal and background. |
Experimental Protocols
Protocol for Live-Cell Imaging of FFN102 Uptake in Dopaminergic Neurons
This protocol is adapted from established methods for measuring FFN102 uptake.[3]
Materials:
-
FFN102 mesylate
-
Hanks' Balanced Salt Solution (HBSS)
-
Dopamine Transporter (DAT) inhibitor (e.g., Nomifensine)
-
Midbrain dopaminergic neurons or a suitable cell line
-
Confocal or two-photon microscope
Procedure:
-
Cell Preparation: Plate cells on imaging-compatible dishes or coverslips and allow them to adhere.
-
Washing: Gently wash the cells once with HBSS at room temperature.
-
Control (Specificity Test): For control wells, pre-treat the cells with a DAT inhibitor (e.g., 5 µM nomifensine) in HBSS for 10 minutes.
-
FFN102 Application: Add 10 µM FFN102 in HBSS to the cells. For the control wells, the DAT inhibitor should remain in the solution along with the FFN102.
-
Image Acquisition:
-
Immediately begin a time-series acquisition using a confocal microscope.
-
Excitation: 405 nm laser.
-
Emission: 405 nm to 470 nm.
-
Acquire an image every 5 seconds to measure the rate of dye uptake.
-
-
Data Analysis: Measure the rate of fluorescence intensity increase inside the cells over time. This provides a readout for the rate of FFN102 uptake through the dopamine transporter.[3]
Visualizations
FFN102 Mechanism of Action
Caption: FFN102 uptake and release pathway in a dopaminergic neuron.
Experimental Workflow for FFN102 Imaging
Caption: A typical experimental workflow for FFN102 uptake assays.
Troubleshooting Logic for Low Signal-to-Noise Ratio
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
- 4. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
FFN102 Mesylate Technical Support Center: Background Fluorescence Subtraction
Welcome to the technical support center for FFN102 mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to background fluorescence during their experiments with this novel, pH-responsive fluorescent false neurotransmitter.
Frequently Asked Questions (FAQs)
Q1: What is FFN102 mesylate and what is its primary application?
FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3] Its primary application is in the visualization of dopaminergic synapses and the study of dopamine uptake and release at the level of individual presynaptic terminals.[4][5]
Q2: Why do I observe high background fluorescence in my FFN102 experiments?
The fluorescence of FFN102 is highly pH-dependent.[4][6] It exhibits greater fluorescence emission in neutral environments (like the extracellular space and cytoplasm, pH ~7.4) compared to the acidic environment of synaptic vesicles (pH ~5.0).[4] When FFN102 is released from vesicles via exocytosis, it moves into a more neutral environment, leading to a significant increase in its fluorescence intensity. This phenomenon is the primary contributor to increased background signal during stimulation.[4]
Q3: How does this pH-dependent fluorescence affect my data?
The increase in background fluorescence upon stimulation can mask the true signal of FFN102 release from individual synaptic puncta, making accurate quantification challenging.[7] Therefore, proper background subtraction is a critical step in the data analysis workflow for FFN102 experiments.[4][7]
Q4: What are the excitation and emission maxima for FFN102 mesylate?
The excitation and emission properties of FFN102 are pH-sensitive.
-
At an acidic pH of 5.0, the excitation maximum is approximately 340 nm.[1][2][3]
-
At a neutral pH of 7.5, the excitation maximum shifts to around 370 nm.[1][2][3]
-
The emission maximum is approximately 435-453 nm and is largely independent of pH.[1][2][4]
Q5: Is FFN102 photostable?
FFN102 is considered to be sufficiently bright and photostable for both standard and two-photon fluorescence microscopy.[2] However, as with any fluorophore, it is advisable to minimize light exposure to prevent photobleaching, especially during long time-lapse imaging experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during FFN102 mesylate experiments.
Issue 1: High and Non-uniform Background Fluorescence
Symptoms:
-
The overall image has a bright, hazy appearance.
-
It is difficult to distinguish individual fluorescent puncta from the background.
-
The background intensity is not even across the field of view.
Possible Causes and Solutions:
| Possible Cause | Solution |
| pH-dependent increase in fluorescence upon exocytosis | This is an inherent property of FFN102. Implement a robust background subtraction protocol during image analysis. A common method is to define a region of interest (ROI) in an area devoid of cells or specific labeling and subtract the average intensity of this ROI from the entire image series. For dynamic changes, a frame-by-frame background subtraction is recommended. |
| Excess FFN102 concentration | Titrate the FFN102 concentration to find the optimal balance between signal strength and background. Higher concentrations can lead to increased non-specific binding and higher background. |
| Insufficient washing | Ensure adequate washing steps after the loading phase to remove unbound FFN102 from the extracellular space. |
| Autofluorescence from media or culture vessel | Use phenol red-free imaging medium. Image cells in glass-bottom dishes or slides, as plastic can be autofluorescent. |
| Non-specific binding | While FFN102 is highly selective, some non-specific binding can occur. Ensure that the experimental buffer conditions are optimal and consider the use of blocking agents if necessary, though this is less common for small molecule dyes like FFN102. |
Issue 2: Low Signal-to-Noise Ratio (SNR)
Symptoms:
-
The fluorescent signal from puncta is weak and difficult to distinguish from the background noise.
-
Quantitative analysis is unreliable due to high variability.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate background subtraction | A poor background correction will leave residual background fluorescence, effectively lowering the SNR. Experiment with different background subtraction algorithms (e.g., local vs. global, rolling ball, wavelet-based) to find the most effective one for your dataset. |
| Low FFN102 loading efficiency | Optimize the loading time and temperature. Ensure cells are healthy and express sufficient levels of DAT and VMAT2. |
| Photobleaching | Minimize the excitation light intensity and exposure time. Use a more sensitive camera to allow for lower excitation power. Acquire images only when necessary. |
| Incorrect imaging parameters | Use the optimal excitation wavelength for the pH of the compartment you are imaging (e.g., ~370 nm for released FFN102). Ensure your emission filter is appropriate for the ~435-453 nm emission peak. |
| Detector noise | For low-light conditions, consider using a cooled camera to reduce thermal noise. If available, use a camera with low read noise. |
Experimental Protocols and Methodologies
FFN102 Vesicle Loading and Imaging Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation: Culture dopaminergic neurons or other suitable cells on glass-bottom imaging dishes.
-
Loading Solution Preparation: Prepare a working solution of 10 µM FFN102 mesylate in a suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS, or artificial cerebrospinal fluid - aCSF).
-
Vesicle Loading:
-
Wash the cells once with the imaging buffer.
-
Incubate the cells in the FFN102 loading solution for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells thoroughly 2-3 times with fresh imaging buffer to remove extracellular FFN102.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence image series before stimulation.
-
Induce neurotransmitter release using an appropriate stimulus (e.g., high potassium solution, electrical field stimulation, or a pharmacological agent).
-
Acquire a time-lapse series of images during and after stimulation.
-
Use an excitation wavelength of ~370 nm to optimally detect the released, fluorescently enhanced FFN102.
-
Image Analysis Workflow for Background Subtraction
This workflow outlines a common procedure for correcting background fluorescence in FFN102 imaging data.
Detailed Steps for Background Subtraction:
-
Image Registration: If there is any sample drift during the time-lapse acquisition, use an image registration algorithm (e.g., "Correct 3D drift" plugin in ImageJ/Fiji) to align the frames.
-
Define a Background Region of Interest (ROI): In your image analysis software (e.g., ImageJ/Fiji, MATLAB), select a region in the field of view that is devoid of cells or any specific FFN102 labeling. This will serve as your background ROI.
-
Measure Background Intensity: For each frame in your time-lapse series, calculate the mean pixel intensity within the background ROI. This will give you a time-course of the background fluorescence.
-
Subtract Background: Subtract the mean background intensity value of each frame from all the pixels in that respective frame.
-
Alternative Advanced Methods:
-
Rolling Ball Subtraction: This method is useful for correcting unevenly illuminated backgrounds. It involves "rolling" a virtual ball of a specified radius across the image and subtracting the "background" that the ball touches. A radius should be chosen that is larger than the objects of interest (the puncta).
-
Wavelet-based Subtraction: More sophisticated algorithms can distinguish between the signal and background based on their different spatial frequency characteristics.
-
Quantitative Data Summary
The following table summarizes the key photophysical properties of FFN102 mesylate.
| Property | Value | Reference |
| Molecular Weight | 335.76 g/mol | [1][2] |
| Excitation Maximum (pH 5.0) | ~340 nm | [1][2][3] |
| Excitation Maximum (pH 7.5) | ~370 nm | [1][2][3] |
| Emission Maximum | ~435-453 nm | [1][2][4] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble to 20 mM in water (with gentle warming) and to 100 mM in DMSO | [2] |
Visualization of Key Concepts
Logical Flow for Troubleshooting High Background
FFN102 Mechanism of Action and Background Generation
References
- 1. Coupling electrochemistry and TIRF-microscopy with the fluorescent false neurotransmitter FFN102 supports the fluorescence signals during single vesicle exocytosis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FFN102 (Mini 102), Fluorescent DAT and VMAT2 substrate (CAS 1234064-11-9) | Abcam [abcam.com]
- 3. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
FFN102 Mesylate Technical Support Center: Background Fluorescence Subtraction
Welcome to the technical support center for FFN102 mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to background fluorescence during their experiments with this novel, pH-responsive fluorescent false neurotransmitter.
Frequently Asked Questions (FAQs)
Q1: What is FFN102 mesylate and what is its primary application?
FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1][2][3] Its primary application is in the visualization of dopaminergic synapses and the study of dopamine uptake and release at the level of individual presynaptic terminals.[4][5]
Q2: Why do I observe high background fluorescence in my FFN102 experiments?
The fluorescence of FFN102 is highly pH-dependent.[4][6] It exhibits greater fluorescence emission in neutral environments (like the extracellular space and cytoplasm, pH ~7.4) compared to the acidic environment of synaptic vesicles (pH ~5.0).[4] When FFN102 is released from vesicles via exocytosis, it moves into a more neutral environment, leading to a significant increase in its fluorescence intensity. This phenomenon is the primary contributor to increased background signal during stimulation.[4]
Q3: How does this pH-dependent fluorescence affect my data?
The increase in background fluorescence upon stimulation can mask the true signal of FFN102 release from individual synaptic puncta, making accurate quantification challenging.[7] Therefore, proper background subtraction is a critical step in the data analysis workflow for FFN102 experiments.[4][7]
Q4: What are the excitation and emission maxima for FFN102 mesylate?
The excitation and emission properties of FFN102 are pH-sensitive.
-
At an acidic pH of 5.0, the excitation maximum is approximately 340 nm.[1][2][3]
-
At a neutral pH of 7.5, the excitation maximum shifts to around 370 nm.[1][2][3]
-
The emission maximum is approximately 435-453 nm and is largely independent of pH.[1][2][4]
Q5: Is FFN102 photostable?
FFN102 is considered to be sufficiently bright and photostable for both standard and two-photon fluorescence microscopy.[2] However, as with any fluorophore, it is advisable to minimize light exposure to prevent photobleaching, especially during long time-lapse imaging experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during FFN102 mesylate experiments.
Issue 1: High and Non-uniform Background Fluorescence
Symptoms:
-
The overall image has a bright, hazy appearance.
-
It is difficult to distinguish individual fluorescent puncta from the background.
-
The background intensity is not even across the field of view.
Possible Causes and Solutions:
| Possible Cause | Solution |
| pH-dependent increase in fluorescence upon exocytosis | This is an inherent property of FFN102. Implement a robust background subtraction protocol during image analysis. A common method is to define a region of interest (ROI) in an area devoid of cells or specific labeling and subtract the average intensity of this ROI from the entire image series. For dynamic changes, a frame-by-frame background subtraction is recommended. |
| Excess FFN102 concentration | Titrate the FFN102 concentration to find the optimal balance between signal strength and background. Higher concentrations can lead to increased non-specific binding and higher background. |
| Insufficient washing | Ensure adequate washing steps after the loading phase to remove unbound FFN102 from the extracellular space. |
| Autofluorescence from media or culture vessel | Use phenol red-free imaging medium. Image cells in glass-bottom dishes or slides, as plastic can be autofluorescent. |
| Non-specific binding | While FFN102 is highly selective, some non-specific binding can occur. Ensure that the experimental buffer conditions are optimal and consider the use of blocking agents if necessary, though this is less common for small molecule dyes like FFN102. |
Issue 2: Low Signal-to-Noise Ratio (SNR)
Symptoms:
-
The fluorescent signal from puncta is weak and difficult to distinguish from the background noise.
-
Quantitative analysis is unreliable due to high variability.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate background subtraction | A poor background correction will leave residual background fluorescence, effectively lowering the SNR. Experiment with different background subtraction algorithms (e.g., local vs. global, rolling ball, wavelet-based) to find the most effective one for your dataset. |
| Low FFN102 loading efficiency | Optimize the loading time and temperature. Ensure cells are healthy and express sufficient levels of DAT and VMAT2. |
| Photobleaching | Minimize the excitation light intensity and exposure time. Use a more sensitive camera to allow for lower excitation power. Acquire images only when necessary. |
| Incorrect imaging parameters | Use the optimal excitation wavelength for the pH of the compartment you are imaging (e.g., ~370 nm for released FFN102). Ensure your emission filter is appropriate for the ~435-453 nm emission peak. |
| Detector noise | For low-light conditions, consider using a cooled camera to reduce thermal noise. If available, use a camera with low read noise. |
Experimental Protocols and Methodologies
FFN102 Vesicle Loading and Imaging Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation: Culture dopaminergic neurons or other suitable cells on glass-bottom imaging dishes.
-
Loading Solution Preparation: Prepare a working solution of 10 µM FFN102 mesylate in a suitable imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS, or artificial cerebrospinal fluid - aCSF).
-
Vesicle Loading:
-
Wash the cells once with the imaging buffer.
-
Incubate the cells in the FFN102 loading solution for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells thoroughly 2-3 times with fresh imaging buffer to remove extracellular FFN102.
-
-
Imaging:
-
Mount the dish on the microscope stage.
-
Acquire a baseline fluorescence image series before stimulation.
-
Induce neurotransmitter release using an appropriate stimulus (e.g., high potassium solution, electrical field stimulation, or a pharmacological agent).
-
Acquire a time-lapse series of images during and after stimulation.
-
Use an excitation wavelength of ~370 nm to optimally detect the released, fluorescently enhanced FFN102.
-
Image Analysis Workflow for Background Subtraction
This workflow outlines a common procedure for correcting background fluorescence in FFN102 imaging data.
Detailed Steps for Background Subtraction:
-
Image Registration: If there is any sample drift during the time-lapse acquisition, use an image registration algorithm (e.g., "Correct 3D drift" plugin in ImageJ/Fiji) to align the frames.
-
Define a Background Region of Interest (ROI): In your image analysis software (e.g., ImageJ/Fiji, MATLAB), select a region in the field of view that is devoid of cells or any specific FFN102 labeling. This will serve as your background ROI.
-
Measure Background Intensity: For each frame in your time-lapse series, calculate the mean pixel intensity within the background ROI. This will give you a time-course of the background fluorescence.
-
Subtract Background: Subtract the mean background intensity value of each frame from all the pixels in that respective frame.
-
Alternative Advanced Methods:
-
Rolling Ball Subtraction: This method is useful for correcting unevenly illuminated backgrounds. It involves "rolling" a virtual ball of a specified radius across the image and subtracting the "background" that the ball touches. A radius should be chosen that is larger than the objects of interest (the puncta).
-
Wavelet-based Subtraction: More sophisticated algorithms can distinguish between the signal and background based on their different spatial frequency characteristics.
-
Quantitative Data Summary
The following table summarizes the key photophysical properties of FFN102 mesylate.
| Property | Value | Reference |
| Molecular Weight | 335.76 g/mol | [1][2] |
| Excitation Maximum (pH 5.0) | ~340 nm | [1][2][3] |
| Excitation Maximum (pH 7.5) | ~370 nm | [1][2][3] |
| Emission Maximum | ~435-453 nm | [1][2][4] |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | Soluble to 20 mM in water (with gentle warming) and to 100 mM in DMSO | [2] |
Visualization of Key Concepts
Logical Flow for Troubleshooting High Background
FFN102 Mechanism of Action and Background Generation
References
- 1. Coupling electrochemistry and TIRF-microscopy with the fluorescent false neurotransmitter FFN102 supports the fluorescence signals during single vesicle exocytosis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FFN102 (Mini 102), Fluorescent DAT and VMAT2 substrate (CAS 1234064-11-9) | Abcam [abcam.com]
- 3. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
minimizing FFN 102 mesylate photobleaching during long-term imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize FFN102 mesylate photobleaching during long-term imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is FFN102 mesylate and why is it used in long-term imaging?
A1: FFN102 mesylate is a fluorescent false neurotransmitter (FFN). It is a selective substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), making it a valuable tool for visualizing dopaminergic synapses and their activity.[1] It is described as chemically and photochemically stable, which makes it suitable for time-lapse imaging, including two-photon microscopy.[2]
Q2: What is photobleaching and why is it a concern for FFN102 mesylate?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like FFN102, upon exposure to excitation light. This leads to a loss of the fluorescent signal, which can compromise the quality and quantitative accuracy of long-term imaging data. While FFN102 is considered relatively photostable, all fluorophores are susceptible to photobleaching under prolonged and intense illumination.
Q3: What are the main factors that contribute to the photobleaching of FFN102 mesylate?
A3: The primary factors contributing to photobleaching include:
-
High Excitation Light Intensity: Using excessive laser power or lamp intensity accelerates the rate of photobleaching.
-
Prolonged Exposure Time: Continuous illumination, even at moderate intensity, leads to cumulative photodamage.
-
Presence of Reactive Oxygen Species (ROS): The interaction of the excited FFN102 molecule with molecular oxygen can generate ROS, which chemically degrade the fluorophore.
-
Suboptimal Imaging Environment: Factors such as the pH of the imaging medium can influence the stability of the probe.
Q4: How can I minimize FFN102 mesylate photobleaching?
A4: Minimizing photobleaching involves a multi-faceted approach:
-
Optimize Imaging Parameters: Use the lowest possible excitation power and the shortest exposure time that provide an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your imaging medium to quench reactive oxygen species.
-
Choose the Right Imaging System: Microscopes equipped with sensitive detectors (e.g., sCMOS or EMCCD cameras) and neutral density filters can help reduce the required excitation light intensity. For deep tissue imaging, two-photon microscopy is often advantageous for reducing out-of-focus photobleaching.
-
Strategic Image Acquisition: Minimize the frequency of image acquisition to what is necessary to capture the biological process of interest. When locating the region of interest, use lower light intensity or transmitted light.
Q5: Are there specific antifade reagents recommended for FFN102 mesylate?
A5: While specific compatibility studies for FFN102 mesylate with all commercially available antifade reagents are not extensively published, general-purpose live-cell antifade reagents are a good starting point. It is advisable to test a few options to find the one that works best for your specific experimental setup. Always ensure the chosen antifade reagent is compatible with live-cell imaging and does not adversely affect the biological processes being studied.
Troubleshooting Guide
Problem 1: Rapid loss of FFN102 fluorescence signal during image acquisition.
| Potential Cause | Recommended Solution |
| Excitation light is too intense. | Reduce the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio. Use neutral density filters if available. |
| Exposure time is too long. | Decrease the camera exposure time. For time-lapse experiments, increase the interval between image acquisitions. |
| High concentration of molecular oxygen. | Use a live-cell imaging-compatible antifade reagent containing reactive oxygen species (ROS) scavengers. |
| Inherent photolability in the specific experimental conditions. | If possible, consider switching to two-photon excitation, which can reduce phototoxicity and photobleaching in deeper tissue layers. |
Problem 2: Low initial fluorescence signal, leading to the temptation to increase excitation power.
| Potential Cause | Recommended Solution |
| Suboptimal excitation or emission filter set. | Ensure that your microscope's filter set is appropriate for the spectral properties of FFN102. The excitation maximum is pH-dependent (around 340 nm at pH 5 and 370 nm at pH 7.5), with an emission maximum around 435 nm.[1] For two-photon imaging, an excitation wavelength of 760 nm has been reported.[2] |
| Low concentration of FFN102 at the synapse. | Optimize the loading concentration and incubation time of FFN102. A typical concentration is 10 µM.[3] |
| Inefficient detector. | Use a microscope equipped with a high-sensitivity detector (e.g., sCMOS or EMCCD camera) to allow for lower excitation light levels. |
| Quenching of fluorescence by the imaging medium. | Test different imaging buffers. Some components can cause fluorescence quenching. |
Experimental Protocols
Protocol 1: General Live-Cell Imaging of FFN102 with Minimized Photobleaching
-
Cell Preparation: Culture and prepare your cells on imaging-quality glass-bottom dishes or slides.
-
FFN102 Loading:
-
Prepare a 10 µM working solution of FFN102 mesylate in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Incubate the cells with the FFN102 solution for an optimized duration (e.g., 10-30 minutes) to allow for uptake.
-
-
Antifade Reagent (Optional but Recommended):
-
If using an antifade reagent, add it to the imaging medium according to the manufacturer's instructions. Allow for any required pre-incubation time.
-
-
Microscope Setup:
-
Use an appropriate filter set for FFN102 (see Problem 2 in the Troubleshooting Guide). For confocal microscopy, a 405 nm laser can be used for excitation.[3]
-
Start with the lowest possible laser power/light intensity.
-
Set the detector gain to a moderate level.
-
-
Image Acquisition:
-
Locate the region of interest using transmitted light or a very brief, low-intensity fluorescence exposure.
-
Set the camera exposure time to the shortest possible duration that provides a clear image.
-
For time-lapse imaging, set the acquisition interval to the longest duration that will still capture the dynamics of your biological process.
-
Acquire a z-stack only if necessary, and use the minimum number of slices required.
-
-
Post-Acquisition Processing: If the signal is low, it is generally better to enhance brightness using post-acquisition image processing rather than increasing the excitation intensity or exposure time during acquisition.
Protocol 2: Two-Photon Imaging of FFN102 in Brain Slices
This protocol is adapted from Rodriguez et al., 2013.[2]
-
Slice Preparation: Prepare acute brain slices according to your standard laboratory protocol.
-
FFN102 Loading:
-
Incubate the slices in artificial cerebrospinal fluid (aCSF) containing 10 µM FFN102 for 30-45 minutes.
-
Wash the slices in the perfusion chamber for 5-10 minutes before imaging.
-
-
Two-Photon Microscope Setup:
-
Image Acquisition:
-
Visualize dopaminergic terminals and cell bodies at a sufficient depth within the slice (e.g., >30 µm) to minimize surface artifacts.
-
Adjust the laser power to the minimum level necessary for adequate signal.
-
Follow the general principles of minimizing light exposure as outlined in Protocol 1.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathways of FFN102.
Caption: Experimental workflow for minimizing FFN102 mesylate photobleaching.
References
minimizing FFN 102 mesylate photobleaching during long-term imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize FFN102 mesylate photobleaching during long-term imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is FFN102 mesylate and why is it used in long-term imaging?
A1: FFN102 mesylate is a fluorescent false neurotransmitter (FFN). It is a selective substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), making it a valuable tool for visualizing dopaminergic synapses and their activity.[1] It is described as chemically and photochemically stable, which makes it suitable for time-lapse imaging, including two-photon microscopy.[2]
Q2: What is photobleaching and why is it a concern for FFN102 mesylate?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like FFN102, upon exposure to excitation light. This leads to a loss of the fluorescent signal, which can compromise the quality and quantitative accuracy of long-term imaging data. While FFN102 is considered relatively photostable, all fluorophores are susceptible to photobleaching under prolonged and intense illumination.
Q3: What are the main factors that contribute to the photobleaching of FFN102 mesylate?
A3: The primary factors contributing to photobleaching include:
-
High Excitation Light Intensity: Using excessive laser power or lamp intensity accelerates the rate of photobleaching.
-
Prolonged Exposure Time: Continuous illumination, even at moderate intensity, leads to cumulative photodamage.
-
Presence of Reactive Oxygen Species (ROS): The interaction of the excited FFN102 molecule with molecular oxygen can generate ROS, which chemically degrade the fluorophore.
-
Suboptimal Imaging Environment: Factors such as the pH of the imaging medium can influence the stability of the probe.
Q4: How can I minimize FFN102 mesylate photobleaching?
A4: Minimizing photobleaching involves a multi-faceted approach:
-
Optimize Imaging Parameters: Use the lowest possible excitation power and the shortest exposure time that provide an adequate signal-to-noise ratio.
-
Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your imaging medium to quench reactive oxygen species.
-
Choose the Right Imaging System: Microscopes equipped with sensitive detectors (e.g., sCMOS or EMCCD cameras) and neutral density filters can help reduce the required excitation light intensity. For deep tissue imaging, two-photon microscopy is often advantageous for reducing out-of-focus photobleaching.
-
Strategic Image Acquisition: Minimize the frequency of image acquisition to what is necessary to capture the biological process of interest. When locating the region of interest, use lower light intensity or transmitted light.
Q5: Are there specific antifade reagents recommended for FFN102 mesylate?
A5: While specific compatibility studies for FFN102 mesylate with all commercially available antifade reagents are not extensively published, general-purpose live-cell antifade reagents are a good starting point. It is advisable to test a few options to find the one that works best for your specific experimental setup. Always ensure the chosen antifade reagent is compatible with live-cell imaging and does not adversely affect the biological processes being studied.
Troubleshooting Guide
Problem 1: Rapid loss of FFN102 fluorescence signal during image acquisition.
| Potential Cause | Recommended Solution |
| Excitation light is too intense. | Reduce the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio. Use neutral density filters if available. |
| Exposure time is too long. | Decrease the camera exposure time. For time-lapse experiments, increase the interval between image acquisitions. |
| High concentration of molecular oxygen. | Use a live-cell imaging-compatible antifade reagent containing reactive oxygen species (ROS) scavengers. |
| Inherent photolability in the specific experimental conditions. | If possible, consider switching to two-photon excitation, which can reduce phototoxicity and photobleaching in deeper tissue layers. |
Problem 2: Low initial fluorescence signal, leading to the temptation to increase excitation power.
| Potential Cause | Recommended Solution |
| Suboptimal excitation or emission filter set. | Ensure that your microscope's filter set is appropriate for the spectral properties of FFN102. The excitation maximum is pH-dependent (around 340 nm at pH 5 and 370 nm at pH 7.5), with an emission maximum around 435 nm.[1] For two-photon imaging, an excitation wavelength of 760 nm has been reported.[2] |
| Low concentration of FFN102 at the synapse. | Optimize the loading concentration and incubation time of FFN102. A typical concentration is 10 µM.[3] |
| Inefficient detector. | Use a microscope equipped with a high-sensitivity detector (e.g., sCMOS or EMCCD camera) to allow for lower excitation light levels. |
| Quenching of fluorescence by the imaging medium. | Test different imaging buffers. Some components can cause fluorescence quenching. |
Experimental Protocols
Protocol 1: General Live-Cell Imaging of FFN102 with Minimized Photobleaching
-
Cell Preparation: Culture and prepare your cells on imaging-quality glass-bottom dishes or slides.
-
FFN102 Loading:
-
Prepare a 10 µM working solution of FFN102 mesylate in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Incubate the cells with the FFN102 solution for an optimized duration (e.g., 10-30 minutes) to allow for uptake.
-
-
Antifade Reagent (Optional but Recommended):
-
If using an antifade reagent, add it to the imaging medium according to the manufacturer's instructions. Allow for any required pre-incubation time.
-
-
Microscope Setup:
-
Use an appropriate filter set for FFN102 (see Problem 2 in the Troubleshooting Guide). For confocal microscopy, a 405 nm laser can be used for excitation.[3]
-
Start with the lowest possible laser power/light intensity.
-
Set the detector gain to a moderate level.
-
-
Image Acquisition:
-
Locate the region of interest using transmitted light or a very brief, low-intensity fluorescence exposure.
-
Set the camera exposure time to the shortest possible duration that provides a clear image.
-
For time-lapse imaging, set the acquisition interval to the longest duration that will still capture the dynamics of your biological process.
-
Acquire a z-stack only if necessary, and use the minimum number of slices required.
-
-
Post-Acquisition Processing: If the signal is low, it is generally better to enhance brightness using post-acquisition image processing rather than increasing the excitation intensity or exposure time during acquisition.
Protocol 2: Two-Photon Imaging of FFN102 in Brain Slices
This protocol is adapted from Rodriguez et al., 2013.[2]
-
Slice Preparation: Prepare acute brain slices according to your standard laboratory protocol.
-
FFN102 Loading:
-
Incubate the slices in artificial cerebrospinal fluid (aCSF) containing 10 µM FFN102 for 30-45 minutes.
-
Wash the slices in the perfusion chamber for 5-10 minutes before imaging.
-
-
Two-Photon Microscope Setup:
-
Image Acquisition:
-
Visualize dopaminergic terminals and cell bodies at a sufficient depth within the slice (e.g., >30 µm) to minimize surface artifacts.
-
Adjust the laser power to the minimum level necessary for adequate signal.
-
Follow the general principles of minimizing light exposure as outlined in Protocol 1.
-
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathways of FFN102.
Caption: Experimental workflow for minimizing FFN102 mesylate photobleaching.
References
dealing with FFN 102 mesylate signal variability and controls
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with FFN102 mesylate.
Frequently Asked Questions (FAQs)
Q1: What is FFN102 mesylate and how does it work?
FFN102 mesylate is a fluorescent false neurotransmitter that acts as a selective substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).[1][2] Its fluorescence is pH-sensitive, exhibiting higher fluorescence in the neutral environment of the extracellular space compared to the acidic interior of synaptic vesicles.[3][4][5] This property allows for the visualization of dopamine transporter activity and the dynamics of neurotransmitter release.[3][6]
Q2: What are the optimal excitation and emission wavelengths for FFN102?
The excitation and emission maxima of FFN102 are dependent on pH.[1][2]
-
At an acidic pH of 5.0 (approximating the intra-vesicular environment), the excitation maximum is around 340 nm.[1][3]
-
At a neutral pH of 7.4-7.5 (approximating the extracellular environment), the excitation maximum shifts to approximately 370 nm.[1][3]
-
The emission maximum is approximately 435-453 nm at both acidic and neutral pH.[1][3]
Q3: How should I prepare and store FFN102 mesylate?
FFN102 mesylate should be desiccated and stored at +4°C.[2] Stock solutions can be prepared in water (up to 20 mM with gentle warming) or DMSO (up to 100 mM).[1][2] For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months in sealed, moisture-free containers.[7] When using a water-based stock solution, it is advisable to filter and sterilize it before use.[7]
Q4: What are some common applications of FFN102 mesylate?
FFN102 is used to:
-
Optically measure dopamine transporter (DAT) activity.[3]
-
Visualize and quantify the release of synaptic vesicle contents from individual dopaminergic terminals.[3][5]
-
Study the effects of substances like amphetamine on dopamine release.[3][8]
-
Label dopaminergic neurons and their processes in acute brain slices.[3]
-
Investigate dopamine release in sparsely innervated brain regions.[4][5]
Troubleshooting Guides
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
High background fluorescence can obscure the specific signal from FFN102-loaded terminals.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Washout | Ensure adequate washout time (e.g., 5-10 minutes) after the loading period to remove excess FFN102 from the extracellular space.[3] |
| Non-specific Binding | While FFN102 is designed to be highly polar to reduce non-specific binding, ensure that the tissue or cells are healthy and that the experimental buffer is correctly formulated.[3] |
| Autofluorescence | Acquire an image of an unstained control sample to determine the level of endogenous autofluorescence and use this to set the baseline for your analysis. |
| pH-dependent Fluorescence Increase | Upon exocytosis, FFN102 moves from the acidic vesicle to the neutral extracellular space, causing an increase in fluorescence that can elevate background.[3] This is an intrinsic property of the probe and should be accounted for during image analysis, for example, by careful background subtraction from regions devoid of puncta. |
Issue 2: Signal Variability Between Experiments or Samples
Inconsistent FFN102 signal can arise from several factors related to the experimental setup and execution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Loading | Standardize the loading concentration (typically 10 µM) and incubation time (30-45 minutes at room temperature) for all samples.[3][6] Ensure consistent temperature and oxygenation of the buffer during loading. |
| Variability in Cell/Tissue Health | Use healthy, viable cells or tissue slices. Poor tissue quality can lead to altered transporter function and inconsistent FFN102 uptake. |
| Photobleaching | Minimize exposure to the excitation light. Use the lowest laser power and shortest exposure time necessary to obtain a good signal. Acquire a baseline image and then limit continuous imaging. |
| Differences in DAT/VMAT2 Expression | If comparing different cell lines or treatment groups, be aware that variations in DAT or VMAT2 expression levels will directly impact FFN102 uptake and signal intensity. |
Issue 3: No or Weak FFN102 Signal
A lack of signal indicates a problem with FFN102 uptake or detection.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| DAT or VMAT2 Inhibition | Ensure that no unintended inhibitors of DAT or VMAT2 are present in your experimental solutions. |
| Incorrect Filter Sets/Microscope Settings | Verify that the excitation and emission filters on your microscope are appropriate for FFN102's spectral properties. |
| FFN102 Degradation | Ensure that the FFN102 mesylate and its stock solutions have been stored correctly to prevent degradation. |
| Low Transporter Expression | Confirm that your experimental model (cell line, brain region) expresses sufficient levels of DAT and VMAT2. In DAT-deficient models, FFN102 uptake is significantly reduced.[8] |
Experimental Protocols and Controls
General Protocol for FFN102 Loading in Brain Slices
-
Preparation: Prepare acute 300-µm-thick brain slices and allow them to recover for 1 hour at room temperature in oxygenated artificial cerebrospinal fluid (ACSF).[3]
-
Loading: Incubate the slices in ACSF containing 10 µM FFN102 for 30-45 minutes at room temperature.[3]
-
Washout: Transfer the slices to an imaging chamber and perfuse with oxygenated ACSF for 5-10 minutes to wash out excess probe before imaging.[3]
Key Experimental Controls
Proper controls are essential for interpreting FFN102 data correctly.
| Control Type | Purpose | Methodology | Expected Outcome |
| Negative Control (DAT Inhibition) | To confirm that FFN102 uptake is mediated by the dopamine transporter. | Pre-treat the sample with a selective DAT inhibitor, such as 5 µM nomifensine, for 10 minutes before and during FFN102 loading.[6] | A significant reduction in FFN102 fluorescence intensity within the cells or puncta compared to the untreated sample.[8] |
| Negative Control (No DAT Expression) | To verify the specificity of FFN102 for dopaminergic neurons. | Use cells or tissue from DAT-deficient (DAT-KO) animals.[8] | A near-complete absence of FFN102 labeling in dopaminergic regions.[8] |
| Positive Control (Stimulated Release) | To confirm that the loaded FFN102 can be released via exocytosis. | Depolarize the neurons with a high concentration of potassium (e.g., 40-50 mM KCl) or electrical stimulation.[3][6] | A decrease in fluorescence from individual puncta and a potential increase in background fluorescence as FFN102 is released into the extracellular space.[3] |
| Release Inhibition Control | To demonstrate that FFN102 release is calcium-dependent. | Stimulate release in the presence of a calcium channel blocker, such as 200 µM cadmium chloride (CdCl₂).[3] | The stimulus-evoked release of FFN102 should be blocked.[3] |
| Unstained Control | To measure background autofluorescence. | Prepare a sample of cells or tissue that has not been incubated with FFN102. | This provides a baseline fluorescence level that can be subtracted from the FFN102-labeled samples. |
Visualizations
References
- 1. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
dealing with FFN 102 mesylate signal variability and controls
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with FFN102 mesylate.
Frequently Asked Questions (FAQs)
Q1: What is FFN102 mesylate and how does it work?
FFN102 mesylate is a fluorescent false neurotransmitter that acts as a selective substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).[1][2] Its fluorescence is pH-sensitive, exhibiting higher fluorescence in the neutral environment of the extracellular space compared to the acidic interior of synaptic vesicles.[3][4][5] This property allows for the visualization of dopamine transporter activity and the dynamics of neurotransmitter release.[3][6]
Q2: What are the optimal excitation and emission wavelengths for FFN102?
The excitation and emission maxima of FFN102 are dependent on pH.[1][2]
-
At an acidic pH of 5.0 (approximating the intra-vesicular environment), the excitation maximum is around 340 nm.[1][3]
-
At a neutral pH of 7.4-7.5 (approximating the extracellular environment), the excitation maximum shifts to approximately 370 nm.[1][3]
-
The emission maximum is approximately 435-453 nm at both acidic and neutral pH.[1][3]
Q3: How should I prepare and store FFN102 mesylate?
FFN102 mesylate should be desiccated and stored at +4°C.[2] Stock solutions can be prepared in water (up to 20 mM with gentle warming) or DMSO (up to 100 mM).[1][2] For long-term storage of stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months in sealed, moisture-free containers.[7] When using a water-based stock solution, it is advisable to filter and sterilize it before use.[7]
Q4: What are some common applications of FFN102 mesylate?
FFN102 is used to:
-
Optically measure dopamine transporter (DAT) activity.[3]
-
Visualize and quantify the release of synaptic vesicle contents from individual dopaminergic terminals.[3][5]
-
Study the effects of substances like amphetamine on dopamine release.[3][8]
-
Label dopaminergic neurons and their processes in acute brain slices.[3]
-
Investigate dopamine release in sparsely innervated brain regions.[4][5]
Troubleshooting Guides
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
High background fluorescence can obscure the specific signal from FFN102-loaded terminals.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Washout | Ensure adequate washout time (e.g., 5-10 minutes) after the loading period to remove excess FFN102 from the extracellular space.[3] |
| Non-specific Binding | While FFN102 is designed to be highly polar to reduce non-specific binding, ensure that the tissue or cells are healthy and that the experimental buffer is correctly formulated.[3] |
| Autofluorescence | Acquire an image of an unstained control sample to determine the level of endogenous autofluorescence and use this to set the baseline for your analysis. |
| pH-dependent Fluorescence Increase | Upon exocytosis, FFN102 moves from the acidic vesicle to the neutral extracellular space, causing an increase in fluorescence that can elevate background.[3] This is an intrinsic property of the probe and should be accounted for during image analysis, for example, by careful background subtraction from regions devoid of puncta. |
Issue 2: Signal Variability Between Experiments or Samples
Inconsistent FFN102 signal can arise from several factors related to the experimental setup and execution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Loading | Standardize the loading concentration (typically 10 µM) and incubation time (30-45 minutes at room temperature) for all samples.[3][6] Ensure consistent temperature and oxygenation of the buffer during loading. |
| Variability in Cell/Tissue Health | Use healthy, viable cells or tissue slices. Poor tissue quality can lead to altered transporter function and inconsistent FFN102 uptake. |
| Photobleaching | Minimize exposure to the excitation light. Use the lowest laser power and shortest exposure time necessary to obtain a good signal. Acquire a baseline image and then limit continuous imaging. |
| Differences in DAT/VMAT2 Expression | If comparing different cell lines or treatment groups, be aware that variations in DAT or VMAT2 expression levels will directly impact FFN102 uptake and signal intensity. |
Issue 3: No or Weak FFN102 Signal
A lack of signal indicates a problem with FFN102 uptake or detection.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| DAT or VMAT2 Inhibition | Ensure that no unintended inhibitors of DAT or VMAT2 are present in your experimental solutions. |
| Incorrect Filter Sets/Microscope Settings | Verify that the excitation and emission filters on your microscope are appropriate for FFN102's spectral properties. |
| FFN102 Degradation | Ensure that the FFN102 mesylate and its stock solutions have been stored correctly to prevent degradation. |
| Low Transporter Expression | Confirm that your experimental model (cell line, brain region) expresses sufficient levels of DAT and VMAT2. In DAT-deficient models, FFN102 uptake is significantly reduced.[8] |
Experimental Protocols and Controls
General Protocol for FFN102 Loading in Brain Slices
-
Preparation: Prepare acute 300-µm-thick brain slices and allow them to recover for 1 hour at room temperature in oxygenated artificial cerebrospinal fluid (ACSF).[3]
-
Loading: Incubate the slices in ACSF containing 10 µM FFN102 for 30-45 minutes at room temperature.[3]
-
Washout: Transfer the slices to an imaging chamber and perfuse with oxygenated ACSF for 5-10 minutes to wash out excess probe before imaging.[3]
Key Experimental Controls
Proper controls are essential for interpreting FFN102 data correctly.
| Control Type | Purpose | Methodology | Expected Outcome |
| Negative Control (DAT Inhibition) | To confirm that FFN102 uptake is mediated by the dopamine transporter. | Pre-treat the sample with a selective DAT inhibitor, such as 5 µM nomifensine, for 10 minutes before and during FFN102 loading.[6] | A significant reduction in FFN102 fluorescence intensity within the cells or puncta compared to the untreated sample.[8] |
| Negative Control (No DAT Expression) | To verify the specificity of FFN102 for dopaminergic neurons. | Use cells or tissue from DAT-deficient (DAT-KO) animals.[8] | A near-complete absence of FFN102 labeling in dopaminergic regions.[8] |
| Positive Control (Stimulated Release) | To confirm that the loaded FFN102 can be released via exocytosis. | Depolarize the neurons with a high concentration of potassium (e.g., 40-50 mM KCl) or electrical stimulation.[3][6] | A decrease in fluorescence from individual puncta and a potential increase in background fluorescence as FFN102 is released into the extracellular space.[3] |
| Release Inhibition Control | To demonstrate that FFN102 release is calcium-dependent. | Stimulate release in the presence of a calcium channel blocker, such as 200 µM cadmium chloride (CdCl₂).[3] | The stimulus-evoked release of FFN102 should be blocked.[3] |
| Unstained Control | To measure background autofluorescence. | Prepare a sample of cells or tissue that has not been incubated with FFN102. | This provides a baseline fluorescence level that can be subtracted from the FFN102-labeled samples. |
Visualizations
References
- 1. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pnas.org [pnas.org]
FFN102 Mesylate Technical Support Center: Optimizing Incubation Time and Temperature
Welcome to the technical support center for FFN102 mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments.
Troubleshooting Guides
Optimizing the incubation time and temperature for FFN102 mesylate is critical for achieving a strong signal-to-noise ratio and ensuring the specific labeling of dopaminergic neurons. Below are tables summarizing the expected outcomes of varying these parameters and a guide to troubleshooting common issues.
Optimizing Incubation Time
The optimal incubation time for FFN102 mesylate can vary depending on the experimental system (e.g., brain slices vs. cultured cells) and the expression levels of the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).[1] While uptake is generally rapid, empirical determination of the ideal incubation time for your specific model is recommended.[1]
| Incubation Time | Expected Outcome | Potential Issues | Recommendations |
| Too Short (e.g., <15 minutes) | Low fluorescence intensity. | Weak signal, poor signal-to-noise ratio. | Increase incubation time in 15-minute increments. |
| Optimal (e.g., 30-45 minutes) | Bright and specific labeling of dopaminergic neurons.[1] | - | This is a good starting point for most applications. |
| Too Long (e.g., >60 minutes) | High background fluorescence, potential for non-specific uptake. | Decreased signal-to-noise ratio, difficulty in resolving specific structures. | Decrease incubation time or include a wash step after incubation. |
Optimizing Incubation Temperature
Temperature can significantly influence the activity of DAT, the primary transporter responsible for FFN102 mesylate uptake.[2]
| Incubation Temperature | Expected Outcome | Potential Issues | Recommendations |
| 4°C | Minimal to no uptake of FFN102 mesylate.[2] | No signal. | Use as a negative control to confirm transporter-dependent uptake. |
| Room Temperature (20-25°C) | Efficient and specific uptake.[1] | - | The recommended starting temperature for most experiments.[1] |
| 37°C | Potentially faster uptake. | May increase non-specific binding and cellular stress. | Consider for shorter incubation times, but monitor for adverse effects on cell health. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for FFN102 mesylate?
A common starting concentration for FFN102 mesylate is 10 µM.[1][3] However, it is advisable to perform a concentration titration to find the optimal concentration for your specific cell type or tissue, balancing signal intensity with potential toxicity.
Q2: My fluorescence signal is very weak. What can I do?
Several factors can contribute to a weak signal:
-
Suboptimal Incubation Time or Temperature: Refer to the tables above to ensure your incubation parameters are within the recommended range.
-
Low DAT/VMAT2 Expression: The target cells may have low levels of the transporters required for FFN102 uptake and vesicular loading. Confirm transporter expression using other methods if possible.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for FFN102 mesylate (Excitation maxima: 340 nm at pH 5, 370 nm at pH 7.5; Emission maximum: 435 nm).[4]
-
Photobleaching: Minimize exposure to the excitation light source. Use of an anti-fade mounting medium may be beneficial for fixed samples.
Q3: I am observing high background fluorescence. How can I reduce it?
High background can obscure your specific signal. Consider the following:
-
Reduce Incubation Time: Over-incubation can lead to non-specific accumulation of the probe.
-
Include a Wash Step: After incubation, gently wash the cells or tissue with fresh buffer to remove unbound FFN102 mesylate. A 5-10 minute wash is a good starting point.[1]
-
Lower FFN102 Concentration: A lower concentration may reduce background without significantly compromising the specific signal.
Q4: Can I fix my samples after FFN102 mesylate staining?
The compatibility of FFN102 mesylate with fixation methods should be empirically determined for your specific protocol. Aldehyde-based fixatives are commonly used for fluorescent probes with primary amines.
Q5: Is FFN102 mesylate toxic to cells?
FFN102 mesylate has been reported to have no apparent toxicity in in-vitro and in-situ studies.[1] However, it is always good practice to assess cell viability, especially when using higher concentrations or longer incubation times.
Experimental Protocols
Protocol 1: FFN102 Mesylate Loading in Acute Brain Slices
This protocol is adapted from established methods for labeling dopaminergic terminals in acute brain slices.[1]
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) using a vibratome and allow them to recover for at least 1 hour at room temperature in oxygenated artificial cerebrospinal fluid (ACSF).
-
Loading Solution Preparation: Prepare a 10 µM FFN102 mesylate solution in oxygenated ACSF.
-
Incubation: Transfer the brain slices to the loading solution and incubate for 30-45 minutes at room temperature.
-
Wash: After incubation, transfer the slices to an imaging chamber and perfuse with fresh, oxygenated ACSF for 5-10 minutes to wash away unbound probe.[1]
-
Imaging: Proceed with imaging using appropriate fluorescence microscopy settings.
Protocol 2: Live-Cell Imaging of FFN102 Mesylate Uptake
This protocol is designed for real-time monitoring of FFN102 mesylate uptake in cultured cells.[3]
-
Cell Preparation: Plate cells in a suitable imaging dish or plate.
-
Buffer Exchange: Wash the cells once with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at room temperature.
-
Loading and Imaging: Add HBSS containing 10 µM FFN102 mesylate to the cells. Immediately begin time-lapse imaging using a confocal microscope with appropriate settings to monitor the increase in intracellular fluorescence over time.[3]
-
Data Analysis: Measure the rate of fluorescence intensity increase within the cells to quantify the rate of FFN102 mesylate uptake.[3]
Visualizations
FFN102 Mesylate Signaling Pathway
Caption: FFN102 mesylate uptake and vesicular loading pathway.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing FFN102 mesylate incubation time.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine uptake by platelets is selective, temperature dependent and not influenced by the dopamine-D1 or dopamine-D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
- 4. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
FFN102 Mesylate Technical Support Center: Optimizing Incubation Time and Temperature
Welcome to the technical support center for FFN102 mesylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments.
Troubleshooting Guides
Optimizing the incubation time and temperature for FFN102 mesylate is critical for achieving a strong signal-to-noise ratio and ensuring the specific labeling of dopaminergic neurons. Below are tables summarizing the expected outcomes of varying these parameters and a guide to troubleshooting common issues.
Optimizing Incubation Time
The optimal incubation time for FFN102 mesylate can vary depending on the experimental system (e.g., brain slices vs. cultured cells) and the expression levels of the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2).[1] While uptake is generally rapid, empirical determination of the ideal incubation time for your specific model is recommended.[1]
| Incubation Time | Expected Outcome | Potential Issues | Recommendations |
| Too Short (e.g., <15 minutes) | Low fluorescence intensity. | Weak signal, poor signal-to-noise ratio. | Increase incubation time in 15-minute increments. |
| Optimal (e.g., 30-45 minutes) | Bright and specific labeling of dopaminergic neurons.[1] | - | This is a good starting point for most applications. |
| Too Long (e.g., >60 minutes) | High background fluorescence, potential for non-specific uptake. | Decreased signal-to-noise ratio, difficulty in resolving specific structures. | Decrease incubation time or include a wash step after incubation. |
Optimizing Incubation Temperature
Temperature can significantly influence the activity of DAT, the primary transporter responsible for FFN102 mesylate uptake.[2]
| Incubation Temperature | Expected Outcome | Potential Issues | Recommendations |
| 4°C | Minimal to no uptake of FFN102 mesylate.[2] | No signal. | Use as a negative control to confirm transporter-dependent uptake. |
| Room Temperature (20-25°C) | Efficient and specific uptake.[1] | - | The recommended starting temperature for most experiments.[1] |
| 37°C | Potentially faster uptake. | May increase non-specific binding and cellular stress. | Consider for shorter incubation times, but monitor for adverse effects on cell health. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for FFN102 mesylate?
A common starting concentration for FFN102 mesylate is 10 µM.[1][3] However, it is advisable to perform a concentration titration to find the optimal concentration for your specific cell type or tissue, balancing signal intensity with potential toxicity.
Q2: My fluorescence signal is very weak. What can I do?
Several factors can contribute to a weak signal:
-
Suboptimal Incubation Time or Temperature: Refer to the tables above to ensure your incubation parameters are within the recommended range.
-
Low DAT/VMAT2 Expression: The target cells may have low levels of the transporters required for FFN102 uptake and vesicular loading. Confirm transporter expression using other methods if possible.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for FFN102 mesylate (Excitation maxima: 340 nm at pH 5, 370 nm at pH 7.5; Emission maximum: 435 nm).[4]
-
Photobleaching: Minimize exposure to the excitation light source. Use of an anti-fade mounting medium may be beneficial for fixed samples.
Q3: I am observing high background fluorescence. How can I reduce it?
High background can obscure your specific signal. Consider the following:
-
Reduce Incubation Time: Over-incubation can lead to non-specific accumulation of the probe.
-
Include a Wash Step: After incubation, gently wash the cells or tissue with fresh buffer to remove unbound FFN102 mesylate. A 5-10 minute wash is a good starting point.[1]
-
Lower FFN102 Concentration: A lower concentration may reduce background without significantly compromising the specific signal.
Q4: Can I fix my samples after FFN102 mesylate staining?
The compatibility of FFN102 mesylate with fixation methods should be empirically determined for your specific protocol. Aldehyde-based fixatives are commonly used for fluorescent probes with primary amines.
Q5: Is FFN102 mesylate toxic to cells?
FFN102 mesylate has been reported to have no apparent toxicity in in-vitro and in-situ studies.[1] However, it is always good practice to assess cell viability, especially when using higher concentrations or longer incubation times.
Experimental Protocols
Protocol 1: FFN102 Mesylate Loading in Acute Brain Slices
This protocol is adapted from established methods for labeling dopaminergic terminals in acute brain slices.[1]
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) using a vibratome and allow them to recover for at least 1 hour at room temperature in oxygenated artificial cerebrospinal fluid (ACSF).
-
Loading Solution Preparation: Prepare a 10 µM FFN102 mesylate solution in oxygenated ACSF.
-
Incubation: Transfer the brain slices to the loading solution and incubate for 30-45 minutes at room temperature.
-
Wash: After incubation, transfer the slices to an imaging chamber and perfuse with fresh, oxygenated ACSF for 5-10 minutes to wash away unbound probe.[1]
-
Imaging: Proceed with imaging using appropriate fluorescence microscopy settings.
Protocol 2: Live-Cell Imaging of FFN102 Mesylate Uptake
This protocol is designed for real-time monitoring of FFN102 mesylate uptake in cultured cells.[3]
-
Cell Preparation: Plate cells in a suitable imaging dish or plate.
-
Buffer Exchange: Wash the cells once with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at room temperature.
-
Loading and Imaging: Add HBSS containing 10 µM FFN102 mesylate to the cells. Immediately begin time-lapse imaging using a confocal microscope with appropriate settings to monitor the increase in intracellular fluorescence over time.[3]
-
Data Analysis: Measure the rate of fluorescence intensity increase within the cells to quantify the rate of FFN102 mesylate uptake.[3]
Visualizations
FFN102 Mesylate Signaling Pathway
Caption: FFN102 mesylate uptake and vesicular loading pathway.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing FFN102 mesylate incubation time.
Troubleshooting Logic for Low Signal Intensity
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine uptake by platelets is selective, temperature dependent and not influenced by the dopamine-D1 or dopamine-D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
- 4. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
FFN 102 mesylate artifacts and how to avoid them in microscopy
Welcome to the technical support center for FFN102 mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing FFN102 mesylate for microscopy applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and help you avoid artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is FFN102 mesylate and how does it work?
A1: FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a selective probe for dopamine transporters (DAT) and vesicular monoamine transporters 2 (VMAT2). Its fluorescence is pH-sensitive; it exhibits greater fluorescence emission in the neutral pH of the extracellular space compared to the acidic environment within synaptic vesicles.[1][2] This property allows for the optical measurement of synaptic vesicle content release. When a vesicle containing FFN102 fuses with the cell membrane during exocytosis, the probe is released into the more neutral pH of the synaptic cleft, resulting in a detectable increase in fluorescence, often referred to as a "flash".[3]
Q2: What are the primary applications of FFN102 mesylate in microscopy?
A2: FFN102 mesylate is primarily used for:
-
Selective labeling of dopaminergic neurons: Due to its uptake by DAT, FFN102 selectively accumulates in dopamine-producing neurons.[1][2]
-
Visualizing dopamine transporter activity: The rate of FFN102 uptake can be used as a measure of DAT function.[1][2]
-
Monitoring dopamine release at individual synapses: The pH-dependent fluorescence of FFN102 allows for the real-time optical detection of neurotransmitter release.[1][2]
-
Studying the effects of drugs on the dopamine system: Researchers can observe how psychoactive drugs, like amphetamines, affect the uptake and release of FFN102, providing insights into their mechanisms of action.[1]
Q3: What are the excitation and emission maxima of FFN102 mesylate?
A3: The excitation and emission maxima of FFN102 are pH-dependent. At a pH of 5.0 (approximating the intra-vesicular environment), the excitation maximum is 340 nm. At a pH of 7.5 (approximating the extracellular environment), the excitation maximum is 370 nm. The emission maximum is approximately 435 nm at both pH levels. For two-photon microscopy, an excitation wavelength of 760 nm is commonly used.[1]
Troubleshooting Guide: FFN102 Mesylate Artifacts and How to Avoid Them
This guide addresses specific issues that users may encounter during microscopy experiments with FFN102 mesylate.
| Problem/Artifact | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Suboptimal background subtraction: The pH-dependent nature of FFN102 fluorescence can complicate background correction, as the release of the probe into the neutral extracellular space increases overall background fluorescence.[1][4] 2. Non-specific binding: Although designed to be highly polar to minimize this, some non-specific labeling can occur.[1] 3. Autofluorescence of the tissue. | 1. Use appropriate image analysis techniques: Implement background subtraction methods that account for a dynamic background. Consider using a pH-independent fluorescent marker for comparison if possible. 2. Optimize washing steps: After incubation with FFN102, ensure thorough washing of the tissue or cells to remove unbound probe.[1] 3. Acquire pre-staining images: Capture images of the unstained sample to establish a baseline for autofluorescence. |
| Low Signal-to-Noise Ratio (SNR) | 1. Low probe concentration: Insufficient FFN102 concentration may lead to weak labeling. 2. Inefficient uptake: Reduced DAT or VMAT2 activity in the experimental model can lead to poor loading.[1] 3. Photobleaching: Although FFN102 is described as photochemically stable, prolonged exposure to high-intensity light can cause signal loss.[1] | 1. Optimize FFN102 concentration: A typical starting concentration is 10 µM, but this may need to be adjusted based on the specific cell type or tissue preparation.[1][5] 2. Verify transporter expression and function: Confirm that your experimental system expresses functional DAT and VMAT2. 3. Minimize light exposure: Use the lowest possible laser power and exposure time necessary to obtain a clear signal. For live-cell imaging, consider time-lapse protocols with longer intervals between acquisitions. |
| Non-specific Labeling of Structures | Labeling of blood vessels: Some studies have reported the occasional labeling of what appear to be blood vessels in brain slice preparations.[1] | Confirm with anatomical markers: If non-neuronal structures are labeled, use specific markers for those structures (e.g., markers for endothelial cells) to confirm their identity. Focus analysis on confirmed dopaminergic regions, for example, by co-localization with a dopaminergic marker like TH-GFP.[1] |
| Difficulty Observing Release Events ("Flashes") | 1. Slow destaining kinetics: The destaining kinetics of FFN102 can be slower compared to other probes like FFN200, which may make individual release events harder to resolve.[4] 2. Inadequate temporal resolution: The imaging frame rate may be too slow to capture the rapid dynamics of exocytosis. | 1. Consider alternative probes for kinetic studies: For experiments focused on the precise kinetics of release, a pH-independent probe like FFN200 might be more suitable.[4] 2. Increase imaging speed: Use a higher frame rate or line-scanning mode if your microscopy system allows, while being mindful of potential phototoxicity. |
| Phototoxicity | Excessive light exposure: High-intensity or prolonged illumination can induce cellular damage, especially in live-cell imaging. | Optimize imaging parameters: Use the lowest laser power and shortest exposure time that provide an adequate signal. Reduce the frequency of image acquisition in time-lapse experiments. |
Experimental Protocols
Key Experiment: Live-Cell Imaging of FFN102 Uptake and Release in Brain Slices
This protocol is adapted from Rodriguez et al. (2013).[1]
1. Brain Slice Preparation:
- Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
- Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) using a vibratome in ice-cold, oxygenated ACSF.
- Allow slices to recover in oxygenated ACSF at 34°C for 30 minutes, and then at room temperature for at least 1 hour before use.
2. FFN102 Loading:
- Incubate the brain slices in a solution of 10 µM FFN102 mesylate in oxygenated ACSF for 30-45 minutes at room temperature.[1]
- For control experiments to confirm DAT-dependent uptake, pre-incubate slices with a DAT inhibitor (e.g., 1 µM nomifensine) for 10 minutes before adding FFN102.[1]
3. Imaging Preparation:
- Transfer the FFN102-loaded slice to an imaging chamber on the microscope stage.
- Continuously perfuse the slice with oxygenated ACSF at a rate of 1-3 mL/min.
- Allow the slice to wash in the perfusion chamber for 5-10 minutes before starting image acquisition.[1]
4. Two-Photon Microscopy:
- Use a two-photon microscope equipped with a water-immersion objective.
- Excite FFN102 using a laser tuned to 760 nm.[1]
- Collect the emitted fluorescence in the range of 430-470 nm.[1]
- If co-labeling with a green fluorescent protein (e.g., TH-GFP), use a second excitation wavelength (e.g., 910 nm) and a separate emission filter (e.g., 510-580 nm).[1]
5. Stimulation of Release:
- To evoke neurotransmitter release, locally apply a high potassium ACSF solution (e.g., 40 mM KCl) or use electrical stimulation.
- Alternatively, to study amphetamine-induced release, perfuse the slice with ACSF containing the desired concentration of amphetamine.[1]
6. Data Acquisition and Analysis:
- Acquire time-lapse images to monitor the fluorescence changes.
- Measure the fluorescence intensity of individual puncta (representing presynaptic terminals) and the background over time.
- Analyze the rate of fluorescence increase during uptake and the rate of fluorescence decrease (destaining) or the appearance of "flashes" during release.
Visualizations
Caption: Signaling pathway of FFN102 in a dopaminergic neuron.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]
- 3. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
FFN 102 mesylate artifacts and how to avoid them in microscopy
Welcome to the technical support center for FFN102 mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing FFN102 mesylate for microscopy applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and help you avoid artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is FFN102 mesylate and how does it work?
A1: FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a selective probe for dopamine transporters (DAT) and vesicular monoamine transporters 2 (VMAT2). Its fluorescence is pH-sensitive; it exhibits greater fluorescence emission in the neutral pH of the extracellular space compared to the acidic environment within synaptic vesicles.[1][2] This property allows for the optical measurement of synaptic vesicle content release. When a vesicle containing FFN102 fuses with the cell membrane during exocytosis, the probe is released into the more neutral pH of the synaptic cleft, resulting in a detectable increase in fluorescence, often referred to as a "flash".[3]
Q2: What are the primary applications of FFN102 mesylate in microscopy?
A2: FFN102 mesylate is primarily used for:
-
Selective labeling of dopaminergic neurons: Due to its uptake by DAT, FFN102 selectively accumulates in dopamine-producing neurons.[1][2]
-
Visualizing dopamine transporter activity: The rate of FFN102 uptake can be used as a measure of DAT function.[1][2]
-
Monitoring dopamine release at individual synapses: The pH-dependent fluorescence of FFN102 allows for the real-time optical detection of neurotransmitter release.[1][2]
-
Studying the effects of drugs on the dopamine system: Researchers can observe how psychoactive drugs, like amphetamines, affect the uptake and release of FFN102, providing insights into their mechanisms of action.[1]
Q3: What are the excitation and emission maxima of FFN102 mesylate?
A3: The excitation and emission maxima of FFN102 are pH-dependent. At a pH of 5.0 (approximating the intra-vesicular environment), the excitation maximum is 340 nm. At a pH of 7.5 (approximating the extracellular environment), the excitation maximum is 370 nm. The emission maximum is approximately 435 nm at both pH levels. For two-photon microscopy, an excitation wavelength of 760 nm is commonly used.[1]
Troubleshooting Guide: FFN102 Mesylate Artifacts and How to Avoid Them
This guide addresses specific issues that users may encounter during microscopy experiments with FFN102 mesylate.
| Problem/Artifact | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Suboptimal background subtraction: The pH-dependent nature of FFN102 fluorescence can complicate background correction, as the release of the probe into the neutral extracellular space increases overall background fluorescence.[1][4] 2. Non-specific binding: Although designed to be highly polar to minimize this, some non-specific labeling can occur.[1] 3. Autofluorescence of the tissue. | 1. Use appropriate image analysis techniques: Implement background subtraction methods that account for a dynamic background. Consider using a pH-independent fluorescent marker for comparison if possible. 2. Optimize washing steps: After incubation with FFN102, ensure thorough washing of the tissue or cells to remove unbound probe.[1] 3. Acquire pre-staining images: Capture images of the unstained sample to establish a baseline for autofluorescence. |
| Low Signal-to-Noise Ratio (SNR) | 1. Low probe concentration: Insufficient FFN102 concentration may lead to weak labeling. 2. Inefficient uptake: Reduced DAT or VMAT2 activity in the experimental model can lead to poor loading.[1] 3. Photobleaching: Although FFN102 is described as photochemically stable, prolonged exposure to high-intensity light can cause signal loss.[1] | 1. Optimize FFN102 concentration: A typical starting concentration is 10 µM, but this may need to be adjusted based on the specific cell type or tissue preparation.[1][5] 2. Verify transporter expression and function: Confirm that your experimental system expresses functional DAT and VMAT2. 3. Minimize light exposure: Use the lowest possible laser power and exposure time necessary to obtain a clear signal. For live-cell imaging, consider time-lapse protocols with longer intervals between acquisitions. |
| Non-specific Labeling of Structures | Labeling of blood vessels: Some studies have reported the occasional labeling of what appear to be blood vessels in brain slice preparations.[1] | Confirm with anatomical markers: If non-neuronal structures are labeled, use specific markers for those structures (e.g., markers for endothelial cells) to confirm their identity. Focus analysis on confirmed dopaminergic regions, for example, by co-localization with a dopaminergic marker like TH-GFP.[1] |
| Difficulty Observing Release Events ("Flashes") | 1. Slow destaining kinetics: The destaining kinetics of FFN102 can be slower compared to other probes like FFN200, which may make individual release events harder to resolve.[4] 2. Inadequate temporal resolution: The imaging frame rate may be too slow to capture the rapid dynamics of exocytosis. | 1. Consider alternative probes for kinetic studies: For experiments focused on the precise kinetics of release, a pH-independent probe like FFN200 might be more suitable.[4] 2. Increase imaging speed: Use a higher frame rate or line-scanning mode if your microscopy system allows, while being mindful of potential phototoxicity. |
| Phototoxicity | Excessive light exposure: High-intensity or prolonged illumination can induce cellular damage, especially in live-cell imaging. | Optimize imaging parameters: Use the lowest laser power and shortest exposure time that provide an adequate signal. Reduce the frequency of image acquisition in time-lapse experiments. |
Experimental Protocols
Key Experiment: Live-Cell Imaging of FFN102 Uptake and Release in Brain Slices
This protocol is adapted from Rodriguez et al. (2013).[1]
1. Brain Slice Preparation:
- Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
- Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) using a vibratome in ice-cold, oxygenated ACSF.
- Allow slices to recover in oxygenated ACSF at 34°C for 30 minutes, and then at room temperature for at least 1 hour before use.
2. FFN102 Loading:
- Incubate the brain slices in a solution of 10 µM FFN102 mesylate in oxygenated ACSF for 30-45 minutes at room temperature.[1]
- For control experiments to confirm DAT-dependent uptake, pre-incubate slices with a DAT inhibitor (e.g., 1 µM nomifensine) for 10 minutes before adding FFN102.[1]
3. Imaging Preparation:
- Transfer the FFN102-loaded slice to an imaging chamber on the microscope stage.
- Continuously perfuse the slice with oxygenated ACSF at a rate of 1-3 mL/min.
- Allow the slice to wash in the perfusion chamber for 5-10 minutes before starting image acquisition.[1]
4. Two-Photon Microscopy:
- Use a two-photon microscope equipped with a water-immersion objective.
- Excite FFN102 using a laser tuned to 760 nm.[1]
- Collect the emitted fluorescence in the range of 430-470 nm.[1]
- If co-labeling with a green fluorescent protein (e.g., TH-GFP), use a second excitation wavelength (e.g., 910 nm) and a separate emission filter (e.g., 510-580 nm).[1]
5. Stimulation of Release:
- To evoke neurotransmitter release, locally apply a high potassium ACSF solution (e.g., 40 mM KCl) or use electrical stimulation.
- Alternatively, to study amphetamine-induced release, perfuse the slice with ACSF containing the desired concentration of amphetamine.[1]
6. Data Acquisition and Analysis:
- Acquire time-lapse images to monitor the fluorescence changes.
- Measure the fluorescence intensity of individual puncta (representing presynaptic terminals) and the background over time.
- Analyze the rate of fluorescence increase during uptake and the rate of fluorescence decrease (destaining) or the appearance of "flashes" during release.
Visualizations
Caption: Signaling pathway of FFN102 in a dopaminergic neuron.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]
- 3. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]
Technical Support Center: FFN102 Mesylate Deep Tissue Imaging
Welcome to the technical support center for FFN102 mesylate imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the unique challenges encountered when using FFN102 mesylate for deep tissue imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is FFN102 mesylate and what is its primary application?
FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a selective substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). Its primary application is in the fluorescent imaging of dopaminergic neurons, allowing for the visualization of dopamine uptake, storage in vesicles, and release.[1]
Q2: What are the spectral properties of FFN102 mesylate?
FFN102 is a pH-sensitive fluorophore.
-
Excitation: The excitation maximum shifts from approximately 340 nm at an acidic pH of 5.0 (characteristic of synaptic vesicles) to 370 nm at a neutral pH of 7.5 (cytoplasmic pH).[1] For two-photon microscopy, an excitation wavelength of around 760 nm is commonly used.[1]
-
Emission: The emission maximum is approximately 435-453 nm and is independent of pH.[1] However, the fluorescence intensity is highly pH-dependent, with greater emission in neutral environments compared to acidic ones.[1]
Q3: Why is two-photon microscopy recommended for FFN102 imaging in deep tissue?
Two-photon microscopy offers several advantages for deep tissue imaging with FFN102:
-
Increased Penetration Depth: The use of longer excitation wavelengths (in the near-infrared range) reduces light scattering, allowing for imaging deeper into tissue compared to conventional one-photon confocal microscopy.[2][3]
-
Reduced Phototoxicity and Photobleaching: Excitation is confined to the focal volume, minimizing damage to the surrounding tissue and reducing the photobleaching of the fluorophore.
-
Improved Signal-to-Noise Ratio (SNR): By localizing the excitation, out-of-focus fluorescence is minimized, leading to a better signal-to-background ratio.[4]
Q4: Is FFN102 compatible with tissue clearing techniques?
The compatibility of FFN102 with tissue clearing protocols that utilize organic solvents (e.g., BABB, 3DISCO, iDISCO) may be limited, as these methods can quench the fluorescence of chemical dyes.[5] Aqueous-based clearing methods may offer better preservation of the FFN102 signal. However, specific compatibility data for FFN102 with various clearing agents is not extensively documented. It is recommended to perform a pilot study to assess the retention of FFN102 fluorescence with your chosen clearing protocol.
Troubleshooting Guide
This guide addresses common issues encountered during deep tissue imaging with FFN102 mesylate.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inadequate Probe Concentration or Incubation Time: Insufficient FFN102 has been taken up by the dopaminergic neurons. | Optimize the FFN102 concentration (typically around 10 µM) and incubation time (30-45 minutes at room temperature) to ensure sufficient loading into presynaptic terminals.[1] |
| Low Expression of DAT/VMAT2: The tissue region being imaged may have a low density of dopaminergic terminals. | Confirm the presence of dopaminergic neurons in your region of interest using an alternative method, such as immunohistochemistry for tyrosine hydroxylase (TH). | |
| Incorrect Excitation/Emission Settings: The microscope's laser and detectors are not optimally configured for FFN102. | For two-photon imaging, use an excitation wavelength of approximately 760 nm.[1] Set the emission detection window to capture the 435-470 nm range.[1] | |
| Photobleaching: High laser power or prolonged exposure has led to the degradation of the FFN102 fluorophore. | Reduce the laser power to the minimum level required for adequate signal detection. Minimize the duration of light exposure by using faster scan speeds or acquiring fewer frames. | |
| High Background/Low Signal-to-Noise Ratio (SNR) | Autofluorescence: Endogenous fluorophores in the tissue are contributing to background noise. | Tissue autofluorescence is a common challenge in deep tissue imaging.[6] Consider acquiring a pre-staining image to assess the level of autofluorescence. If significant, you may need to apply background subtraction algorithms during image analysis. |
| Light Scattering: As imaging depth increases, scattering of both excitation and emission light becomes more pronounced, reducing the signal that reaches the detector. | Ensure your microscope is equipped with a high-sensitivity, non-descanned detector to maximize the collection of scattered emission photons. Optimize the laser power to compensate for signal attenuation at deeper imaging depths, being mindful of potential phototoxicity. | |
| Non-specific Staining: FFN102 may be accumulating in non-dopaminergic structures. | FFN102 is designed to be highly polar to minimize passive membrane diffusion and non-specific labeling.[1] However, if non-specific staining is suspected, confirm the colocalization of the FFN102 signal with a known marker for dopaminergic neurons, such as TH-GFP.[1] | |
| Poor Image Resolution at Depth | Tissue-Induced Optical Aberrations: The deeper the imaging plane, the more the light path is distorted by the tissue, leading to a loss of resolution. | While challenging to completely eliminate, using a high numerical aperture (NA) objective lens specifically designed for deep tissue imaging can help mitigate this effect. Adaptive optics can also be employed to correct for tissue-induced aberrations. |
| Suboptimal Tissue Preparation: The health and quality of the tissue slice can significantly impact imaging quality. | Ensure that acute brain slices are properly prepared and maintained in oxygenated artificial cerebrospinal fluid (ACSF) throughout the experiment to preserve their physiological integrity. |
Quantitative Data Summary
| Parameter | Value | Reference |
| One-Photon Excitation Maximum (pH 5.0) | ~340 nm | [1] |
| One-Photon Excitation Maximum (pH 7.4) | ~370 nm | [1] |
| Two-Photon Excitation Wavelength | ~760 nm | [1] |
| Emission Maximum | ~435 - 453 nm | [1] |
| Molar Mass | 335.76 g/mol | |
| Recommended Concentration for Slices | 10 µM | [1] |
| Recommended Incubation Time | 30 - 45 minutes | [1] |
Experimental Protocols
Protocol 1: FFN102 Labeling of Acute Brain Slices
This protocol is adapted from established methods for labeling dopaminergic neurons in acute brain slices.[1]
Materials:
-
FFN102 mesylate
-
Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O₂ / 5% CO₂
-
Vibratome or tissue chopper
-
Incubation chamber
-
Two-photon microscope
Procedure:
-
Prepare acute brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated ACSF.
-
Allow the slices to recover in an incubation chamber with oxygenated ACSF at room temperature for at least 1 hour.
-
Prepare a 10 µM solution of FFN102 mesylate in oxygenated ACSF.
-
Incubate the brain slices in the FFN102 solution for 30-45 minutes at room temperature.
-
Transfer the labeled slice to the imaging chamber of the two-photon microscope.
-
Continuously perfuse the slice with oxygenated ACSF for 5-10 minutes to wash out excess FFN102 before imaging.[1]
Protocol 2: Two-Photon Imaging of FFN102-Labeled Tissue
Equipment:
-
Two-photon laser scanning microscope equipped with a tunable near-infrared laser (e.g., Ti:Sapphire).
-
High numerical aperture (NA) water-immersion objective lens.
-
High-sensitivity non-descanned detectors.
Imaging Parameters:
-
Set the laser excitation wavelength to approximately 760 nm.[1]
-
Adjust the laser power to achieve an adequate signal-to-noise ratio, especially when imaging deep into the tissue. Start with a low power and gradually increase to avoid phototoxicity.
-
Set the emission filter to collect fluorescence in the 430-470 nm range.[1]
-
Acquire images as a z-stack to visualize the three-dimensional structure of the labeled neurons.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: FFN102 is taken up from the extracellular space into dopaminergic neurons via DAT and then sequestered into synaptic vesicles by VMAT2.
Experimental Workflow for Troubleshooting Poor Signal
Caption: A stepwise guide to diagnosing and resolving issues of weak or absent FFN102 fluorescence signal during deep tissue imaging experiments.
Logical Relationships of Deep Tissue Imaging Challenges
Caption: Interrelated factors contributing to the challenges of obtaining high-quality FFN102 fluorescence signals from deep within biological tissues.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deep tissue two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microscopist.co.uk [microscopist.co.uk]
- 4. Two-photon focal modulation microscopy for high-resolution imaging in deep tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid methods for the evaluation of fluorescent reporters in tissue clearing and the segmentation of large vascular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: FFN102 Mesylate Deep Tissue Imaging
Welcome to the technical support center for FFN102 mesylate imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the unique challenges encountered when using FFN102 mesylate for deep tissue imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is FFN102 mesylate and what is its primary application?
FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a selective substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2). Its primary application is in the fluorescent imaging of dopaminergic neurons, allowing for the visualization of dopamine uptake, storage in vesicles, and release.[1]
Q2: What are the spectral properties of FFN102 mesylate?
FFN102 is a pH-sensitive fluorophore.
-
Excitation: The excitation maximum shifts from approximately 340 nm at an acidic pH of 5.0 (characteristic of synaptic vesicles) to 370 nm at a neutral pH of 7.5 (cytoplasmic pH).[1] For two-photon microscopy, an excitation wavelength of around 760 nm is commonly used.[1]
-
Emission: The emission maximum is approximately 435-453 nm and is independent of pH.[1] However, the fluorescence intensity is highly pH-dependent, with greater emission in neutral environments compared to acidic ones.[1]
Q3: Why is two-photon microscopy recommended for FFN102 imaging in deep tissue?
Two-photon microscopy offers several advantages for deep tissue imaging with FFN102:
-
Increased Penetration Depth: The use of longer excitation wavelengths (in the near-infrared range) reduces light scattering, allowing for imaging deeper into tissue compared to conventional one-photon confocal microscopy.[2][3]
-
Reduced Phototoxicity and Photobleaching: Excitation is confined to the focal volume, minimizing damage to the surrounding tissue and reducing the photobleaching of the fluorophore.
-
Improved Signal-to-Noise Ratio (SNR): By localizing the excitation, out-of-focus fluorescence is minimized, leading to a better signal-to-background ratio.[4]
Q4: Is FFN102 compatible with tissue clearing techniques?
The compatibility of FFN102 with tissue clearing protocols that utilize organic solvents (e.g., BABB, 3DISCO, iDISCO) may be limited, as these methods can quench the fluorescence of chemical dyes.[5] Aqueous-based clearing methods may offer better preservation of the FFN102 signal. However, specific compatibility data for FFN102 with various clearing agents is not extensively documented. It is recommended to perform a pilot study to assess the retention of FFN102 fluorescence with your chosen clearing protocol.
Troubleshooting Guide
This guide addresses common issues encountered during deep tissue imaging with FFN102 mesylate.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inadequate Probe Concentration or Incubation Time: Insufficient FFN102 has been taken up by the dopaminergic neurons. | Optimize the FFN102 concentration (typically around 10 µM) and incubation time (30-45 minutes at room temperature) to ensure sufficient loading into presynaptic terminals.[1] |
| Low Expression of DAT/VMAT2: The tissue region being imaged may have a low density of dopaminergic terminals. | Confirm the presence of dopaminergic neurons in your region of interest using an alternative method, such as immunohistochemistry for tyrosine hydroxylase (TH). | |
| Incorrect Excitation/Emission Settings: The microscope's laser and detectors are not optimally configured for FFN102. | For two-photon imaging, use an excitation wavelength of approximately 760 nm.[1] Set the emission detection window to capture the 435-470 nm range.[1] | |
| Photobleaching: High laser power or prolonged exposure has led to the degradation of the FFN102 fluorophore. | Reduce the laser power to the minimum level required for adequate signal detection. Minimize the duration of light exposure by using faster scan speeds or acquiring fewer frames. | |
| High Background/Low Signal-to-Noise Ratio (SNR) | Autofluorescence: Endogenous fluorophores in the tissue are contributing to background noise. | Tissue autofluorescence is a common challenge in deep tissue imaging.[6] Consider acquiring a pre-staining image to assess the level of autofluorescence. If significant, you may need to apply background subtraction algorithms during image analysis. |
| Light Scattering: As imaging depth increases, scattering of both excitation and emission light becomes more pronounced, reducing the signal that reaches the detector. | Ensure your microscope is equipped with a high-sensitivity, non-descanned detector to maximize the collection of scattered emission photons. Optimize the laser power to compensate for signal attenuation at deeper imaging depths, being mindful of potential phototoxicity. | |
| Non-specific Staining: FFN102 may be accumulating in non-dopaminergic structures. | FFN102 is designed to be highly polar to minimize passive membrane diffusion and non-specific labeling.[1] However, if non-specific staining is suspected, confirm the colocalization of the FFN102 signal with a known marker for dopaminergic neurons, such as TH-GFP.[1] | |
| Poor Image Resolution at Depth | Tissue-Induced Optical Aberrations: The deeper the imaging plane, the more the light path is distorted by the tissue, leading to a loss of resolution. | While challenging to completely eliminate, using a high numerical aperture (NA) objective lens specifically designed for deep tissue imaging can help mitigate this effect. Adaptive optics can also be employed to correct for tissue-induced aberrations. |
| Suboptimal Tissue Preparation: The health and quality of the tissue slice can significantly impact imaging quality. | Ensure that acute brain slices are properly prepared and maintained in oxygenated artificial cerebrospinal fluid (ACSF) throughout the experiment to preserve their physiological integrity. |
Quantitative Data Summary
| Parameter | Value | Reference |
| One-Photon Excitation Maximum (pH 5.0) | ~340 nm | [1] |
| One-Photon Excitation Maximum (pH 7.4) | ~370 nm | [1] |
| Two-Photon Excitation Wavelength | ~760 nm | [1] |
| Emission Maximum | ~435 - 453 nm | [1] |
| Molar Mass | 335.76 g/mol | |
| Recommended Concentration for Slices | 10 µM | [1] |
| Recommended Incubation Time | 30 - 45 minutes | [1] |
Experimental Protocols
Protocol 1: FFN102 Labeling of Acute Brain Slices
This protocol is adapted from established methods for labeling dopaminergic neurons in acute brain slices.[1]
Materials:
-
FFN102 mesylate
-
Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O₂ / 5% CO₂
-
Vibratome or tissue chopper
-
Incubation chamber
-
Two-photon microscope
Procedure:
-
Prepare acute brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated ACSF.
-
Allow the slices to recover in an incubation chamber with oxygenated ACSF at room temperature for at least 1 hour.
-
Prepare a 10 µM solution of FFN102 mesylate in oxygenated ACSF.
-
Incubate the brain slices in the FFN102 solution for 30-45 minutes at room temperature.
-
Transfer the labeled slice to the imaging chamber of the two-photon microscope.
-
Continuously perfuse the slice with oxygenated ACSF for 5-10 minutes to wash out excess FFN102 before imaging.[1]
Protocol 2: Two-Photon Imaging of FFN102-Labeled Tissue
Equipment:
-
Two-photon laser scanning microscope equipped with a tunable near-infrared laser (e.g., Ti:Sapphire).
-
High numerical aperture (NA) water-immersion objective lens.
-
High-sensitivity non-descanned detectors.
Imaging Parameters:
-
Set the laser excitation wavelength to approximately 760 nm.[1]
-
Adjust the laser power to achieve an adequate signal-to-noise ratio, especially when imaging deep into the tissue. Start with a low power and gradually increase to avoid phototoxicity.
-
Set the emission filter to collect fluorescence in the 430-470 nm range.[1]
-
Acquire images as a z-stack to visualize the three-dimensional structure of the labeled neurons.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: FFN102 is taken up from the extracellular space into dopaminergic neurons via DAT and then sequestered into synaptic vesicles by VMAT2.
Experimental Workflow for Troubleshooting Poor Signal
Caption: A stepwise guide to diagnosing and resolving issues of weak or absent FFN102 fluorescence signal during deep tissue imaging experiments.
Logical Relationships of Deep Tissue Imaging Challenges
Caption: Interrelated factors contributing to the challenges of obtaining high-quality FFN102 fluorescence signals from deep within biological tissues.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deep tissue two-photon microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microscopist.co.uk [microscopist.co.uk]
- 4. Two-photon focal modulation microscopy for high-resolution imaging in deep tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid methods for the evaluation of fluorescent reporters in tissue clearing and the segmentation of large vascular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Addressing the autofluorescence issue in deep tissue imaging by two-photon microscopy: the significance of far-red emitting dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: FFN102 Mesylate Labeling and DAT Specificity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using FFN102 mesylate to label dopamine transporters (DAT).
Troubleshooting Guides
Issue: High background fluorescence obscuring specific DAT labeling.
| Potential Cause | Recommended Solution |
| Excess FFN102 Concentration | Titrate the FFN102 mesylate concentration to the lowest effective level. Start with the recommended concentration (e.g., 10 µM for brain slices) and perform a dilution series to find the optimal signal-to-noise ratio for your specific application. |
| Non-specific Binding | 1. Reduce Incubation Time: Minimize the incubation period to the shortest time necessary to achieve adequate signal. 2. Optimize Washing Steps: Increase the number and duration of wash steps with an appropriate buffer (e.g., HBSS or ACSF) after FFN102 incubation to remove unbound probe. The inclusion of a mild detergent like 0.2% Tween 20 in the wash buffer can also help. 3. Use of Blocking Agents: While not standard for FFN102, if significant non-specific binding is suspected, consider a pre-incubation step with a suitable blocking agent. |
| Autofluorescence | 1. Pre-photobleaching: Expose the tissue to the excitation wavelength before adding FFN102 to bleach endogenous fluorophores. 2. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to differentiate the FFN102 signal from the autofluorescence spectrum. 3. Control Sample: Image an unstained section of your tissue to assess the level of autofluorescence. |
| Passive Membrane Diffusion | FFN102 is designed to be highly polar to minimize passive diffusion.[1] However, if cell or tissue health is compromised, membrane integrity may be reduced. Ensure optimal sample preparation and health. |
Issue: Weak or no FFN102 signal in known dopaminergic regions.
| Potential Cause | Recommended Solution |
| Low DAT Expression | FFN102 uptake is dependent on DAT expression levels.[1] In systems with low DAT density, the signal may be weak. Consider using a positive control with high DAT expression to validate your protocol. FFN102 accumulation has not been observed in some cultured postnatal neurons, possibly due to lower DAT or VMAT2 levels.[1] |
| Suboptimal Protocol | 1. Verify FFN102 Concentration: Ensure the final concentration of FFN102 is correct. 2. Check Incubation Time and Temperature: Ensure adequate incubation time and appropriate temperature for your experimental setup. For brain slices, a 30-minute incubation is a common starting point.[1] |
| Incorrect Filter/Wavelength Settings | Verify that the excitation and emission wavelengths on your microscope are correctly set for FFN102. The excitation maximum is 370 nm at pH 7.5, and the emission maximum is 435 nm.[2][3] |
| FFN102 Degradation | Store FFN102 mesylate desiccated at +4°C and protect it from light.[2][3] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
Issue: Suspected off-target labeling.
| Potential Cause | Recommended Solution |
| Binding to other Monoamine Transporters | FFN102 is highly selective for DAT and VMAT2.[2][3] It has been shown to have no significant binding to a panel of 38 CNS receptors, including serotonin receptors, and a human norepinephrine transporter (NET) binding assay was negative.[1] However, to confirm DAT-specific uptake in your system, perform a control experiment with a selective DAT inhibitor. |
| Labeling of Non-neuronal Structures | Occasional labeling of structures resembling blood vessels has been observed.[1] This is a known, though infrequent, artifact. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the FFN102 signal I'm observing is specific to DAT?
A1: The most effective way to confirm DAT specificity is to use a selective DAT inhibitor as a negative control. Pre-incubate your sample with a DAT inhibitor such as nomifensine (e.g., 1 µM for 10 minutes) or cocaine (e.g., 5 µM for 10 minutes) before and during the application of FFN102.[1] A significant reduction in FFN102 labeling in the presence of the inhibitor indicates that the uptake is DAT-dependent.[1]
Q2: What is the selectivity profile of FFN102 mesylate?
A2: FFN102 mesylate is a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[2][3] It exhibits no significant binding to a wide panel of 38 other CNS receptors, including dopamine (D1-5) and serotonin (5HT1-7) receptors.[1] A binding assay for the human norepinephrine transporter (NET) was also reported as negative.[1]
Q3: What are the optimal excitation and emission wavelengths for FFN102 mesylate?
A3: FFN102 is a pH-responsive fluorescent probe. At a neutral pH of 7.5, the excitation maximum is 370 nm.[2][3] The emission maximum is 435 nm and is consistent at both acidic (pH 5) and neutral pH.[2][3]
Q4: Can I use FFN102 in cultured cells?
A4: While FFN102 has been successfully used in acute brain slices, researchers have reported difficulty in observing FFN102 uptake in cultured postnatal dopamine neurons.[1] This may be due to lower levels of DAT or VMAT2 in these in vitro systems.[1] It has been noted that FFN102 has a lower affinity for human DAT compared to mouse DAT.[4]
Q5: How should I prepare and store FFN102 mesylate?
A5: FFN102 mesylate should be stored desiccated at +4°C.[2][3] For stock solutions, it is soluble in water up to 20 mM (with gentle warming) and in DMSO up to 100 mM.[2] It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles to ensure the integrity of the compound.
Quantitative Data Summary
Table 1: Effects of DAT Inhibitors on FFN102 Labeling in Mouse Dorsal Striatum
| Treatment | Concentration | Pre-incubation Time | Co-incubation Time with FFN102 (10 µM) | Effect on Labeled Terminals |
| Control | - | - | 30 min | 202 ± 9 puncta |
| Nomifensine | 1 µM | 10 min | 30 min | 12 ± 3 puncta (~15-fold decrease)[1] |
| Control | - | - | 30 min | 222 ± 15 puncta |
| Cocaine | 5 µM | 10 min | 30 min | 14 ± 2 puncta (~15-fold decrease)[1] |
Data adapted from Rodriguez et al., 2013.[1]
Experimental Protocols
Protocol for Verifying DAT-Specific Labeling of FFN102 in Acute Brain Slices
This protocol is adapted from Rodriguez et al., 2013.[1]
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., dorsal striatum) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Recovery: Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
Control Group:
-
Incubate slices in ACSF containing 10 µM FFN102 mesylate for 30 minutes.
-
Wash the slices with fresh ACSF to remove excess FFN102.
-
-
DAT Inhibitor Group:
-
Pre-incubate slices in ACSF containing a DAT inhibitor (e.g., 1 µM nomifensine or 5 µM cocaine) for 10 minutes.
-
Co-incubate the slices in ACSF containing both the DAT inhibitor and 10 µM FFN102 mesylate for 30 minutes.
-
Wash the slices with fresh ACSF containing the DAT inhibitor.
-
-
Imaging:
-
Mount the slices in a perfusion chamber on a microscope stage.
-
Use a two-photon or confocal microscope for imaging.
-
Set the excitation wavelength to approximately 760 nm (for two-photon) or 370 nm (for one-photon) and the emission collection to capture the signal around 435 nm.
-
-
Analysis:
-
Acquire images from corresponding regions in both control and inhibitor-treated slices.
-
Quantify the number and/or intensity of FFN102-labeled structures (e.g., puncta).
-
A significant reduction in labeling in the inhibitor-treated group confirms DAT-dependent uptake.
-
Visualizations
Caption: Workflow for confirming DAT-specific FFN102 labeling.
Caption: Mechanism of DAT-mediated FFN102 uptake and inhibition.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: FFN102 Mesylate Labeling and DAT Specificity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using FFN102 mesylate to label dopamine transporters (DAT).
Troubleshooting Guides
Issue: High background fluorescence obscuring specific DAT labeling.
| Potential Cause | Recommended Solution |
| Excess FFN102 Concentration | Titrate the FFN102 mesylate concentration to the lowest effective level. Start with the recommended concentration (e.g., 10 µM for brain slices) and perform a dilution series to find the optimal signal-to-noise ratio for your specific application. |
| Non-specific Binding | 1. Reduce Incubation Time: Minimize the incubation period to the shortest time necessary to achieve adequate signal. 2. Optimize Washing Steps: Increase the number and duration of wash steps with an appropriate buffer (e.g., HBSS or ACSF) after FFN102 incubation to remove unbound probe. The inclusion of a mild detergent like 0.2% Tween 20 in the wash buffer can also help. 3. Use of Blocking Agents: While not standard for FFN102, if significant non-specific binding is suspected, consider a pre-incubation step with a suitable blocking agent. |
| Autofluorescence | 1. Pre-photobleaching: Expose the tissue to the excitation wavelength before adding FFN102 to bleach endogenous fluorophores. 2. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to differentiate the FFN102 signal from the autofluorescence spectrum. 3. Control Sample: Image an unstained section of your tissue to assess the level of autofluorescence. |
| Passive Membrane Diffusion | FFN102 is designed to be highly polar to minimize passive diffusion.[1] However, if cell or tissue health is compromised, membrane integrity may be reduced. Ensure optimal sample preparation and health. |
Issue: Weak or no FFN102 signal in known dopaminergic regions.
| Potential Cause | Recommended Solution |
| Low DAT Expression | FFN102 uptake is dependent on DAT expression levels.[1] In systems with low DAT density, the signal may be weak. Consider using a positive control with high DAT expression to validate your protocol. FFN102 accumulation has not been observed in some cultured postnatal neurons, possibly due to lower DAT or VMAT2 levels.[1] |
| Suboptimal Protocol | 1. Verify FFN102 Concentration: Ensure the final concentration of FFN102 is correct. 2. Check Incubation Time and Temperature: Ensure adequate incubation time and appropriate temperature for your experimental setup. For brain slices, a 30-minute incubation is a common starting point.[1] |
| Incorrect Filter/Wavelength Settings | Verify that the excitation and emission wavelengths on your microscope are correctly set for FFN102. The excitation maximum is 370 nm at pH 7.5, and the emission maximum is 435 nm.[2][3] |
| FFN102 Degradation | Store FFN102 mesylate desiccated at +4°C and protect it from light.[2][3] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
Issue: Suspected off-target labeling.
| Potential Cause | Recommended Solution |
| Binding to other Monoamine Transporters | FFN102 is highly selective for DAT and VMAT2.[2][3] It has been shown to have no significant binding to a panel of 38 CNS receptors, including serotonin receptors, and a human norepinephrine transporter (NET) binding assay was negative.[1] However, to confirm DAT-specific uptake in your system, perform a control experiment with a selective DAT inhibitor. |
| Labeling of Non-neuronal Structures | Occasional labeling of structures resembling blood vessels has been observed.[1] This is a known, though infrequent, artifact. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the FFN102 signal I'm observing is specific to DAT?
A1: The most effective way to confirm DAT specificity is to use a selective DAT inhibitor as a negative control. Pre-incubate your sample with a DAT inhibitor such as nomifensine (e.g., 1 µM for 10 minutes) or cocaine (e.g., 5 µM for 10 minutes) before and during the application of FFN102.[1] A significant reduction in FFN102 labeling in the presence of the inhibitor indicates that the uptake is DAT-dependent.[1]
Q2: What is the selectivity profile of FFN102 mesylate?
A2: FFN102 mesylate is a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[2][3] It exhibits no significant binding to a wide panel of 38 other CNS receptors, including dopamine (D1-5) and serotonin (5HT1-7) receptors.[1] A binding assay for the human norepinephrine transporter (NET) was also reported as negative.[1]
Q3: What are the optimal excitation and emission wavelengths for FFN102 mesylate?
A3: FFN102 is a pH-responsive fluorescent probe. At a neutral pH of 7.5, the excitation maximum is 370 nm.[2][3] The emission maximum is 435 nm and is consistent at both acidic (pH 5) and neutral pH.[2][3]
Q4: Can I use FFN102 in cultured cells?
A4: While FFN102 has been successfully used in acute brain slices, researchers have reported difficulty in observing FFN102 uptake in cultured postnatal dopamine neurons.[1] This may be due to lower levels of DAT or VMAT2 in these in vitro systems.[1] It has been noted that FFN102 has a lower affinity for human DAT compared to mouse DAT.[4]
Q5: How should I prepare and store FFN102 mesylate?
A5: FFN102 mesylate should be stored desiccated at +4°C.[2][3] For stock solutions, it is soluble in water up to 20 mM (with gentle warming) and in DMSO up to 100 mM.[2] It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles to ensure the integrity of the compound.
Quantitative Data Summary
Table 1: Effects of DAT Inhibitors on FFN102 Labeling in Mouse Dorsal Striatum
| Treatment | Concentration | Pre-incubation Time | Co-incubation Time with FFN102 (10 µM) | Effect on Labeled Terminals |
| Control | - | - | 30 min | 202 ± 9 puncta |
| Nomifensine | 1 µM | 10 min | 30 min | 12 ± 3 puncta (~15-fold decrease)[1] |
| Control | - | - | 30 min | 222 ± 15 puncta |
| Cocaine | 5 µM | 10 min | 30 min | 14 ± 2 puncta (~15-fold decrease)[1] |
Data adapted from Rodriguez et al., 2013.[1]
Experimental Protocols
Protocol for Verifying DAT-Specific Labeling of FFN102 in Acute Brain Slices
This protocol is adapted from Rodriguez et al., 2013.[1]
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., dorsal striatum) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Recovery: Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
-
Control Group:
-
Incubate slices in ACSF containing 10 µM FFN102 mesylate for 30 minutes.
-
Wash the slices with fresh ACSF to remove excess FFN102.
-
-
DAT Inhibitor Group:
-
Pre-incubate slices in ACSF containing a DAT inhibitor (e.g., 1 µM nomifensine or 5 µM cocaine) for 10 minutes.
-
Co-incubate the slices in ACSF containing both the DAT inhibitor and 10 µM FFN102 mesylate for 30 minutes.
-
Wash the slices with fresh ACSF containing the DAT inhibitor.
-
-
Imaging:
-
Mount the slices in a perfusion chamber on a microscope stage.
-
Use a two-photon or confocal microscope for imaging.
-
Set the excitation wavelength to approximately 760 nm (for two-photon) or 370 nm (for one-photon) and the emission collection to capture the signal around 435 nm.
-
-
Analysis:
-
Acquire images from corresponding regions in both control and inhibitor-treated slices.
-
Quantify the number and/or intensity of FFN102-labeled structures (e.g., puncta).
-
A significant reduction in labeling in the inhibitor-treated group confirms DAT-dependent uptake.
-
Visualizations
Caption: Workflow for confirming DAT-specific FFN102 labeling.
Caption: Mechanism of DAT-mediated FFN102 uptake and inhibition.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Comparison: FFN102 Mesylate vs. Genetically Encoded dLight Sensors for Dopamine Detection
For researchers in neuroscience and drug development, the precise measurement of dopamine dynamics is crucial for understanding brain function and developing novel therapeutics. Two powerful but distinct tools have emerged for this purpose: the synthetic fluorescent false neurotransmitter FFN102 mesylate and the family of genetically encoded dLight dopamine sensors. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
FFN102 mesylate is a small molecule that acts as a fluorescent false neurotransmitter. It is selectively taken up by the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), accumulating in dopaminergic synaptic vesicles.[1] Its fluorescence is pH-sensitive, increasing in the neutral pH of the extracellular space upon release from the acidic environment of synaptic vesicles, thus providing an optical readout of dopamine release.[1][2][3]
In contrast, dLight sensors are genetically encoded indicators derived from human dopamine receptors.[4] A circularly permuted green fluorescent protein (cpGFP) is inserted into the third intracellular loop of the receptor.[4] Upon dopamine binding, a conformational change in the receptor leads to an increase in the fluorescence of the cpGFP.[4] This mechanism allows for the direct visualization of extracellular dopamine levels with high temporal and spatial resolution.[4][5]
Performance Comparison
The choice between FFN102 and dLight sensors often depends on the specific experimental question, the target system, and the desired balance between spatial resolution, temporal dynamics, and ease of use. The following tables summarize the key quantitative performance metrics for each approach.
| Feature | FFN102 Mesylate | Genetically Encoded dLight Sensors (dLight1 variants) |
| Principle | pH-responsive fluorescent false neurotransmitter | Genetically encoded sensor based on dopamine receptors |
| Target | Dopamine transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) substrate | Extracellular dopamine |
| Readout | Increased fluorescence upon release from acidic vesicles to neutral extracellular space[1][2] | Increased fluorescence upon dopamine binding[4] |
| Selectivity | Selective for dopaminergic neurons[1] | High for dopamine over other neurotransmitters[5] |
| Temporal Resolution | Milliseconds to seconds (release events)[3] | On-kinetics: ~10 ms; Off-kinetics: ~100 ms[5] |
| Spatial Resolution | Individual synaptic terminals[1][3] | Subcellular (dendrites, spines)[5] |
| Delivery Method | Direct application to tissue (e.g., brain slices)[1] | Viral vector-mediated gene delivery (in vivo or in vitro)[5] |
| In Vivo Application | Limited by delivery method | Well-established for in vivo imaging in behaving animals[5][6] |
Quantitative Performance Data
| Parameter | FFN102 Mesylate | dLight1.1 | dLight1.2 | dLight1.3a | dLight1.3b |
| Apparent Affinity (EC50) | N/A (substrate) | ~330 nM[5] | ~770 nM[5] | ~2300 nM[5] | ~1680 nM[5] |
| Maximum ΔF/F | Dependent on loading and release | ~330%[5] | ~340%[5] | ~660%[5] | ~930%[5] |
| Excitation Maxima | 340 nm (pH 5), 370 nm (pH 7.5) | ~488 nm | ~488 nm | ~488 nm | ~488 nm |
| Emission Maximum | 435 nm | ~520 nm | ~520 nm | ~520 nm | ~520 nm |
Experimental Protocols
FFN102 Mesylate Loading and Imaging in Acute Brain Slices
This protocol is adapted from Rodriguez et al., 2013.[1]
-
Slice Preparation: Prepare 300-μm-thick coronal brain slices from the desired region (e.g., striatum) using a vibratome. Allow slices to recover for at least 1 hour in oxygenated artificial cerebrospinal fluid (ACSF).
-
FFN102 Loading: Incubate the slices in ACSF containing 10 μM FFN102 mesylate for 30-45 minutes at room temperature.
-
Washing: Transfer the slices to an imaging chamber and perfuse with oxygenated ACSF for 5-10 minutes to wash out excess FFN102.
-
Imaging: Use a two-photon microscope for imaging. FFN102 can be excited at 760 nm.
-
Stimulation: To evoke dopamine release, use local electrical stimulation (e.g., single pulses or trains) or chemical stimulation (e.g., high potassium ACSF or amphetamine application).[1]
-
Data Analysis: Measure the change in fluorescence intensity over time. A decrease in fluorescence at presynaptic terminals and a corresponding increase in the surrounding area indicate neurotransmitter release.[3]
dLight Sensor Expression and Imaging in Behaving Mice
This protocol is a general workflow based on studies such as Patriarchi et al., 2018.[5]
-
Viral Vector Preparation: Package the dLight sensor gene into an adeno-associated virus (AAV) vector with a suitable promoter (e.g., hSynapsin1 for pan-neuronal expression).
-
Stereotactic Injection: Anesthetize the mouse and perform a stereotactic injection of the AAV-dLight vector into the target brain region (e.g., nucleus accumbens).
-
Optical Fiber Implantation: For fiber photometry, implant an optical fiber cannula above the injection site.
-
Recovery and Expression: Allow the mouse to recover for at least 2-4 weeks to ensure robust sensor expression.
-
Fiber Photometry Recording: Connect the implanted optical fiber to a photometry system. Record fluorescent signals while the mouse is performing a behavioral task.
-
Data Analysis: Analyze the changes in fluorescence (ΔF/F) time-locked to specific behavioral events to correlate dopamine dynamics with behavior.
Signaling Pathways and Experimental Workflows
FFN102 Mesylate Mechanism of Action
Caption: FFN102 uptake and release pathway in dopaminergic neurons.
dLight Sensor Signaling Pathway
Caption: Mechanism of dLight sensor activation by dopamine.
Experimental Workflow Comparison
Caption: Comparative experimental workflows for FFN102 and dLight sensors.
Conclusion
Both FFN102 mesylate and genetically encoded dLight sensors are invaluable tools for studying dopamine neurotransmission. FFN102 offers a direct way to visualize the release from individual presynaptic terminals in ex vivo preparations with high selectivity. Its primary strengths lie in its high spatial resolution at the synapse level and its utility in studying the mechanics of vesicular release.
dLight sensors, on the other hand, have revolutionized the in vivo study of dopamine dynamics. Their genetic encodability allows for cell-type-specific expression and long-term, chronic monitoring of dopamine in freely behaving animals. The growing family of dLight variants with different affinities and colors further expands their experimental flexibility.
The choice between these two powerful technologies will ultimately be guided by the specific research question. For detailed investigations of synaptic vesicle release mechanisms in brain slices, FFN102 is an excellent choice. For exploring the role of dopamine in complex behaviors and neural circuit function in vivo, dLight sensors are currently the state-of-the-art.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A DLight-ful New View of Neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrafast neuronal imaging of dopamine dynamics with designed genetically encoded sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: FFN102 Mesylate vs. Genetically Encoded dLight Sensors for Dopamine Detection
For researchers in neuroscience and drug development, the precise measurement of dopamine dynamics is crucial for understanding brain function and developing novel therapeutics. Two powerful but distinct tools have emerged for this purpose: the synthetic fluorescent false neurotransmitter FFN102 mesylate and the family of genetically encoded dLight dopamine sensors. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
FFN102 mesylate is a small molecule that acts as a fluorescent false neurotransmitter. It is selectively taken up by the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), accumulating in dopaminergic synaptic vesicles.[1] Its fluorescence is pH-sensitive, increasing in the neutral pH of the extracellular space upon release from the acidic environment of synaptic vesicles, thus providing an optical readout of dopamine release.[1][2][3]
In contrast, dLight sensors are genetically encoded indicators derived from human dopamine receptors.[4] A circularly permuted green fluorescent protein (cpGFP) is inserted into the third intracellular loop of the receptor.[4] Upon dopamine binding, a conformational change in the receptor leads to an increase in the fluorescence of the cpGFP.[4] This mechanism allows for the direct visualization of extracellular dopamine levels with high temporal and spatial resolution.[4][5]
Performance Comparison
The choice between FFN102 and dLight sensors often depends on the specific experimental question, the target system, and the desired balance between spatial resolution, temporal dynamics, and ease of use. The following tables summarize the key quantitative performance metrics for each approach.
| Feature | FFN102 Mesylate | Genetically Encoded dLight Sensors (dLight1 variants) |
| Principle | pH-responsive fluorescent false neurotransmitter | Genetically encoded sensor based on dopamine receptors |
| Target | Dopamine transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2) substrate | Extracellular dopamine |
| Readout | Increased fluorescence upon release from acidic vesicles to neutral extracellular space[1][2] | Increased fluorescence upon dopamine binding[4] |
| Selectivity | Selective for dopaminergic neurons[1] | High for dopamine over other neurotransmitters[5] |
| Temporal Resolution | Milliseconds to seconds (release events)[3] | On-kinetics: ~10 ms; Off-kinetics: ~100 ms[5] |
| Spatial Resolution | Individual synaptic terminals[1][3] | Subcellular (dendrites, spines)[5] |
| Delivery Method | Direct application to tissue (e.g., brain slices)[1] | Viral vector-mediated gene delivery (in vivo or in vitro)[5] |
| In Vivo Application | Limited by delivery method | Well-established for in vivo imaging in behaving animals[5][6] |
Quantitative Performance Data
| Parameter | FFN102 Mesylate | dLight1.1 | dLight1.2 | dLight1.3a | dLight1.3b |
| Apparent Affinity (EC50) | N/A (substrate) | ~330 nM[5] | ~770 nM[5] | ~2300 nM[5] | ~1680 nM[5] |
| Maximum ΔF/F | Dependent on loading and release | ~330%[5] | ~340%[5] | ~660%[5] | ~930%[5] |
| Excitation Maxima | 340 nm (pH 5), 370 nm (pH 7.5) | ~488 nm | ~488 nm | ~488 nm | ~488 nm |
| Emission Maximum | 435 nm | ~520 nm | ~520 nm | ~520 nm | ~520 nm |
Experimental Protocols
FFN102 Mesylate Loading and Imaging in Acute Brain Slices
This protocol is adapted from Rodriguez et al., 2013.[1]
-
Slice Preparation: Prepare 300-μm-thick coronal brain slices from the desired region (e.g., striatum) using a vibratome. Allow slices to recover for at least 1 hour in oxygenated artificial cerebrospinal fluid (ACSF).
-
FFN102 Loading: Incubate the slices in ACSF containing 10 μM FFN102 mesylate for 30-45 minutes at room temperature.
-
Washing: Transfer the slices to an imaging chamber and perfuse with oxygenated ACSF for 5-10 minutes to wash out excess FFN102.
-
Imaging: Use a two-photon microscope for imaging. FFN102 can be excited at 760 nm.
-
Stimulation: To evoke dopamine release, use local electrical stimulation (e.g., single pulses or trains) or chemical stimulation (e.g., high potassium ACSF or amphetamine application).[1]
-
Data Analysis: Measure the change in fluorescence intensity over time. A decrease in fluorescence at presynaptic terminals and a corresponding increase in the surrounding area indicate neurotransmitter release.[3]
dLight Sensor Expression and Imaging in Behaving Mice
This protocol is a general workflow based on studies such as Patriarchi et al., 2018.[5]
-
Viral Vector Preparation: Package the dLight sensor gene into an adeno-associated virus (AAV) vector with a suitable promoter (e.g., hSynapsin1 for pan-neuronal expression).
-
Stereotactic Injection: Anesthetize the mouse and perform a stereotactic injection of the AAV-dLight vector into the target brain region (e.g., nucleus accumbens).
-
Optical Fiber Implantation: For fiber photometry, implant an optical fiber cannula above the injection site.
-
Recovery and Expression: Allow the mouse to recover for at least 2-4 weeks to ensure robust sensor expression.
-
Fiber Photometry Recording: Connect the implanted optical fiber to a photometry system. Record fluorescent signals while the mouse is performing a behavioral task.
-
Data Analysis: Analyze the changes in fluorescence (ΔF/F) time-locked to specific behavioral events to correlate dopamine dynamics with behavior.
Signaling Pathways and Experimental Workflows
FFN102 Mesylate Mechanism of Action
Caption: FFN102 uptake and release pathway in dopaminergic neurons.
dLight Sensor Signaling Pathway
Caption: Mechanism of dLight sensor activation by dopamine.
Experimental Workflow Comparison
Caption: Comparative experimental workflows for FFN102 and dLight sensors.
Conclusion
Both FFN102 mesylate and genetically encoded dLight sensors are invaluable tools for studying dopamine neurotransmission. FFN102 offers a direct way to visualize the release from individual presynaptic terminals in ex vivo preparations with high selectivity. Its primary strengths lie in its high spatial resolution at the synapse level and its utility in studying the mechanics of vesicular release.
dLight sensors, on the other hand, have revolutionized the in vivo study of dopamine dynamics. Their genetic encodability allows for cell-type-specific expression and long-term, chronic monitoring of dopamine in freely behaving animals. The growing family of dLight variants with different affinities and colors further expands their experimental flexibility.
The choice between these two powerful technologies will ultimately be guided by the specific research question. For detailed investigations of synaptic vesicle release mechanisms in brain slices, FFN102 is an excellent choice. For exploring the role of dopamine in complex behaviors and neural circuit function in vivo, dLight sensors are currently the state-of-the-art.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A DLight-ful New View of Neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrafast neuronal imaging of dopamine dynamics with designed genetically encoded sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Illuminating Dopamine Dynamics: A Comparative Guide to FFN102 Mesylate Fluorescence and its Electrophysiological Validation
For researchers in neuroscience and drug development, accurately monitoring dopamine release is crucial for understanding neural circuits and developing novel therapeutics. FFN102 mesylate, a fluorescent false neurotransmitter, has emerged as a powerful tool for visualizing dopamine dynamics at the synaptic level. This guide provides an objective comparison of FFN102 mesylate's performance, validated by electrophysiological methods, and contrasts it with an alternative probe, FFN200, to aid researchers in selecting the optimal tool for their experimental needs.
FFN102 mesylate is a pH-sensitive molecule that acts as a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1] Its fluorescence intensity is significantly higher in the neutral pH of the cytoplasm compared to the acidic environment within synaptic vesicles.[1][2] This property allows for the optical detection of dopamine release; as vesicles fuse with the presynaptic membrane during exocytosis, FFN102 is released into the synaptic cleft, leading to a measurable decrease in fluorescence at the presynaptic terminal.[1][2]
Validation of FFN102 Fluorescence Changes with Electrophysiology
The core principle behind validating FFN102 as a reliable reporter of dopamine release lies in demonstrating that its fluorescence signal changes are directly coupled to neuronal activity that triggers exocytosis. This is achieved by employing electrophysiological techniques to stimulate dopamine neurons and simultaneously imaging the corresponding changes in FFN102 fluorescence.
Studies have shown that depolarization of FFN102-loaded brain slices using high concentrations of potassium chloride (KCl) or direct electrical stimulation results in a loss of fluorescent signal from presynaptic terminals.[1] This loss of fluorescence is dependent on the influx of calcium, a critical step in stimulus-secretion coupling, further solidifying the link between the optical signal and the physiological process of neurotransmitter release.[1] Furthermore, the rate of FFN102 release, as measured by fluorescence destaining, has been shown to correlate with the frequency of electrical stimulation, mirroring the known physiological properties of dopamine release.
In a more direct validation, researchers have coupled electrochemistry with total internal reflection fluorescence microscopy (TIRFM). This technique allows for the simultaneous detection of the electrochemical signature of FFN102 release and the corresponding change in its fluorescence, providing a direct link between the optical signal and the release of the electroactive molecule.
FFN102 Mesylate in Comparison to Other Probes
To provide a comprehensive overview, this guide compares FFN102 mesylate with FFN200, another fluorescent false neurotransmitter used for monitoring monoamine release.
| Feature | FFN102 Mesylate | FFN200 |
| Target Transporters | Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2)[1] | Vesicular Monoamine Transporter 2 (VMAT2)[2] |
| Mechanism of Loading | Primarily through DAT into dopaminergic neurons, then VMAT2 into vesicles[1][2] | Primarily through VMAT2 into vesicles of monoaminergic neurons[2] |
| Selectivity | High selectivity for dopaminergic neurons due to DAT-mediated uptake[1][2] | Labels monoaminergic neurons, including dopaminergic and serotonergic neurons[2] |
| Application | Studying dopamine transporter function and dopamine release from dopaminergic terminals[1][2] | Visualizing exocytosis from a broader range of monoaminergic neurons[2][3] |
| Excitation Maxima | 340 nm (acidic pH), 370 nm (neutral pH)[1] | 352 nm[2] |
| Emission Maximum | 453 nm[2] | 451 nm[2] |
Experimental Protocols
Loading of FFN102 into Acute Brain Slices
-
Slice Preparation: Prepare acute 300-μm-thick coronal brain slices from the region of interest (e.g., striatum) using a vibratome. Slices are allowed to recover for at least 1 hour in oxygenated artificial cerebrospinal fluid (ACSF).
-
Incubation: Incubate the slices in ACSF containing 10 μM FFN102 mesylate for 30-45 minutes at room temperature. The ACSF should be continuously oxygenated (95% O2, 5% CO2).
-
Wash: Transfer the slices to an imaging chamber and perfuse with oxygenated ACSF for 5-10 minutes to wash out excess FFN102 before imaging.[1]
Simultaneous Electrophysiological Stimulation and Fluorescence Imaging
-
Slice Placement: Place the FFN102-loaded brain slice in the imaging chamber of a two-photon microscope.
-
Electrode Positioning: Position a bipolar stimulating electrode in the vicinity of the dopaminergic terminals of interest.
-
Baseline Imaging: Acquire baseline fluorescence images of the FFN102-labeled terminals before stimulation.
-
Stimulation and Imaging: Apply electrical stimulation trains (e.g., 10 Hz for a defined duration) while continuously acquiring fluorescence images.[1]
-
Data Analysis: Quantify the change in fluorescence intensity of individual puncta over time to determine the rate of FFN102 release.
Visualizing the Workflow and Mechanism
To further clarify the experimental logic and the underlying biological processes, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for validating FFN102 fluorescence changes with electrophysiology.
Caption: Mechanism of FFN102 uptake, packaging, and release from dopaminergic neurons.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Dopamine Dynamics: A Comparative Guide to FFN102 Mesylate Fluorescence and its Electrophysiological Validation
For researchers in neuroscience and drug development, accurately monitoring dopamine release is crucial for understanding neural circuits and developing novel therapeutics. FFN102 mesylate, a fluorescent false neurotransmitter, has emerged as a powerful tool for visualizing dopamine dynamics at the synaptic level. This guide provides an objective comparison of FFN102 mesylate's performance, validated by electrophysiological methods, and contrasts it with an alternative probe, FFN200, to aid researchers in selecting the optimal tool for their experimental needs.
FFN102 mesylate is a pH-sensitive molecule that acts as a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1] Its fluorescence intensity is significantly higher in the neutral pH of the cytoplasm compared to the acidic environment within synaptic vesicles.[1][2] This property allows for the optical detection of dopamine release; as vesicles fuse with the presynaptic membrane during exocytosis, FFN102 is released into the synaptic cleft, leading to a measurable decrease in fluorescence at the presynaptic terminal.[1][2]
Validation of FFN102 Fluorescence Changes with Electrophysiology
The core principle behind validating FFN102 as a reliable reporter of dopamine release lies in demonstrating that its fluorescence signal changes are directly coupled to neuronal activity that triggers exocytosis. This is achieved by employing electrophysiological techniques to stimulate dopamine neurons and simultaneously imaging the corresponding changes in FFN102 fluorescence.
Studies have shown that depolarization of FFN102-loaded brain slices using high concentrations of potassium chloride (KCl) or direct electrical stimulation results in a loss of fluorescent signal from presynaptic terminals.[1] This loss of fluorescence is dependent on the influx of calcium, a critical step in stimulus-secretion coupling, further solidifying the link between the optical signal and the physiological process of neurotransmitter release.[1] Furthermore, the rate of FFN102 release, as measured by fluorescence destaining, has been shown to correlate with the frequency of electrical stimulation, mirroring the known physiological properties of dopamine release.
In a more direct validation, researchers have coupled electrochemistry with total internal reflection fluorescence microscopy (TIRFM). This technique allows for the simultaneous detection of the electrochemical signature of FFN102 release and the corresponding change in its fluorescence, providing a direct link between the optical signal and the release of the electroactive molecule.
FFN102 Mesylate in Comparison to Other Probes
To provide a comprehensive overview, this guide compares FFN102 mesylate with FFN200, another fluorescent false neurotransmitter used for monitoring monoamine release.
| Feature | FFN102 Mesylate | FFN200 |
| Target Transporters | Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2)[1] | Vesicular Monoamine Transporter 2 (VMAT2)[2] |
| Mechanism of Loading | Primarily through DAT into dopaminergic neurons, then VMAT2 into vesicles[1][2] | Primarily through VMAT2 into vesicles of monoaminergic neurons[2] |
| Selectivity | High selectivity for dopaminergic neurons due to DAT-mediated uptake[1][2] | Labels monoaminergic neurons, including dopaminergic and serotonergic neurons[2] |
| Application | Studying dopamine transporter function and dopamine release from dopaminergic terminals[1][2] | Visualizing exocytosis from a broader range of monoaminergic neurons[2][3] |
| Excitation Maxima | 340 nm (acidic pH), 370 nm (neutral pH)[1] | 352 nm[2] |
| Emission Maximum | 453 nm[2] | 451 nm[2] |
Experimental Protocols
Loading of FFN102 into Acute Brain Slices
-
Slice Preparation: Prepare acute 300-μm-thick coronal brain slices from the region of interest (e.g., striatum) using a vibratome. Slices are allowed to recover for at least 1 hour in oxygenated artificial cerebrospinal fluid (ACSF).
-
Incubation: Incubate the slices in ACSF containing 10 μM FFN102 mesylate for 30-45 minutes at room temperature. The ACSF should be continuously oxygenated (95% O2, 5% CO2).
-
Wash: Transfer the slices to an imaging chamber and perfuse with oxygenated ACSF for 5-10 minutes to wash out excess FFN102 before imaging.[1]
Simultaneous Electrophysiological Stimulation and Fluorescence Imaging
-
Slice Placement: Place the FFN102-loaded brain slice in the imaging chamber of a two-photon microscope.
-
Electrode Positioning: Position a bipolar stimulating electrode in the vicinity of the dopaminergic terminals of interest.
-
Baseline Imaging: Acquire baseline fluorescence images of the FFN102-labeled terminals before stimulation.
-
Stimulation and Imaging: Apply electrical stimulation trains (e.g., 10 Hz for a defined duration) while continuously acquiring fluorescence images.[1]
-
Data Analysis: Quantify the change in fluorescence intensity of individual puncta over time to determine the rate of FFN102 release.
Visualizing the Workflow and Mechanism
To further clarify the experimental logic and the underlying biological processes, the following diagrams were generated using the Graphviz DOT language.
Caption: Experimental workflow for validating FFN102 fluorescence changes with electrophysiology.
Caption: Mechanism of FFN102 uptake, packaging, and release from dopaminergic neurons.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Correlating FFN102 Mesylate Signal with Fast-Scan Cyclic Voltammetry for Dopamine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent false neurotransmitter (FFN) FFN102 mesylate with the established electrochemical technique of Fast-Scan Cyclic Voltammetry (FSCV) for monitoring dopamine dynamics. We will delve into the experimental data correlating the optical signal of FFN102 with the electrochemical signal from FSCV, explore alternative fluorescent probes, and provide detailed experimental protocols for their combined use.
Introduction to Dopamine Sensing Techniques
Understanding the precise timing and concentration of dopamine release in the brain is crucial for unraveling its role in reward, motivation, and various neurological disorders. Fast-Scan Cyclic Voltammetry (FSCV) has long been a gold-standard technique for this purpose, offering sub-second temporal resolution in detecting changes in extracellular dopamine concentrations.[1] It directly measures the oxidation of dopamine at a carbon-fiber microelectrode, providing a quantitative measure of its concentration.[1]
In parallel, fluorescent probes have emerged as powerful tools for visualizing neurotransmitter dynamics with high spatial resolution. FFN102 mesylate is a fluorescent false neurotransmitter that is a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[2] Its fluorescence is pH-sensitive, exhibiting a significant increase in intensity as it moves from the acidic environment of synaptic vesicles to the neutral pH of the extracellular space upon exocytosis.[2] This property allows for the optical detection of vesicular release. Notably, FFN102 is also electroactive, meaning it can be detected electrochemically, a feature that allows for a direct comparison with FSCV.[3]
Correlating FFN102 Fluorescence with FSCV Dopamine Signals
A key aspect of validating a new sensor is to correlate its signal with an established method. While simultaneous FFN102 imaging and FSCV recordings are technically demanding, studies have provided valuable insights into the relationship between the two signals.
One study directly compared the time course of amphetamine-induced dopamine release measured by cyclic voltammetry with the release of FFN102 measured by fluorescence.[2] The results revealed distinct kinetics: amphetamine-induced dopamine release, measured by FSCV, reached a plateau after approximately 30 minutes.[2] In contrast, the release of FFN102, monitored via its fluorescence, was almost complete within 10 minutes.[2] This difference is attributed to the fact that FFN102 is a substrate for both DAT and VMAT2, and its release kinetics are influenced by its transport into and out of vesicles and the cytoplasm.
Furthermore, FFN102 and dopamine possess different oxidation potentials, which allows for their simultaneous detection and differentiation using electrochemical methods like FSCV.[3] This property was utilized in a study on PC12 cells to determine that FFN102 partially replaces endogenous dopamine within secretory vesicles.[3]
The following table summarizes the key comparative data between FFN102 fluorescence and FSCV dopamine signals based on available literature.
| Parameter | FFN102 Fluorescence Signal | FSCV Dopamine Signal | Key Findings & Citations |
| Temporal Resolution | Dependent on imaging frame rate (can be sub-second) | Sub-second (typically 100 ms) | FSCV offers inherently faster direct measurement of extracellular concentration changes.[1] FFN102 fluorescence reports on the slower process of vesicular release and diffusion. |
| Spatial Resolution | High (sub-cellular) | Lower (micrometer scale, limited by electrode size) | FFN102 allows for visualization of release from individual presynaptic terminals.[4] |
| Specificity | High for dopaminergic neurons (DAT/VMAT2 substrate) | High for dopamine (based on oxidation potential) | FFN102 selectively labels dopaminergic neurons.[2] FSCV can distinguish dopamine from other neurochemicals based on its unique cyclic voltammogram.[1] |
| Quantification | Relative fluorescence change (ΔF/F) | Absolute concentration (nM or µM) | FSCV provides a direct quantitative measure of dopamine concentration.[1] FFN102 provides a relative measure of release events. |
| Response to Amphetamine | Rapid release, largely complete within 10 minutes | Slower, sustained increase, plateauing after ~30 minutes | The differing kinetics suggest FFN102 and dopamine are released via partially distinct mechanisms in response to amphetamine.[2] |
| Electrochemical Detection | Oxidizable, distinct potential from dopamine | Oxidizable at a characteristic potential | The different oxidation potentials allow for simultaneous electrochemical detection and differentiation.[3] |
Comparison with Alternative Fluorescent Probes
While FFN102 has proven to be a valuable tool, other fluorescent probes for dopamine detection have been developed, each with its own set of advantages and disadvantages.
| Probe | Principle of Operation | Key Advantages | Key Disadvantages |
| FFN102 Mesylate | Fluorescent false neurotransmitter (DAT/VMAT2 substrate), pH-sensitive fluorescence.[2] | High specificity for dopaminergic neurons; electroactive, allowing for direct electrochemical detection.[3] | Indirect measure of dopamine release; fluorescence is pH-dependent which can be influenced by other factors. |
| FFN200 | Fluorescent false neurotransmitter (VMAT2 substrate).[5] | DAT-independent loading, allowing for the study of dopamine release independently of DAT function.[5] | Not electroactive, precluding direct correlation with FSCV on the same molecule. |
| dLight Sensors | Genetically encoded sensors based on a dopamine receptor coupled to a circularly permuted fluorescent protein.[6][7] | High sensitivity and specificity for dopamine; can be targeted to specific cell types; provides a more direct measure of extracellular dopamine binding.[6][7] | Requires genetic modification of the organism; potential for buffering of endogenous dopamine; slower kinetics compared to FSCV for some variants.[8] |
Experimental Protocols
Combined FFN102 Imaging and FSCV Recording
This protocol outlines the key steps for performing simultaneous FFN102 fluorescence imaging and FSCV recordings in acute brain slices.
1. Brain Slice Preparation:
-
Prepare acute brain slices (e.g., coronal slices of the striatum) from a rodent model according to standard protocols.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
2. FFN102 Loading:
-
Incubate the brain slices in aCSF containing FFN102 mesylate (e.g., 10 µM) for 30-60 minutes at 32-34°C.
-
After incubation, transfer the slices to a recording chamber perfused with fresh, oxygenated aCSF.
3. FSCV Electrode Placement:
-
Position a carbon-fiber microelectrode in the brain region of interest (e.g., dorsal striatum) using a micromanipulator.
-
Place a stimulating electrode nearby to evoke dopamine release.
4. Imaging Setup:
-
Use a two-photon or confocal microscope to visualize FFN102 fluorescence.
-
Excite FFN102 at its optimal wavelength (e.g., ~760 nm for two-photon excitation) and collect the emission signal (e.g., 420-460 nm).[2]
5. Simultaneous Recording:
-
Initiate FSCV recording to monitor extracellular dopamine. Apply a triangular waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s) at a frequency of 10 Hz.[1]
-
Simultaneously acquire time-lapse images of FFN102 fluorescence.
-
Trigger electrical stimulation to evoke dopamine release and capture the corresponding changes in both the FSCV and fluorescence signals.
6. Data Analysis:
-
For FSCV data, perform background subtraction and analyze the cyclic voltammograms to identify and quantify dopamine.
-
For imaging data, measure the change in fluorescence intensity (ΔF/F) in regions of interest corresponding to presynaptic terminals.
-
Correlate the temporal dynamics of the FSCV dopamine signal with the FFN102 fluorescence signal.
Visualizations
Signaling Pathway of FFN102 Mesylate
Caption: FFN102 mesylate uptake and release pathway in dopaminergic neurons.
Experimental Workflow for Combined FFN102 and FSCV
Caption: Workflow for simultaneous FFN102 imaging and FSCV recording.
Logical Relationship of Dopamine Sensing Techniques
Caption: Relationship between dopamine release and detection methods.
References
- 1. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrafast neuronal imaging of dopamine dynamics with designed genetically encoded sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. A DLight-ful New View of Neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Correlating FFN102 Mesylate Signal with Fast-Scan Cyclic Voltammetry for Dopamine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescent false neurotransmitter (FFN) FFN102 mesylate with the established electrochemical technique of Fast-Scan Cyclic Voltammetry (FSCV) for monitoring dopamine dynamics. We will delve into the experimental data correlating the optical signal of FFN102 with the electrochemical signal from FSCV, explore alternative fluorescent probes, and provide detailed experimental protocols for their combined use.
Introduction to Dopamine Sensing Techniques
Understanding the precise timing and concentration of dopamine release in the brain is crucial for unraveling its role in reward, motivation, and various neurological disorders. Fast-Scan Cyclic Voltammetry (FSCV) has long been a gold-standard technique for this purpose, offering sub-second temporal resolution in detecting changes in extracellular dopamine concentrations.[1] It directly measures the oxidation of dopamine at a carbon-fiber microelectrode, providing a quantitative measure of its concentration.[1]
In parallel, fluorescent probes have emerged as powerful tools for visualizing neurotransmitter dynamics with high spatial resolution. FFN102 mesylate is a fluorescent false neurotransmitter that is a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[2] Its fluorescence is pH-sensitive, exhibiting a significant increase in intensity as it moves from the acidic environment of synaptic vesicles to the neutral pH of the extracellular space upon exocytosis.[2] This property allows for the optical detection of vesicular release. Notably, FFN102 is also electroactive, meaning it can be detected electrochemically, a feature that allows for a direct comparison with FSCV.[3]
Correlating FFN102 Fluorescence with FSCV Dopamine Signals
A key aspect of validating a new sensor is to correlate its signal with an established method. While simultaneous FFN102 imaging and FSCV recordings are technically demanding, studies have provided valuable insights into the relationship between the two signals.
One study directly compared the time course of amphetamine-induced dopamine release measured by cyclic voltammetry with the release of FFN102 measured by fluorescence.[2] The results revealed distinct kinetics: amphetamine-induced dopamine release, measured by FSCV, reached a plateau after approximately 30 minutes.[2] In contrast, the release of FFN102, monitored via its fluorescence, was almost complete within 10 minutes.[2] This difference is attributed to the fact that FFN102 is a substrate for both DAT and VMAT2, and its release kinetics are influenced by its transport into and out of vesicles and the cytoplasm.
Furthermore, FFN102 and dopamine possess different oxidation potentials, which allows for their simultaneous detection and differentiation using electrochemical methods like FSCV.[3] This property was utilized in a study on PC12 cells to determine that FFN102 partially replaces endogenous dopamine within secretory vesicles.[3]
The following table summarizes the key comparative data between FFN102 fluorescence and FSCV dopamine signals based on available literature.
| Parameter | FFN102 Fluorescence Signal | FSCV Dopamine Signal | Key Findings & Citations |
| Temporal Resolution | Dependent on imaging frame rate (can be sub-second) | Sub-second (typically 100 ms) | FSCV offers inherently faster direct measurement of extracellular concentration changes.[1] FFN102 fluorescence reports on the slower process of vesicular release and diffusion. |
| Spatial Resolution | High (sub-cellular) | Lower (micrometer scale, limited by electrode size) | FFN102 allows for visualization of release from individual presynaptic terminals.[4] |
| Specificity | High for dopaminergic neurons (DAT/VMAT2 substrate) | High for dopamine (based on oxidation potential) | FFN102 selectively labels dopaminergic neurons.[2] FSCV can distinguish dopamine from other neurochemicals based on its unique cyclic voltammogram.[1] |
| Quantification | Relative fluorescence change (ΔF/F) | Absolute concentration (nM or µM) | FSCV provides a direct quantitative measure of dopamine concentration.[1] FFN102 provides a relative measure of release events. |
| Response to Amphetamine | Rapid release, largely complete within 10 minutes | Slower, sustained increase, plateauing after ~30 minutes | The differing kinetics suggest FFN102 and dopamine are released via partially distinct mechanisms in response to amphetamine.[2] |
| Electrochemical Detection | Oxidizable, distinct potential from dopamine | Oxidizable at a characteristic potential | The different oxidation potentials allow for simultaneous electrochemical detection and differentiation.[3] |
Comparison with Alternative Fluorescent Probes
While FFN102 has proven to be a valuable tool, other fluorescent probes for dopamine detection have been developed, each with its own set of advantages and disadvantages.
| Probe | Principle of Operation | Key Advantages | Key Disadvantages |
| FFN102 Mesylate | Fluorescent false neurotransmitter (DAT/VMAT2 substrate), pH-sensitive fluorescence.[2] | High specificity for dopaminergic neurons; electroactive, allowing for direct electrochemical detection.[3] | Indirect measure of dopamine release; fluorescence is pH-dependent which can be influenced by other factors. |
| FFN200 | Fluorescent false neurotransmitter (VMAT2 substrate).[5] | DAT-independent loading, allowing for the study of dopamine release independently of DAT function.[5] | Not electroactive, precluding direct correlation with FSCV on the same molecule. |
| dLight Sensors | Genetically encoded sensors based on a dopamine receptor coupled to a circularly permuted fluorescent protein.[6][7] | High sensitivity and specificity for dopamine; can be targeted to specific cell types; provides a more direct measure of extracellular dopamine binding.[6][7] | Requires genetic modification of the organism; potential for buffering of endogenous dopamine; slower kinetics compared to FSCV for some variants.[8] |
Experimental Protocols
Combined FFN102 Imaging and FSCV Recording
This protocol outlines the key steps for performing simultaneous FFN102 fluorescence imaging and FSCV recordings in acute brain slices.
1. Brain Slice Preparation:
-
Prepare acute brain slices (e.g., coronal slices of the striatum) from a rodent model according to standard protocols.
-
Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
2. FFN102 Loading:
-
Incubate the brain slices in aCSF containing FFN102 mesylate (e.g., 10 µM) for 30-60 minutes at 32-34°C.
-
After incubation, transfer the slices to a recording chamber perfused with fresh, oxygenated aCSF.
3. FSCV Electrode Placement:
-
Position a carbon-fiber microelectrode in the brain region of interest (e.g., dorsal striatum) using a micromanipulator.
-
Place a stimulating electrode nearby to evoke dopamine release.
4. Imaging Setup:
-
Use a two-photon or confocal microscope to visualize FFN102 fluorescence.
-
Excite FFN102 at its optimal wavelength (e.g., ~760 nm for two-photon excitation) and collect the emission signal (e.g., 420-460 nm).[2]
5. Simultaneous Recording:
-
Initiate FSCV recording to monitor extracellular dopamine. Apply a triangular waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s) at a frequency of 10 Hz.[1]
-
Simultaneously acquire time-lapse images of FFN102 fluorescence.
-
Trigger electrical stimulation to evoke dopamine release and capture the corresponding changes in both the FSCV and fluorescence signals.
6. Data Analysis:
-
For FSCV data, perform background subtraction and analyze the cyclic voltammograms to identify and quantify dopamine.
-
For imaging data, measure the change in fluorescence intensity (ΔF/F) in regions of interest corresponding to presynaptic terminals.
-
Correlate the temporal dynamics of the FSCV dopamine signal with the FFN102 fluorescence signal.
Visualizations
Signaling Pathway of FFN102 Mesylate
Caption: FFN102 mesylate uptake and release pathway in dopaminergic neurons.
Experimental Workflow for Combined FFN102 and FSCV
Caption: Workflow for simultaneous FFN102 imaging and FSCV recording.
Logical Relationship of Dopamine Sensing Techniques
Caption: Relationship between dopamine release and detection methods.
References
- 1. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrafast neuronal imaging of dopamine dynamics with designed genetically encoded sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.addgene.org [blog.addgene.org]
- 8. A DLight-ful New View of Neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: FFN102 Mesylate versus FFN511 for Dopamine Imaging Selectivity
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe for imaging dopamine dynamics is critical. This guide provides an objective comparison of two commonly used fluorescent false neurotransmitters (FFNs), FFN102 mesylate and FFN511, with a focus on their selectivity for the dopamine transporter (DAT). The information presented is supported by available experimental data to aid in the selection of the most appropriate tool for specific research needs.
Executive Summary
FFN102 mesylate emerges as a more selective tool for imaging dopaminergic neurons compared to FFN511. While both act as substrates for the vesicular monoamine transporter 2 (VMAT2) and are taken up by dopaminergic neurons, FFN102 exhibits a superior selectivity profile for the dopamine transporter (DAT) over other monoamine transporters. FFN511, in contrast, is considered a less selective probe, with evidence of interaction with the serotonin system and the potential to label non-dopaminergic synapses. This guide will delve into the available data, experimental protocols, and the underlying mechanisms that differentiate these two probes.
Data Presentation: Quantitative Comparison
| Compound | Target | Species | Assay Type | Value | Reference |
| FFN102 Mesylate | hDAT | Human | Uptake Inhibition | > 10 µM | [1] |
| hNET | Human | Binding Assay | Negative | [1] | |
| Panel of 38 CNS receptors (including serotonin receptors) | - | Binding Assay | No significant binding | [2] | |
| FFN511 | VMAT2 | - | Inhibition of Serotonin Binding | IC50 = 1 µM | [3][4][5] |
Note: The available data for FFN102 on hDAT suggests a low affinity, which may differ from its affinity for rodent DAT, where it is effectively used. The negative hNET binding assay and lack of binding to a wide range of CNS receptors underscore its selectivity. For FFN511, the IC50 value at VMAT2 indicates its interaction with monoamine vesicular storage, and its description as labeling "dopamine and other presynaptic terminals" suggests a broader specificity than FFN102.
Mechanism of Action and Selectivity
Both FFN102 and FFN511 are fluorescent molecules designed to mimic endogenous monoamine neurotransmitters. Their uptake and accumulation within neurons are dependent on plasma membrane transporters and subsequent packaging into synaptic vesicles by VMATs.
FFN102 Mesylate: A Highly Selective Dopamine Transporter Substrate
FFN102 was specifically designed as a polar compound to enhance its selectivity for the dopamine transporter.[1] Its accumulation in midbrain dopaminergic neurons is demonstrably dependent on DAT, as evidenced by the lack of uptake in DAT-deficient mice.[1] Furthermore, FFN102 shows no significant binding to a large panel of other CNS receptors, including serotonin receptors, highlighting its specificity for the dopaminergic system.[2] This high selectivity makes FFN102 a preferred choice for studies aiming to specifically investigate dopamine neuron anatomy and function.
FFN511: A Fluorescent False Neurotransmitter with Broader Specificity
FFN511 was one of the first fluorescent false neurotransmitters developed and has been instrumental in visualizing neurotransmitter release.[3] However, it is now understood to be "relatively non-selective" and can label "additional non-dopaminergic synapses". Its ability to inhibit serotonin binding to VMAT2 with an IC50 of 1 µM, a value comparable to dopamine itself, indicates a significant interaction with the serotonin system at the vesicular level.[3][4][5] While its uptake into dopaminergic neurons is mediated by DAT, its broader activity profile necessitates careful interpretation of results, particularly in brain regions with mixed monoaminergic innervation.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are representative protocols for the use of FFN102 and FFN511 in brain slice imaging.
FFN102 Loading and Imaging in Acute Brain Slices
This protocol is adapted from studies investigating dopamine transporter activity and release from dopaminergic terminals.
1. Slice Preparation:
-
Prepare acute brain slices (e.g., coronal or sagittal) from the region of interest (e.g., striatum, ventral midbrain) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
2. FFN102 Loading:
-
Incubate the brain slices in aCSF containing 10 µM FFN102 mesylate for 30-45 minutes at room temperature. Ensure continuous oxygenation of the solution.
3. Wash:
-
After incubation, transfer the slices to a recording chamber and perfuse with fresh, oxygenated aCSF for at least 10-15 minutes to wash out excess probe and reduce background fluorescence.
4. Imaging:
-
Visualize FFN102-loaded neurons and terminals using two-photon microscopy. FFN102 has an excitation maximum of approximately 370 nm at neutral pH and an emission maximum around 435 nm.[2]
-
To confirm DAT-dependent uptake, a control experiment can be performed by pre-incubating slices with a DAT inhibitor (e.g., 10 µM GBR12909) for 20-30 minutes before and during FFN102 application.
FFN511 Loading and Imaging in Acute Brain Slices
This protocol is based on early studies that established the use of FFN511 for visualizing synaptic vesicle turnover.
1. Slice Preparation:
-
Prepare acute brain slices from the desired brain region as described for FFN102.
2. FFN511 Loading:
-
Incubate the slices in oxygenated aCSF containing 10 µM FFN511 for 30 minutes at 32-34°C.
3. Wash:
-
Following the loading period, wash the slices with fresh aCSF for at least 30 minutes to remove the extracellular probe.
4. Imaging:
-
Image the slices using two-photon microscopy. FFN511 has an excitation maximum of approximately 405 nm and an emission maximum of around 510 nm.
-
To assess the specificity of labeling, co-localization studies with markers for dopaminergic neurons (e.g., tyrosine hydroxylase immunohistochemistry or GFP expression in TH-Cre mice) are recommended.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for fluorescent false neurotransmitter imaging and the underlying signaling pathway of dopamine reuptake and vesicular packaging.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 3. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FFN511, Fluorescent substrate for VMAT2 (CAS 1004548-96-2) | Abcam [abcam.com]
- 5. FFN511 | 1004548-96-2 [sigmaaldrich.com]
A Comparative Guide: FFN102 Mesylate versus FFN511 for Dopamine Imaging Selectivity
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe for imaging dopamine dynamics is critical. This guide provides an objective comparison of two commonly used fluorescent false neurotransmitters (FFNs), FFN102 mesylate and FFN511, with a focus on their selectivity for the dopamine transporter (DAT). The information presented is supported by available experimental data to aid in the selection of the most appropriate tool for specific research needs.
Executive Summary
FFN102 mesylate emerges as a more selective tool for imaging dopaminergic neurons compared to FFN511. While both act as substrates for the vesicular monoamine transporter 2 (VMAT2) and are taken up by dopaminergic neurons, FFN102 exhibits a superior selectivity profile for the dopamine transporter (DAT) over other monoamine transporters. FFN511, in contrast, is considered a less selective probe, with evidence of interaction with the serotonin system and the potential to label non-dopaminergic synapses. This guide will delve into the available data, experimental protocols, and the underlying mechanisms that differentiate these two probes.
Data Presentation: Quantitative Comparison
| Compound | Target | Species | Assay Type | Value | Reference |
| FFN102 Mesylate | hDAT | Human | Uptake Inhibition | > 10 µM | [1] |
| hNET | Human | Binding Assay | Negative | [1] | |
| Panel of 38 CNS receptors (including serotonin receptors) | - | Binding Assay | No significant binding | [2] | |
| FFN511 | VMAT2 | - | Inhibition of Serotonin Binding | IC50 = 1 µM | [3][4][5] |
Note: The available data for FFN102 on hDAT suggests a low affinity, which may differ from its affinity for rodent DAT, where it is effectively used. The negative hNET binding assay and lack of binding to a wide range of CNS receptors underscore its selectivity. For FFN511, the IC50 value at VMAT2 indicates its interaction with monoamine vesicular storage, and its description as labeling "dopamine and other presynaptic terminals" suggests a broader specificity than FFN102.
Mechanism of Action and Selectivity
Both FFN102 and FFN511 are fluorescent molecules designed to mimic endogenous monoamine neurotransmitters. Their uptake and accumulation within neurons are dependent on plasma membrane transporters and subsequent packaging into synaptic vesicles by VMATs.
FFN102 Mesylate: A Highly Selective Dopamine Transporter Substrate
FFN102 was specifically designed as a polar compound to enhance its selectivity for the dopamine transporter.[1] Its accumulation in midbrain dopaminergic neurons is demonstrably dependent on DAT, as evidenced by the lack of uptake in DAT-deficient mice.[1] Furthermore, FFN102 shows no significant binding to a large panel of other CNS receptors, including serotonin receptors, highlighting its specificity for the dopaminergic system.[2] This high selectivity makes FFN102 a preferred choice for studies aiming to specifically investigate dopamine neuron anatomy and function.
FFN511: A Fluorescent False Neurotransmitter with Broader Specificity
FFN511 was one of the first fluorescent false neurotransmitters developed and has been instrumental in visualizing neurotransmitter release.[3] However, it is now understood to be "relatively non-selective" and can label "additional non-dopaminergic synapses". Its ability to inhibit serotonin binding to VMAT2 with an IC50 of 1 µM, a value comparable to dopamine itself, indicates a significant interaction with the serotonin system at the vesicular level.[3][4][5] While its uptake into dopaminergic neurons is mediated by DAT, its broader activity profile necessitates careful interpretation of results, particularly in brain regions with mixed monoaminergic innervation.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are representative protocols for the use of FFN102 and FFN511 in brain slice imaging.
FFN102 Loading and Imaging in Acute Brain Slices
This protocol is adapted from studies investigating dopamine transporter activity and release from dopaminergic terminals.
1. Slice Preparation:
-
Prepare acute brain slices (e.g., coronal or sagittal) from the region of interest (e.g., striatum, ventral midbrain) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
2. FFN102 Loading:
-
Incubate the brain slices in aCSF containing 10 µM FFN102 mesylate for 30-45 minutes at room temperature. Ensure continuous oxygenation of the solution.
3. Wash:
-
After incubation, transfer the slices to a recording chamber and perfuse with fresh, oxygenated aCSF for at least 10-15 minutes to wash out excess probe and reduce background fluorescence.
4. Imaging:
-
Visualize FFN102-loaded neurons and terminals using two-photon microscopy. FFN102 has an excitation maximum of approximately 370 nm at neutral pH and an emission maximum around 435 nm.[2]
-
To confirm DAT-dependent uptake, a control experiment can be performed by pre-incubating slices with a DAT inhibitor (e.g., 10 µM GBR12909) for 20-30 minutes before and during FFN102 application.
FFN511 Loading and Imaging in Acute Brain Slices
This protocol is based on early studies that established the use of FFN511 for visualizing synaptic vesicle turnover.
1. Slice Preparation:
-
Prepare acute brain slices from the desired brain region as described for FFN102.
2. FFN511 Loading:
-
Incubate the slices in oxygenated aCSF containing 10 µM FFN511 for 30 minutes at 32-34°C.
3. Wash:
-
Following the loading period, wash the slices with fresh aCSF for at least 30 minutes to remove the extracellular probe.
4. Imaging:
-
Image the slices using two-photon microscopy. FFN511 has an excitation maximum of approximately 405 nm and an emission maximum of around 510 nm.
-
To assess the specificity of labeling, co-localization studies with markers for dopaminergic neurons (e.g., tyrosine hydroxylase immunohistochemistry or GFP expression in TH-Cre mice) are recommended.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for fluorescent false neurotransmitter imaging and the underlying signaling pathway of dopamine reuptake and vesicular packaging.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 3. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FFN511, Fluorescent substrate for VMAT2 (CAS 1004548-96-2) | Abcam [abcam.com]
- 5. FFN511 | 1004548-96-2 [sigmaaldrich.com]
advantages of FFN 102 mesylate over traditional dopamine measurement techniques
A paradigm shift in neuroscience research, FFN102 mesylate offers unprecedented spatiotemporal resolution for studying dopamine signaling, overcoming critical limitations of traditional measurement techniques. This fluorescent false neurotransmitter provides a powerful tool for researchers, scientists, and drug development professionals to dissect the intricate mechanisms of dopaminergic neurotransmission in both health and disease.
FFN102 mesylate is a fluorescent analog of dopamine, acting as a selective substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1] Its innovative mechanism of action allows for the direct visualization of dopamine uptake, vesicular loading, and release at the level of individual synapses, a feat unattainable with conventional methods.[2] The fluorescence of FFN102 is pH-sensitive, exhibiting higher intensity in the acidic environment of synaptic vesicles and a decrease upon release into the neutral extracellular space, enabling real-time optical monitoring of dopamine exocytosis.[1][2]
Unveiling the Synapse: FFN102 Mesylate vs. Traditional Methods
Traditional techniques for measuring dopamine, such as microdialysis and fast-scan cyclic voltammetry (FSCV), have been instrumental in advancing our understanding of dopamine's role in the brain. However, they are hampered by inherent limitations in spatial and temporal resolution. Positron Emission Tomography (PET) provides a non-invasive approach but with even lower spatiotemporal resolution. FFN102 mesylate directly addresses these shortcomings, offering a superior alternative for detailed synaptic analysis.
| Feature | FFN102 Mesylate | Microdialysis | Fast-Scan Cyclic Voltammetry (FSCV) | Positron Emission Tomography (PET) |
| Principle | Fluorescent false neurotransmitter | Collection of extracellular fluid | Electrochemical detection of dopamine oxidation | In vivo imaging of radiolabeled tracers |
| Spatial Resolution | Individual synapses (sub-micrometer) | Millimeters | Micrometers | Millimeters to Centimeters[3] |
| Temporal Resolution | Milliseconds to seconds | Minutes to hours[4] | Sub-second[5][6] | Minutes to hours |
| Selectivity | High for dopaminergic neurons (DAT/VMAT2 dependent)[1] | High (with HPLC) | Moderate (can detect other electroactive species)[7] | High (ligand-dependent) |
| Invasiveness | Moderately invasive (requires tissue slices or in vivo microscopy) | Highly invasive (probe implantation)[8] | Moderately invasive (electrode implantation) | Non-invasive (injection of radiotracer)[9] |
| Measurement | Vesicular release and reuptake dynamics | Average extracellular concentration | Real-time changes in extracellular concentration | Receptor density and occupancy[10] |
| Key Advantage | Unprecedented spatiotemporal resolution at the synaptic level | Can measure a wide range of analytes | Excellent temporal resolution for rapid dopamine changes | Non-invasive imaging in living subjects |
| Key Limitation | Limited to optically accessible brain regions | Poor spatiotemporal resolution, tissue damage[8][11] | Limited chemical selectivity, cannot measure basal levels[12][13] | Low spatiotemporal resolution, indirect measurement of dopamine release |
Illuminating Dopamine Signaling with FFN102 Mesylate
The unique properties of FFN102 mesylate enable a deeper understanding of the molecular events governing dopamine neurotransmission.
Experimental Protocols: A Guide to Implementation
FFN102 Mesylate Imaging in Brain Slices
This protocol outlines the general steps for using FFN102 mesylate to visualize dopamine dynamics in acute brain slices.
1. Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., striatum) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
2. FFN102 Loading: Incubate the slices in oxygenated aCSF containing FFN102 mesylate (e.g., 10 µM) for 30-45 minutes at room temperature.[2]
3. Washout: Transfer the slices to a recording chamber and perfuse with fresh, oxygenated aCSF for 5-10 minutes to remove excess FFN102.[2]
4. Imaging: Visualize FFN102-loaded terminals using two-photon microscopy. FFN102 can be excited at approximately 760 nm.
5. Stimulation: Evoke dopamine release using electrical stimulation (e.g., with a bipolar electrode) or by applying chemical stimuli such as high potassium or amphetamine.
6. Data Analysis: Record the changes in fluorescence intensity over time. A decrease in fluorescence intensity within individual puncta is indicative of FFN102 release.
Traditional Dopamine Measurement Protocols
Microdialysis
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of a freely moving animal.[14]
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[14]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).[14]
-
Analysis: Analyze the dopamine concentration in the collected samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[15]
Fast-Scan Cyclic Voltammetry (FSCV)
-
Electrode Fabrication: Fabricate a carbon-fiber microelectrode.
-
Electrode Implantation: Implant the microelectrode into the desired brain region.
-
Voltammetric Scans: Apply a triangular waveform potential to the electrode at a high scan rate (e.g., 400 V/s) and repeat at a set frequency (e.g., 10 Hz).[12]
-
Data Acquisition: Record the resulting current, which is proportional to the dopamine concentration at the electrode surface.
-
Background Subtraction: Subtract the background current to isolate the faradaic current associated with dopamine oxidation.[12]
The Future of Dopamine Research
FFN102 mesylate represents a significant leap forward in our ability to study the intricate workings of the dopaminergic system. Its high-resolution capabilities are paving the way for novel insights into the synaptic basis of neurological and psychiatric disorders, and for the development of more targeted and effective therapeutic interventions. By providing a clearer picture of dopamine dynamics at the synapse, FFN102 mesylate is empowering researchers to ask and answer questions that were previously beyond their reach.
References
- 1. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. PET tracers for imaging of the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
advantages of FFN 102 mesylate over traditional dopamine measurement techniques
A paradigm shift in neuroscience research, FFN102 mesylate offers unprecedented spatiotemporal resolution for studying dopamine signaling, overcoming critical limitations of traditional measurement techniques. This fluorescent false neurotransmitter provides a powerful tool for researchers, scientists, and drug development professionals to dissect the intricate mechanisms of dopaminergic neurotransmission in both health and disease.
FFN102 mesylate is a fluorescent analog of dopamine, acting as a selective substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1] Its innovative mechanism of action allows for the direct visualization of dopamine uptake, vesicular loading, and release at the level of individual synapses, a feat unattainable with conventional methods.[2] The fluorescence of FFN102 is pH-sensitive, exhibiting higher intensity in the acidic environment of synaptic vesicles and a decrease upon release into the neutral extracellular space, enabling real-time optical monitoring of dopamine exocytosis.[1][2]
Unveiling the Synapse: FFN102 Mesylate vs. Traditional Methods
Traditional techniques for measuring dopamine, such as microdialysis and fast-scan cyclic voltammetry (FSCV), have been instrumental in advancing our understanding of dopamine's role in the brain. However, they are hampered by inherent limitations in spatial and temporal resolution. Positron Emission Tomography (PET) provides a non-invasive approach but with even lower spatiotemporal resolution. FFN102 mesylate directly addresses these shortcomings, offering a superior alternative for detailed synaptic analysis.
| Feature | FFN102 Mesylate | Microdialysis | Fast-Scan Cyclic Voltammetry (FSCV) | Positron Emission Tomography (PET) |
| Principle | Fluorescent false neurotransmitter | Collection of extracellular fluid | Electrochemical detection of dopamine oxidation | In vivo imaging of radiolabeled tracers |
| Spatial Resolution | Individual synapses (sub-micrometer) | Millimeters | Micrometers | Millimeters to Centimeters[3] |
| Temporal Resolution | Milliseconds to seconds | Minutes to hours[4] | Sub-second[5][6] | Minutes to hours |
| Selectivity | High for dopaminergic neurons (DAT/VMAT2 dependent)[1] | High (with HPLC) | Moderate (can detect other electroactive species)[7] | High (ligand-dependent) |
| Invasiveness | Moderately invasive (requires tissue slices or in vivo microscopy) | Highly invasive (probe implantation)[8] | Moderately invasive (electrode implantation) | Non-invasive (injection of radiotracer)[9] |
| Measurement | Vesicular release and reuptake dynamics | Average extracellular concentration | Real-time changes in extracellular concentration | Receptor density and occupancy[10] |
| Key Advantage | Unprecedented spatiotemporal resolution at the synaptic level | Can measure a wide range of analytes | Excellent temporal resolution for rapid dopamine changes | Non-invasive imaging in living subjects |
| Key Limitation | Limited to optically accessible brain regions | Poor spatiotemporal resolution, tissue damage[8][11] | Limited chemical selectivity, cannot measure basal levels[12][13] | Low spatiotemporal resolution, indirect measurement of dopamine release |
Illuminating Dopamine Signaling with FFN102 Mesylate
The unique properties of FFN102 mesylate enable a deeper understanding of the molecular events governing dopamine neurotransmission.
Experimental Protocols: A Guide to Implementation
FFN102 Mesylate Imaging in Brain Slices
This protocol outlines the general steps for using FFN102 mesylate to visualize dopamine dynamics in acute brain slices.
1. Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., striatum) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
2. FFN102 Loading: Incubate the slices in oxygenated aCSF containing FFN102 mesylate (e.g., 10 µM) for 30-45 minutes at room temperature.[2]
3. Washout: Transfer the slices to a recording chamber and perfuse with fresh, oxygenated aCSF for 5-10 minutes to remove excess FFN102.[2]
4. Imaging: Visualize FFN102-loaded terminals using two-photon microscopy. FFN102 can be excited at approximately 760 nm.
5. Stimulation: Evoke dopamine release using electrical stimulation (e.g., with a bipolar electrode) or by applying chemical stimuli such as high potassium or amphetamine.
6. Data Analysis: Record the changes in fluorescence intensity over time. A decrease in fluorescence intensity within individual puncta is indicative of FFN102 release.
Traditional Dopamine Measurement Protocols
Microdialysis
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region of a freely moving animal.[14]
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[14]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).[14]
-
Analysis: Analyze the dopamine concentration in the collected samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[15]
Fast-Scan Cyclic Voltammetry (FSCV)
-
Electrode Fabrication: Fabricate a carbon-fiber microelectrode.
-
Electrode Implantation: Implant the microelectrode into the desired brain region.
-
Voltammetric Scans: Apply a triangular waveform potential to the electrode at a high scan rate (e.g., 400 V/s) and repeat at a set frequency (e.g., 10 Hz).[12]
-
Data Acquisition: Record the resulting current, which is proportional to the dopamine concentration at the electrode surface.
-
Background Subtraction: Subtract the background current to isolate the faradaic current associated with dopamine oxidation.[12]
The Future of Dopamine Research
FFN102 mesylate represents a significant leap forward in our ability to study the intricate workings of the dopaminergic system. Its high-resolution capabilities are paving the way for novel insights into the synaptic basis of neurological and psychiatric disorders, and for the development of more targeted and effective therapeutic interventions. By providing a clearer picture of dopamine dynamics at the synapse, FFN102 mesylate is empowering researchers to ask and answer questions that were previously beyond their reach.
References
- 1. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. PET tracers for imaging of the dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the In Situ Calibration of FFN102 Mesylate Fluorescence Signal
For researchers, scientists, and drug development professionals engaged in the study of dopaminergic neurotransmission, fluorescent false neurotransmitters (FFNs) have emerged as indispensable tools. Among these, FFN102 mesylate offers a powerful method for visualizing and quantifying dopamine transporter (DAT) activity and vesicular release at the single-synapse level.[1][2] This guide provides an objective comparison of FFN102 mesylate with alternative fluorescent probes, supported by experimental data, and details the protocols for its in situ application and signal calibration.
FFN102 Mesylate: Mechanism and Properties
FFN102 is a fluorescent analog of dopamine, designed as a selective substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[3][4] Its fluorescence is highly dependent on pH, a key feature that allows it to report on different cellular microenvironments.[1]
-
Vesicular Accumulation : Once in the cytoplasm, FFN102 is transported into synaptic vesicles by VMAT2, where it accumulates in the acidic lumen (pH ~5.0).[3]
-
pH-Dependent Fluorescence : The probe's fluorescence excitation maximum shifts depending on the pH. In the acidic environment of synaptic vesicles, FFN102 is best excited at ~340 nm. Upon exocytosis, when released into the neutral pH (~7.4) of the synaptic cleft or when residing in the cytoplasm, its excitation maximum shifts to ~370 nm.[1][3] While the emission wavelength remains constant at approximately 453 nm, the fluorescence intensity is significantly greater in neutral environments than in acidic ones.[1] This property allows for the optical measurement of evoked neurotransmitter release.[1][2]
-
Selectivity and Stability : FFN102 is highly selective for dopamine neurons and shows no significant binding to a broad panel of other central nervous system receptors.[1][3] It is also chemically and photochemically stable, with rapid uptake kinetics (within 30 minutes) and no apparent toxicity in in vitro and in situ studies.[1]
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 4. ffn102 mesylate — TargetMol Chemicals [targetmol.com]
A Comparative Guide to the In Situ Calibration of FFN102 Mesylate Fluorescence Signal
For researchers, scientists, and drug development professionals engaged in the study of dopaminergic neurotransmission, fluorescent false neurotransmitters (FFNs) have emerged as indispensable tools. Among these, FFN102 mesylate offers a powerful method for visualizing and quantifying dopamine transporter (DAT) activity and vesicular release at the single-synapse level.[1][2] This guide provides an objective comparison of FFN102 mesylate with alternative fluorescent probes, supported by experimental data, and details the protocols for its in situ application and signal calibration.
FFN102 Mesylate: Mechanism and Properties
FFN102 is a fluorescent analog of dopamine, designed as a selective substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[3][4] Its fluorescence is highly dependent on pH, a key feature that allows it to report on different cellular microenvironments.[1]
-
Vesicular Accumulation : Once in the cytoplasm, FFN102 is transported into synaptic vesicles by VMAT2, where it accumulates in the acidic lumen (pH ~5.0).[3]
-
pH-Dependent Fluorescence : The probe's fluorescence excitation maximum shifts depending on the pH. In the acidic environment of synaptic vesicles, FFN102 is best excited at ~340 nm. Upon exocytosis, when released into the neutral pH (~7.4) of the synaptic cleft or when residing in the cytoplasm, its excitation maximum shifts to ~370 nm.[1][3] While the emission wavelength remains constant at approximately 453 nm, the fluorescence intensity is significantly greater in neutral environments than in acidic ones.[1] This property allows for the optical measurement of evoked neurotransmitter release.[1][2]
-
Selectivity and Stability : FFN102 is highly selective for dopamine neurons and shows no significant binding to a broad panel of other central nervous system receptors.[1][3] It is also chemically and photochemically stable, with rapid uptake kinetics (within 30 minutes) and no apparent toxicity in in vitro and in situ studies.[1]
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 4. ffn102 mesylate — TargetMol Chemicals [targetmol.com]
Unveiling VMAT2: A Comparative Guide to FFN 102 Mesylate and Other Imaging Modalities
For researchers, scientists, and professionals in drug development, the precise visualization and quantification of the vesicular monoamine transporter 2 (VMAT2) is critical for understanding neurotransmission and developing novel therapeutics for neurological and psychiatric disorders. This guide provides a comprehensive cross-validation of FFN 102 mesylate, a fluorescent false neurotransmitter, with established imaging techniques such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and autoradiography, all targeting VMAT2.
This compound is a selective substrate for both the dopamine transporter (DAT) and VMAT2, enabling the visualization of dopamine uptake and vesicular packaging in living cells and brain tissue.[1][2] Its pH-sensitive fluorescence provides a dynamic tool to monitor the intra-vesicular environment and neurotransmitter release.[1][2][3] This guide will objectively compare the performance of this compound with alternative VMAT2 imaging agents, supported by experimental data and detailed methodologies.
Comparative Analysis of VMAT2 Imaging Agents
The selection of an appropriate imaging modality for VMAT2 depends on the specific research question, desired resolution, and whether the study is in vitro or in vivo. While this compound excels in high-resolution imaging in cellular and tissue preparations, PET and SPECT offer non-invasive, quantitative imaging in living subjects. Autoradiography provides high-resolution ex vivo quantification of VMAT2 density.
| Modality | Probe | Target(s) | Binding Affinity (K_i or K_d) | Resolution | Application |
| Fluorescence Microscopy | This compound | DAT, VMAT2 | Not explicitly reported; substrate-based interaction. A related compound, FFN206, has an apparent K_m of 1.16 ± 0.10 µM for VMAT2.[4][5] | Subcellular | In vitro/Ex vivo imaging of dopamine uptake and vesicular storage. |
| PET | [+)-[¹¹C]Dihydrotetrabenazine ([¹¹C]DTBZ) | VMAT2 | ~0.97 nM (K_i for (+)-enantiomer)[6] | 4-6 mm | In vivo quantification of VMAT2 density in humans and animals. |
| PET | [¹⁸F]AV-133 ([¹⁸F]Fluoropropyl-(+)-DTBZ) | VMAT2 | High affinity | 4-6 mm | In vivo imaging of VMAT2, particularly in clinical research. |
| SPECT | [¹²³I]Ioflupane (DaTscan™) | DAT | High affinity | 8-10 mm | Primarily used for imaging DAT, but relevant for dopaminergic integrity. |
| Autoradiography | [³H]Dihydrotetrabenazine ([³H]DTBZ) | VMAT2 | 2.7 nM (K_D in human brain)[7] | Microscopic | Ex vivo quantification of VMAT2 binding sites in tissue sections. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for each imaging modality.
This compound Fluorescence Imaging in Brain Slices
This protocol outlines the procedure for imaging dopaminergic neurons in acute brain slices using this compound.
-
Slice Preparation: Acute brain slices (250-300 µm) are prepared from the region of interest (e.g., striatum, midbrain) and maintained in artificial cerebrospinal fluid (aCSF).
-
FFN 102 Incubation: Slices are incubated in aCSF containing 10 µM this compound for 30-45 minutes at room temperature.
-
Washing: The slices are then transferred to a recording chamber and perfused with fresh aCSF to remove excess FFN 102.
-
Imaging: Imaging is performed using a confocal or two-photon microscope. FFN 102 has excitation maxima at approximately 340 nm (in the acidic vesicular environment) and 370 nm (in the neutral cytosolic environment), with an emission maximum around 435 nm.[1][2]
PET Imaging with [¹¹C]DTBZ
This protocol describes a typical procedure for in vivo VMAT2 imaging using the PET radioligand [¹¹C]DTBZ.
-
Radioligand Synthesis: [+)-[¹¹C]DTBZ is synthesized immediately prior to use due to the short half-life of Carbon-11 (20.4 minutes).
-
Subject Preparation: The subject (human or animal) is positioned in the PET scanner. A transmission scan may be performed for attenuation correction.
-
Radioligand Injection: A bolus of [+)-[¹¹C]DTBZ is injected intravenously.
-
Dynamic Imaging: Dynamic PET data are acquired for 60-90 minutes post-injection to measure the uptake and distribution of the radioligand in the brain.
-
Data Analysis: Time-activity curves are generated for various brain regions, and kinetic modeling is applied to quantify VMAT2 binding potential.
SPECT Imaging
The following is a general protocol for brain SPECT imaging, which can be adapted for VMAT2-specific ligands.
-
Radiopharmaceutical Preparation: The SPECT radiopharmaceutical (e.g., a technetium-99m labeled VMAT2 ligand) is prepared according to the manufacturer's instructions.
-
Patient Preparation: The patient is placed in a quiet, dimly lit room to minimize synaptic activity. An intravenous line is inserted.
-
Radiopharmaceutical Injection: The radiopharmaceutical is injected intravenously.
-
Uptake Phase: There is a waiting period (typically 30-90 minutes) to allow for optimal tracer uptake in the brain.
-
Image Acquisition: The patient is positioned in the SPECT scanner, and tomographic images are acquired.
-
Image Reconstruction and Analysis: The acquired data are reconstructed to generate cross-sectional images of the brain, which are then analyzed to assess regional tracer uptake.
Autoradiography with [³H]Dihydrotetrabenazine
This ex vivo technique provides high-resolution quantification of VMAT2 binding sites.
-
Tissue Preparation: Brain tissue is rapidly frozen and sectioned on a cryostat (10-20 µm thickness). The sections are thaw-mounted onto microscope slides.
-
Incubation: The slides are incubated with a solution containing [³H]dihydrotetrabenazine at a concentration that allows for saturation of the VMAT2 binding sites. Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a non-labeled VMAT2 ligand (e.g., tetrabenazine).
-
Washing: The slides are washed in buffer to remove unbound radioligand.
-
Detection: The slides are apposed to a phosphor imaging screen or autoradiographic film for a period of days to weeks.
-
Analysis: The resulting images are digitized, and the density of VMAT2 binding sites is quantified by comparison to calibrated standards.[7]
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the VMAT2 signaling pathway and a typical cross-validation experimental workflow.
VMAT2 Signaling and FFN102 Mechanism.
Cross-Validation Experimental Workflow.
font-size: 14px;">Cross-Validation Experimental Workflow.References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 3. pnas.org [pnas.org]
- 4. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]dihydrotetrabenazine, a new in vitro monoaminergic probe for human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling VMAT2: A Comparative Guide to FFN 102 Mesylate and Other Imaging Modalities
For researchers, scientists, and professionals in drug development, the precise visualization and quantification of the vesicular monoamine transporter 2 (VMAT2) is critical for understanding neurotransmission and developing novel therapeutics for neurological and psychiatric disorders. This guide provides a comprehensive cross-validation of FFN 102 mesylate, a fluorescent false neurotransmitter, with established imaging techniques such as Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and autoradiography, all targeting VMAT2.
This compound is a selective substrate for both the dopamine transporter (DAT) and VMAT2, enabling the visualization of dopamine uptake and vesicular packaging in living cells and brain tissue.[1][2] Its pH-sensitive fluorescence provides a dynamic tool to monitor the intra-vesicular environment and neurotransmitter release.[1][2][3] This guide will objectively compare the performance of this compound with alternative VMAT2 imaging agents, supported by experimental data and detailed methodologies.
Comparative Analysis of VMAT2 Imaging Agents
The selection of an appropriate imaging modality for VMAT2 depends on the specific research question, desired resolution, and whether the study is in vitro or in vivo. While this compound excels in high-resolution imaging in cellular and tissue preparations, PET and SPECT offer non-invasive, quantitative imaging in living subjects. Autoradiography provides high-resolution ex vivo quantification of VMAT2 density.
| Modality | Probe | Target(s) | Binding Affinity (K_i or K_d) | Resolution | Application |
| Fluorescence Microscopy | This compound | DAT, VMAT2 | Not explicitly reported; substrate-based interaction. A related compound, FFN206, has an apparent K_m of 1.16 ± 0.10 µM for VMAT2.[4][5] | Subcellular | In vitro/Ex vivo imaging of dopamine uptake and vesicular storage. |
| PET | [+)-[¹¹C]Dihydrotetrabenazine ([¹¹C]DTBZ) | VMAT2 | ~0.97 nM (K_i for (+)-enantiomer)[6] | 4-6 mm | In vivo quantification of VMAT2 density in humans and animals. |
| PET | [¹⁸F]AV-133 ([¹⁸F]Fluoropropyl-(+)-DTBZ) | VMAT2 | High affinity | 4-6 mm | In vivo imaging of VMAT2, particularly in clinical research. |
| SPECT | [¹²³I]Ioflupane (DaTscan™) | DAT | High affinity | 8-10 mm | Primarily used for imaging DAT, but relevant for dopaminergic integrity. |
| Autoradiography | [³H]Dihydrotetrabenazine ([³H]DTBZ) | VMAT2 | 2.7 nM (K_D in human brain)[7] | Microscopic | Ex vivo quantification of VMAT2 binding sites in tissue sections. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for each imaging modality.
This compound Fluorescence Imaging in Brain Slices
This protocol outlines the procedure for imaging dopaminergic neurons in acute brain slices using this compound.
-
Slice Preparation: Acute brain slices (250-300 µm) are prepared from the region of interest (e.g., striatum, midbrain) and maintained in artificial cerebrospinal fluid (aCSF).
-
FFN 102 Incubation: Slices are incubated in aCSF containing 10 µM this compound for 30-45 minutes at room temperature.
-
Washing: The slices are then transferred to a recording chamber and perfused with fresh aCSF to remove excess FFN 102.
-
Imaging: Imaging is performed using a confocal or two-photon microscope. FFN 102 has excitation maxima at approximately 340 nm (in the acidic vesicular environment) and 370 nm (in the neutral cytosolic environment), with an emission maximum around 435 nm.[1][2]
PET Imaging with [¹¹C]DTBZ
This protocol describes a typical procedure for in vivo VMAT2 imaging using the PET radioligand [¹¹C]DTBZ.
-
Radioligand Synthesis: [+)-[¹¹C]DTBZ is synthesized immediately prior to use due to the short half-life of Carbon-11 (20.4 minutes).
-
Subject Preparation: The subject (human or animal) is positioned in the PET scanner. A transmission scan may be performed for attenuation correction.
-
Radioligand Injection: A bolus of [+)-[¹¹C]DTBZ is injected intravenously.
-
Dynamic Imaging: Dynamic PET data are acquired for 60-90 minutes post-injection to measure the uptake and distribution of the radioligand in the brain.
-
Data Analysis: Time-activity curves are generated for various brain regions, and kinetic modeling is applied to quantify VMAT2 binding potential.
SPECT Imaging
The following is a general protocol for brain SPECT imaging, which can be adapted for VMAT2-specific ligands.
-
Radiopharmaceutical Preparation: The SPECT radiopharmaceutical (e.g., a technetium-99m labeled VMAT2 ligand) is prepared according to the manufacturer's instructions.
-
Patient Preparation: The patient is placed in a quiet, dimly lit room to minimize synaptic activity. An intravenous line is inserted.
-
Radiopharmaceutical Injection: The radiopharmaceutical is injected intravenously.
-
Uptake Phase: There is a waiting period (typically 30-90 minutes) to allow for optimal tracer uptake in the brain.
-
Image Acquisition: The patient is positioned in the SPECT scanner, and tomographic images are acquired.
-
Image Reconstruction and Analysis: The acquired data are reconstructed to generate cross-sectional images of the brain, which are then analyzed to assess regional tracer uptake.
Autoradiography with [³H]Dihydrotetrabenazine
This ex vivo technique provides high-resolution quantification of VMAT2 binding sites.
-
Tissue Preparation: Brain tissue is rapidly frozen and sectioned on a cryostat (10-20 µm thickness). The sections are thaw-mounted onto microscope slides.
-
Incubation: The slides are incubated with a solution containing [³H]dihydrotetrabenazine at a concentration that allows for saturation of the VMAT2 binding sites. Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a non-labeled VMAT2 ligand (e.g., tetrabenazine).
-
Washing: The slides are washed in buffer to remove unbound radioligand.
-
Detection: The slides are apposed to a phosphor imaging screen or autoradiographic film for a period of days to weeks.
-
Analysis: The resulting images are digitized, and the density of VMAT2 binding sites is quantified by comparison to calibrated standards.[7]
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the VMAT2 signaling pathway and a typical cross-validation experimental workflow.
VMAT2 Signaling and FFN102 Mechanism.
Cross-Validation Experimental Workflow.
font-size: 14px;">Cross-Validation Experimental Workflow.References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 3. pnas.org [pnas.org]
- 4. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]dihydrotetrabenazine, a new in vitro monoaminergic probe for human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects and Pharmacology of FFN102 Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of FFN102 mesylate with alternative fluorescent false neurotransmitters (FFNs), focusing on their pharmacological properties and off-target effects. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs in studying monoaminergic systems.
Introduction to FFN102 Mesylate
FFN102 mesylate is a fluorescent false neurotransmitter that serves as a valuable tool for visualizing and studying dopaminergic neurotransmission. It is a selective substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). Its pH-sensitive fluorescence allows for the optical measurement of synaptic vesicle content release, providing insights into the dynamics of neurotransmission[1][2]. A key feature of FFN102 is its reported high specificity, with minimal off-target binding to a wide range of central nervous system (CNS) receptors[3].
Off-Target Profile of FFN102 Mesylate
A critical aspect of any pharmacological tool is its specificity. FFN102 mesylate has been screened against a panel of 38 CNS receptors by the National Institute of Mental Health's (NIMH) Psychoactive Drug Screening Program (PDSP). The results indicate no significant binding at a concentration of 10 μM, highlighting its low potential for off-target effects within this receptor space[3].
Table 1: Off-Target Binding Profile of FFN102 Mesylate at 10 μM
| Receptor Class | Receptors Screened | Result |
| Dopamine | D1, D2, D3, D4, D5 | No significant binding |
| Serotonin | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT5A, 5-HT6, 5-HT7 | No significant binding |
| Adrenergic | α1A, α1B, α1D, α2A, α2B, α2C, β1, β2 | No significant binding |
| Muscarinic | M1, M2, M3, M4, M5 | No significant binding |
| Histamine | H1, H2, H3, H4 | No significant binding |
| Opioid | δ, κ, μ | No significant binding |
| Sigma | σ1, σ2 | No significant binding |
| Transporters | NET, SERT | No significant binding |
Note: This table is a summary based on the statement "no significant binding"[3]. Specific quantitative data (e.g., Ki or % inhibition) from the screening is not publicly available.
Comparison with Alternative Fluorescent False Neurotransmitters
Several alternatives to FFN102 exist, each with distinct pharmacological properties. The most notable alternatives include FFN200 and FFN206.
FFN200
FFN200 is a selective VMAT2 substrate that, unlike FFN102, does not rely on DAT for uptake into dopaminergic neurons[4]. A significant advantage of FFN200 is that its fluorescence is pH-independent, which simplifies the interpretation of release kinetics compared to the pH-sensitive FFN102[5].
FFN206
FFN206 is another VMAT2 substrate with pH-insensitive fluorescence[4]. It has been instrumental in the development of high-throughput screening assays for VMAT2 inhibitors. While comprehensive off-target screening data for FFN200 and FFN206 is not as readily available as for FFN102, their utility in specific applications is well-documented.
Table 2: Pharmacological Comparison of FFNs
| Feature | FFN102 Mesylate | FFN200 | FFN206 |
| Primary Targets | DAT, VMAT2 | VMAT2 | VMAT2 |
| DAT Dependence | Yes | No[4] | Not explicitly stated |
| Fluorescence | pH-sensitive | pH-independent[5] | pH-insensitive[4] |
| Off-Target Profile | Screened against 38 CNS receptors with no significant binding at 10 μM[3] | Not extensively documented in publicly available sources | Not extensively documented in publicly available sources |
| Primary Application | Imaging dopamine uptake and release in brain tissue[1][2] | Tracing monoamine exocytosis in cell culture and brain tissue[4][5] | High-throughput screening for VMAT2 inhibitors |
Experimental Protocols
Off-Target Binding Assessment (General Protocol)
Off-target binding is typically assessed through radioligand binding assays. A general workflow is as follows:
-
Compound Preparation: The test compound (e.g., FFN102 mesylate) is prepared at a specific concentration (e.g., 10 μM).
-
Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.
-
Binding Assay: The test compound is incubated with the receptor-expressing membranes in the presence of a radiolabeled ligand known to bind to the receptor.
-
Washing and Detection: Unbound radioligand is washed away, and the amount of bound radioactivity is measured.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. Significant inhibition suggests potential off-target binding.
In Vitro VMAT2 Uptake Assay using FFN206
This assay is used to quantify VMAT2 activity and screen for inhibitors.
-
Cell Culture: HEK293 cells stably expressing VMAT2 are cultured in 96-well plates.
-
Compound Incubation: Test compounds (potential inhibitors) are added to the cells.
-
FFN206 Addition: FFN206 is added to the wells.
-
Incubation: The plate is incubated to allow for VMAT2-mediated uptake of FFN206 into vesicles.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader. A decrease in fluorescence in the presence of a test compound indicates inhibition of VMAT2.
Signaling Pathway and Mechanism of Action
FFN102 functions by hijacking the natural transport machinery of dopaminergic neurons.
FFN102 is first taken up from the extracellular space into the neuronal cytosol by DAT. Subsequently, VMAT2 transports FFN102 from the cytosol into synaptic vesicles. The acidic environment of the vesicle quenches the fluorescence of FFN102. Upon neuronal stimulation and exocytosis, FFN102 is released back into the neutral pH of the synaptic cleft, resulting in a detectable increase in fluorescence.
Selectivity Profile of FFN102
The high selectivity of FFN102 is a key advantage for its use in studying dopaminergic systems.
Conclusion
FFN102 mesylate is a highly selective and effective tool for the optical analysis of dopamine uptake and release. Its well-documented low off-target profile makes it a reliable choice for minimizing confounding pharmacological effects in experimental systems. However, researchers should consider the pH-sensitivity of its fluorescence. For studies where pH changes could be a confounding factor or where DAT-independent uptake is desired, alternatives such as FFN200 may be more suitable. For high-throughput screening of VMAT2 inhibitors, FFN206 offers a robust and validated platform. The selection of the appropriate fluorescent false neurotransmitter will ultimately depend on the specific research question and experimental design.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects and Pharmacology of FFN102 Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of FFN102 mesylate with alternative fluorescent false neurotransmitters (FFNs), focusing on their pharmacological properties and off-target effects. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs in studying monoaminergic systems.
Introduction to FFN102 Mesylate
FFN102 mesylate is a fluorescent false neurotransmitter that serves as a valuable tool for visualizing and studying dopaminergic neurotransmission. It is a selective substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). Its pH-sensitive fluorescence allows for the optical measurement of synaptic vesicle content release, providing insights into the dynamics of neurotransmission[1][2]. A key feature of FFN102 is its reported high specificity, with minimal off-target binding to a wide range of central nervous system (CNS) receptors[3].
Off-Target Profile of FFN102 Mesylate
A critical aspect of any pharmacological tool is its specificity. FFN102 mesylate has been screened against a panel of 38 CNS receptors by the National Institute of Mental Health's (NIMH) Psychoactive Drug Screening Program (PDSP). The results indicate no significant binding at a concentration of 10 μM, highlighting its low potential for off-target effects within this receptor space[3].
Table 1: Off-Target Binding Profile of FFN102 Mesylate at 10 μM
| Receptor Class | Receptors Screened | Result |
| Dopamine | D1, D2, D3, D4, D5 | No significant binding |
| Serotonin | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT5A, 5-HT6, 5-HT7 | No significant binding |
| Adrenergic | α1A, α1B, α1D, α2A, α2B, α2C, β1, β2 | No significant binding |
| Muscarinic | M1, M2, M3, M4, M5 | No significant binding |
| Histamine | H1, H2, H3, H4 | No significant binding |
| Opioid | δ, κ, μ | No significant binding |
| Sigma | σ1, σ2 | No significant binding |
| Transporters | NET, SERT | No significant binding |
Note: This table is a summary based on the statement "no significant binding"[3]. Specific quantitative data (e.g., Ki or % inhibition) from the screening is not publicly available.
Comparison with Alternative Fluorescent False Neurotransmitters
Several alternatives to FFN102 exist, each with distinct pharmacological properties. The most notable alternatives include FFN200 and FFN206.
FFN200
FFN200 is a selective VMAT2 substrate that, unlike FFN102, does not rely on DAT for uptake into dopaminergic neurons[4]. A significant advantage of FFN200 is that its fluorescence is pH-independent, which simplifies the interpretation of release kinetics compared to the pH-sensitive FFN102[5].
FFN206
FFN206 is another VMAT2 substrate with pH-insensitive fluorescence[4]. It has been instrumental in the development of high-throughput screening assays for VMAT2 inhibitors. While comprehensive off-target screening data for FFN200 and FFN206 is not as readily available as for FFN102, their utility in specific applications is well-documented.
Table 2: Pharmacological Comparison of FFNs
| Feature | FFN102 Mesylate | FFN200 | FFN206 |
| Primary Targets | DAT, VMAT2 | VMAT2 | VMAT2 |
| DAT Dependence | Yes | No[4] | Not explicitly stated |
| Fluorescence | pH-sensitive | pH-independent[5] | pH-insensitive[4] |
| Off-Target Profile | Screened against 38 CNS receptors with no significant binding at 10 μM[3] | Not extensively documented in publicly available sources | Not extensively documented in publicly available sources |
| Primary Application | Imaging dopamine uptake and release in brain tissue[1][2] | Tracing monoamine exocytosis in cell culture and brain tissue[4][5] | High-throughput screening for VMAT2 inhibitors |
Experimental Protocols
Off-Target Binding Assessment (General Protocol)
Off-target binding is typically assessed through radioligand binding assays. A general workflow is as follows:
-
Compound Preparation: The test compound (e.g., FFN102 mesylate) is prepared at a specific concentration (e.g., 10 μM).
-
Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.
-
Binding Assay: The test compound is incubated with the receptor-expressing membranes in the presence of a radiolabeled ligand known to bind to the receptor.
-
Washing and Detection: Unbound radioligand is washed away, and the amount of bound radioactivity is measured.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. Significant inhibition suggests potential off-target binding.
In Vitro VMAT2 Uptake Assay using FFN206
This assay is used to quantify VMAT2 activity and screen for inhibitors.
-
Cell Culture: HEK293 cells stably expressing VMAT2 are cultured in 96-well plates.
-
Compound Incubation: Test compounds (potential inhibitors) are added to the cells.
-
FFN206 Addition: FFN206 is added to the wells.
-
Incubation: The plate is incubated to allow for VMAT2-mediated uptake of FFN206 into vesicles.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a plate reader. A decrease in fluorescence in the presence of a test compound indicates inhibition of VMAT2.
Signaling Pathway and Mechanism of Action
FFN102 functions by hijacking the natural transport machinery of dopaminergic neurons.
FFN102 is first taken up from the extracellular space into the neuronal cytosol by DAT. Subsequently, VMAT2 transports FFN102 from the cytosol into synaptic vesicles. The acidic environment of the vesicle quenches the fluorescence of FFN102. Upon neuronal stimulation and exocytosis, FFN102 is released back into the neutral pH of the synaptic cleft, resulting in a detectable increase in fluorescence.
Selectivity Profile of FFN102
The high selectivity of FFN102 is a key advantage for its use in studying dopaminergic systems.
Conclusion
FFN102 mesylate is a highly selective and effective tool for the optical analysis of dopamine uptake and release. Its well-documented low off-target profile makes it a reliable choice for minimizing confounding pharmacological effects in experimental systems. However, researchers should consider the pH-sensitivity of its fluorescence. For studies where pH changes could be a confounding factor or where DAT-independent uptake is desired, alternatives such as FFN200 may be more suitable. For high-throughput screening of VMAT2 inhibitors, FFN206 offers a robust and validated platform. The selection of the appropriate fluorescent false neurotransmitter will ultimately depend on the specific research question and experimental design.
References
- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of FFN 102 Mesylate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. FFN 102 mesylate, a fluorescent false neurotransmitter, requires careful handling and disposal due to the lack of a comprehensive public Safety Data Sheet (SDS). In the absence of specific hazard data, this compound must be treated as a hazardous substance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound and associated materials, ensuring compliance with standard laboratory safety protocols.
I. Essential Safety Precautions and Personal Protective Equipment (PPE)
Given that the full toxicological properties of this compound are not widely documented, a cautious approach is mandatory. All handling and disposal procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. For handling larger quantities or during decontamination, consider double-gloving or using thicker gloves.[1][2]
-
Body Protection: A standard laboratory coat must be worn at all times. For larger-scale operations, a chemically resistant apron is recommended.[1][2]
-
Foot Protection: Closed-toe shoes are a minimum requirement in any laboratory setting.[3]
II. Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, which can be useful for waste management and solution preparation.[4][5][6]
| Property | Value | Source |
| Molecular Weight | 335.76 g/mol | [6] |
| Molecular Formula | C₁₁H₁₀NClO₃·CH₃SO₃H | |
| CAS Number | 1883548-92-2 | [6] |
| Solubility in Water | Soluble to 20 mM with gentle warming | [5] |
| Solubility in DMSO | Soluble to 100 mM | [5] |
III. Step-by-Step Disposal Protocol for this compound
This protocol covers the disposal of pure this compound, solutions containing the compound, and contaminated laboratory supplies.
A. Disposal of Unused or Expired this compound (Solid Form)
-
Do not attempt to dispose of solid this compound in the regular trash or by washing it down the drain.[7]
-
The original container with the unused compound should be securely sealed and labeled as "Hazardous Waste."
-
The label must clearly identify the contents as "this compound" and include the approximate quantity.[7][8]
-
Place the labeled container in a designated hazardous waste accumulation area within the laboratory.[9][10]
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[11]
B. Disposal of this compound Solutions (Aqueous and Organic)
-
Do not dispose of solutions containing this compound down the sanitary sewer.[12][13]
-
Collect all aqueous and organic solutions containing this compound in a dedicated, properly labeled hazardous waste container. The container must be compatible with the solvent used (e.g., a high-density polyethylene container for most solvents).[7]
-
The waste container must be labeled "Hazardous Waste" and clearly list all chemical components, including solvents and an estimated concentration of this compound.[7]
-
Keep the waste container securely capped when not in use and store it in a designated satellite accumulation area.[9][10]
-
Once the container is full, arrange for its disposal through your institution's EHS office.[7]
C. Disposal of Contaminated Labware and Supplies
-
Solid Waste: Items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.[13] This container should be designated for solid chemical waste.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. The container should be labeled as containing chemically contaminated sharps.
-
Glassware: Reusable glassware should be decontaminated. A triple rinse with a suitable solvent (one in which this compound is soluble, such as water or DMSO, followed by a final rinse with a more volatile solvent like ethanol or acetone) is recommended.[8] The rinsate from this process must be collected and disposed of as liquid hazardous waste.[8][12] After decontamination, the glassware can be washed and reused. Disposable glassware should be disposed of as hazardous solid waste.
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical relationships in the handling and disposal of this compound.
Caption: Disposal workflow for this compound from handling to final collection.
Caption: Decision tree for segregating this compound waste streams.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding a culture of safety and regulatory compliance. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 6. molnova.com [molnova.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. vumc.org [vumc.org]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Navigating the Safe Disposal of FFN 102 Mesylate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. FFN 102 mesylate, a fluorescent false neurotransmitter, requires careful handling and disposal due to the lack of a comprehensive public Safety Data Sheet (SDS). In the absence of specific hazard data, this compound must be treated as a hazardous substance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound and associated materials, ensuring compliance with standard laboratory safety protocols.
I. Essential Safety Precautions and Personal Protective Equipment (PPE)
Given that the full toxicological properties of this compound are not widely documented, a cautious approach is mandatory. All handling and disposal procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. For handling larger quantities or during decontamination, consider double-gloving or using thicker gloves.[1][2]
-
Body Protection: A standard laboratory coat must be worn at all times. For larger-scale operations, a chemically resistant apron is recommended.[1][2]
-
Foot Protection: Closed-toe shoes are a minimum requirement in any laboratory setting.[3]
II. Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, which can be useful for waste management and solution preparation.[4][5][6]
| Property | Value | Source |
| Molecular Weight | 335.76 g/mol | [6] |
| Molecular Formula | C₁₁H₁₀NClO₃·CH₃SO₃H | |
| CAS Number | 1883548-92-2 | [6] |
| Solubility in Water | Soluble to 20 mM with gentle warming | [5] |
| Solubility in DMSO | Soluble to 100 mM | [5] |
III. Step-by-Step Disposal Protocol for this compound
This protocol covers the disposal of pure this compound, solutions containing the compound, and contaminated laboratory supplies.
A. Disposal of Unused or Expired this compound (Solid Form)
-
Do not attempt to dispose of solid this compound in the regular trash or by washing it down the drain.[7]
-
The original container with the unused compound should be securely sealed and labeled as "Hazardous Waste."
-
The label must clearly identify the contents as "this compound" and include the approximate quantity.[7][8]
-
Place the labeled container in a designated hazardous waste accumulation area within the laboratory.[9][10]
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[11]
B. Disposal of this compound Solutions (Aqueous and Organic)
-
Do not dispose of solutions containing this compound down the sanitary sewer.[12][13]
-
Collect all aqueous and organic solutions containing this compound in a dedicated, properly labeled hazardous waste container. The container must be compatible with the solvent used (e.g., a high-density polyethylene container for most solvents).[7]
-
The waste container must be labeled "Hazardous Waste" and clearly list all chemical components, including solvents and an estimated concentration of this compound.[7]
-
Keep the waste container securely capped when not in use and store it in a designated satellite accumulation area.[9][10]
-
Once the container is full, arrange for its disposal through your institution's EHS office.[7]
C. Disposal of Contaminated Labware and Supplies
-
Solid Waste: Items such as gloves, pipette tips, and paper towels that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.[13] This container should be designated for solid chemical waste.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. The container should be labeled as containing chemically contaminated sharps.
-
Glassware: Reusable glassware should be decontaminated. A triple rinse with a suitable solvent (one in which this compound is soluble, such as water or DMSO, followed by a final rinse with a more volatile solvent like ethanol or acetone) is recommended.[8] The rinsate from this process must be collected and disposed of as liquid hazardous waste.[8][12] After decontamination, the glassware can be washed and reused. Disposable glassware should be disposed of as hazardous solid waste.
IV. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical relationships in the handling and disposal of this compound.
Caption: Disposal workflow for this compound from handling to final collection.
Caption: Decision tree for segregating this compound waste streams.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding a culture of safety and regulatory compliance. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]
- 6. molnova.com [molnova.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. vumc.org [vumc.org]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Logistical Information for Handling FFN 102 Mesylate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of FFN 102 mesylate, a fluorescent false neurotransmitter. Given the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on general best practices for handling laboratory chemicals, fluorescent compounds, and information available for structurally similar benzopyran derivatives. It is imperative that users conduct a thorough risk assessment before beginning any work with this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.[1][2][3][4]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[3][4] |
| Eye Protection | Safety goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3][4] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn. A flame-resistant lab coat is recommended if flammable solvents are in use.[2][4] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powder form or if there is a risk of aerosolization.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for safety.[2][5]
1. Engineering Controls:
-
Fume Hood: All work with this compound, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Ventilation: Ensure adequate general laboratory ventilation.[1]
2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.[4]
-
Weighing and Transfer: Perform all weighing and transfer operations within the fume hood. Use a spatula for transferring the solid and avoid creating dust. When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[4]
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.[2][5]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2]
3. Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Segregation: Store this compound away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste materials, including unused this compound, contaminated PPE (gloves, etc.), and disposable labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: As a fluorescent compound, this compound waste should be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash. While specific regulations for this compound are not available, it is prudent to handle it with the same care as other potentially hazardous fluorescent chemical waste.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Assemble Materials: Gather this compound powder, appropriate solvent (e.g., DMSO or water), calibrated pipettes, and sterile microcentrifuge tubes or vials.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Work in Fume Hood: Perform all subsequent steps within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder onto weighing paper.
-
Transfer: Transfer the powder into a microcentrifuge tube or vial.
-
Dissolving: Add the appropriate volume of solvent to the tube to achieve the desired concentration.
-
Mixing: Cap the tube securely and vortex or sonicate until the solid is completely dissolved.
-
Labeling: Clearly label the tube with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution at the recommended temperature, protected from light if necessary.
-
Clean-up: Dispose of all contaminated materials in the designated hazardous waste container. Wipe down the work surface in the fume hood.
-
Doff PPE: Remove PPE in the correct order to avoid contamination and wash hands thoroughly.
Visualizations
Logical Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Essential Safety and Logistical Information for Handling FFN 102 Mesylate
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of FFN 102 mesylate, a fluorescent false neurotransmitter. Given the absence of a specific Safety Data Sheet (SDS), the following recommendations are based on general best practices for handling laboratory chemicals, fluorescent compounds, and information available for structurally similar benzopyran derivatives. It is imperative that users conduct a thorough risk assessment before beginning any work with this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.[1][2][3][4]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[3][4] |
| Eye Protection | Safety goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3][4] |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn. A flame-resistant lab coat is recommended if flammable solvents are in use.[2][4] |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used when handling the powder form or if there is a risk of aerosolization.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for safety.[2][5]
1. Engineering Controls:
-
Fume Hood: All work with this compound, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Ventilation: Ensure adequate general laboratory ventilation.[1]
2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.[4]
-
Weighing and Transfer: Perform all weighing and transfer operations within the fume hood. Use a spatula for transferring the solid and avoid creating dust. When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[4]
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors.[2][5]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[2]
3. Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Segregation: Store this compound away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste materials, including unused this compound, contaminated PPE (gloves, etc.), and disposable labware, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: As a fluorescent compound, this compound waste should be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash. While specific regulations for this compound are not available, it is prudent to handle it with the same care as other potentially hazardous fluorescent chemical waste.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Assemble Materials: Gather this compound powder, appropriate solvent (e.g., DMSO or water), calibrated pipettes, and sterile microcentrifuge tubes or vials.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Work in Fume Hood: Perform all subsequent steps within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder onto weighing paper.
-
Transfer: Transfer the powder into a microcentrifuge tube or vial.
-
Dissolving: Add the appropriate volume of solvent to the tube to achieve the desired concentration.
-
Mixing: Cap the tube securely and vortex or sonicate until the solid is completely dissolved.
-
Labeling: Clearly label the tube with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution at the recommended temperature, protected from light if necessary.
-
Clean-up: Dispose of all contaminated materials in the designated hazardous waste container. Wipe down the work surface in the fume hood.
-
Doff PPE: Remove PPE in the correct order to avoid contamination and wash hands thoroughly.
Visualizations
Logical Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
